molecular formula C13H19N B3262491 (Cyclobutylmethyl)(1-phenylethyl)amine CAS No. 356539-85-0

(Cyclobutylmethyl)(1-phenylethyl)amine

Cat. No.: B3262491
CAS No.: 356539-85-0
M. Wt: 189.3 g/mol
InChI Key: WWHFXZPZKIRVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclobutylmethyl)(1-phenylethyl)amine (CAS Number: 356539-85-0) is an organic compound with the molecular formula C13H19N and a molecular weight of 189.3 g/mol . This amine features a 1-phenylethyl group and a cyclobutylmethyl group attached to a nitrogen atom, as represented by the SMILES notation CC(C1=CC=CC=C1)NCC2CCC2 . As a substituted phenethylamine, it is part of a vast class of compounds that serve as critical building blocks in medicinal chemistry and pharmaceutical research . Substituted phenethylamines are fundamental scaffolds in numerous psychoactive compounds, neurotransmitters, and approved drugs, making them invaluable for studying neurotransmitter systems and developing new therapeutic agents . Cyclobutane rings, present in this molecule, are a significant structural motif in drug discovery, with several FDA-approved drugs featuring this ring system across therapeutic areas such as oncology, infectious diseases, and endocrine disorders . This compound is offered for research and development purposes only. It is intended for use by qualified laboratory professionals. Our product is supplied with a guaranteed purity of 95%+ . All sales are final, and this product is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclobutylmethyl)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11(13-8-3-2-4-9-13)14-10-12-6-5-7-12/h2-4,8-9,11-12,14H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHFXZPZKIRVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Cyclobutylmethyl)(1-phenylethyl)amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Structural Profiling and Synthetic Methodologies of (Cyclobutylmethyl)(1-phenylethyl)amine (CAS 356539-85-0)

Executive Summary

(Cyclobutylmethyl)(1-phenylethyl)amine (CAS 356539-85-0)[1] is a highly lipophilic, sterically hindered secondary amine utilized primarily as a sophisticated building block in medicinal chemistry and fragment-based drug discovery (FBDD). By integrating a conformationally rigid cyclobutyl ring with a chiral 1-phenylethyl moiety, this compound offers unique spatial geometry that modulates both pharmacokinetic (PK) profiles and receptor-ligand binding kinetics. This whitepaper details the structural rationale, physicochemical properties, and a self-validating synthetic protocol for its preparation.

Structural and Physicochemical Profiling

The molecular architecture of (Cyclobutylmethyl)(1-phenylethyl)amine (Molecular Formula: C13H19N) is defined by two distinct domains flanking a secondary amine core:

  • 1-Phenylethyl Moiety: Introduces a chiral center (alpha-methylbenzyl group)[2] and a phenyl ring capable of

    
     stacking or cation-
    
    
    
    interactions within target protein binding pockets. The methyl group at the alpha position provides significant steric hindrance, shielding the amine from rapid oxidative metabolism (e.g., by MAO or CYP450 enzymes).
  • Cyclobutylmethyl Moiety: The cyclobutane ring acts as a conformationally restricted bioisostere for straight-chain alkyl groups. It enhances lipophilicity while minimizing the entropic penalty upon target binding, a critical factor in modern drug design.

Table 1: Physicochemical and Cheminformatic Properties

PropertyValue / DescriptorPharmacological Relevance
CAS Registry Number 356539-85-0[1]Unique compound identifier
Molecular Weight 189.30 g/mol [3]Ideal for fragment libraries (MW < 300)
Molecular Formula C13H19NHigh sp3 character (Fsp3 = 0.54)
Estimated LogP ~3.4Optimal lipophilicity for CNS penetration
Topological Polar Surface Area 12.03 ŲExcellent membrane permeability
H-Bond Donors / Acceptors 1 / 1Favorable for specific kinase/GPCR hinge binding
Rotatable Bonds 4Balanced conformational flexibility

Pharmacophore & Structural Logic

The strategic combination of these functional groups creates a versatile pharmacophore. The secondary amine serves as a crucial hydrogen bond anchor, while the flanking lipophilic groups dictate the molecule's trajectory into hydrophobic sub-pockets.

Structure Core Secondary Amine Core (H-Bond Anchor, pKa ~9.5) R1 1-Phenylethyl Group (Pi-Stacking, Steric Bulk, Chiral Center) Core->R1 R2 Cyclobutylmethyl Group (High Lipophilicity, Rigid Scaffold) Core->R2 Metab Metabolic Shielding (Alpha-Methyl blocks N-dealkylation) R1->Metab

Fig 1: Pharmacophoric domains of (Cyclobutylmethyl)(1-phenylethyl)amine.

Synthetic Methodologies: Reductive Amination

The most robust, scalable, and atom-economical route to synthesize (Cyclobutylmethyl)(1-phenylethyl)amine is via the direct reductive amination of cyclobutanecarboxaldehyde with 1-phenylethanamine.

Chemical Rationale: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is selected as the reducing agent over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3). STAB exhibits superior chemoselectivity; it readily reduces the transiently formed protonated iminium ion without prematurely reducing the starting cyclobutanecarboxaldehyde to an alcohol. The addition of catalytic acetic acid lowers the pH to ~4-5, accelerating iminium ion formation while maintaining STAB stability.

Synthesis A Reactants: Cyclobutanecarboxaldehyde + 1-Phenylethanamine B Imine / Iminium Intermediate (Schiff Base) A->B DCE, AcOH (cat.) 1-2h, RT C Reduction Phase NaBH(OAc)3, DCE, RT B->C In situ D Reaction Quench Sat. NaHCO3 (Aqueous) C->D 12-16h, RT E Acid-Base Extraction Organic Layer Separation D->E Phase Separation F Purified Product: (Cyclobutylmethyl)(1-phenylethyl)amine E->F Column Chromatography (Hexanes/EtOAc)

Fig 2: Reductive amination workflow utilizing STAB in DCE.

Step-by-Step Experimental Protocol: This protocol is designed as a self-validating system, incorporating in-process quality control checks.

  • Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-phenylethanamine (1.0 equiv, ~10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add cyclobutanecarboxaldehyde (1.05 equiv, ~10.5 mmol) followed by glacial acetic acid (1.0 equiv).

    • Causality Check: The slight excess of aldehyde ensures complete consumption of the amine. Acetic acid acts as a Brønsted acid catalyst to facilitate the dehydration step of imine formation.

  • Reduction: Stir the mixture at room temperature (RT) for 1 hour. Subsequently, add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 15 minutes to prevent excessive exothermic spikes.

    • Causality Check: Portion-wise addition mitigates thermal degradation of the imine intermediate.

  • Reaction Monitoring: Stir the opaque suspension at RT for 12–16 hours. Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes, visualized by Ninhydrin stain).

    • Validation: The primary amine starting material will appear as a dark red/purple spot with Ninhydrin, whereas the secondary amine product will appear as a lighter, distinct spot (often brownish-red) with a higher Rf value due to increased lipophilicity.

  • Quenching and Workup: Once the starting amine is consumed, quench the reaction by slowly adding saturated aqueous NaHCO3 (equal volume to DCE) and stir vigorously for 30 minutes.

    • Causality Check: NaHCO3 neutralizes the acetic acid and safely hydrolyzes unreacted STAB, evolving CO2 gas without the violent exotherm associated with stronger bases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 20% EtOAc/Hexanes with 1% Triethylamine).

    • Validation: Triethylamine prevents the secondary amine from streaking on the acidic silica gel, ensuring sharp peak resolution and high purity (>95%).

Analytical Validation Expectations

To confirm the structural integrity and purity of the synthesized (Cyclobutylmethyl)(1-phenylethyl)amine, the following analytical signatures should be observed:

  • 1H NMR (CDCl3, 400 MHz): Expect a distinct multiplet for the cyclobutyl methine proton (~2.4 ppm), a doublet for the alpha-methyl group (~1.3 ppm), a quartet for the benzylic proton (~3.8 ppm), and a broad singlet for the N-H proton (~1.5 ppm, exchanges with D2O). The phenyl ring will present as a multiplet between 7.2–7.4 ppm.

  • LC-MS (ESI+): A prominent molecular ion peak [M+H]+ at m/z 190.1 is expected, confirming the molecular weight of 189.30 g/mol .

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7529, 1-Phenylethanamine." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12431621, Cyclobutanecarboxaldehyde." PubChem. URL:[Link]

  • Wermuth, C. G., Aldous, D., Raboisson, P., & Rognan, D. (2015). "The Practice of Medicinal Chemistry (4th Edition)." Academic Press. URL:[Link]

Sources

Synthesis of (Cyclobutylmethyl)(1-phenylethyl)amine and its Analogues: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Cyclobutylmethyl)(1-phenylethyl)amine is a sterically demanding secondary amine of significant interest in medicinal chemistry. The cyclobutyl ring provides unique conformational restriction, improved lipophilicity, and metabolic stability[1], while the 1-phenylethyl moiety introduces a critical chiral center often required for specific receptor binding. This guide outlines the optimal synthetic strategies for constructing this scaffold, prioritizing high-fidelity, scalable, and atom-economical methodologies.

Strategic Retrosynthetic Analysis

The synthesis of secondary amines relies on the highly controlled formation of a carbon-nitrogen bond. For this specific target, direct N-alkylation (reacting 1-phenylethylamine with cyclobutylmethyl bromide) is strongly discouraged. The steric bulk of the alpha-branched amine makes SN2 displacement kinetically unfavorable, and the reaction is highly prone to over-alkylation, yielding undesired tertiary amines.

Instead, two high-fidelity retrosynthetic disconnections are viable:

  • Route A (Direct Reductive Amination): Disconnection at the cyclobutylmethyl-nitrogen bond leads to cyclobutanecarboxaldehyde and 1-phenylethylamine .

  • Route B (Amidation-Reduction): Disconnection at the same bond, but utilizing cyclobutanecarboxylic acid and 1-phenylethylamine to form an amide, followed by exhaustive reduction.

Retrosynthesis Target (Cyclobutylmethyl) (1-phenylethyl)amine RouteA Route A: Reductive Amination Target->RouteA RouteB Route B: Amidation-Reduction Target->RouteB Aldehyde Cyclobutanecarboxaldehyde RouteA->Aldehyde Amine 1-Phenylethylamine RouteA->Amine RouteB->Amine Acid Cyclobutanecarboxylic Acid RouteB->Acid

Caption: Retrosynthetic logic for (Cyclobutylmethyl)(1-phenylethyl)amine synthesis.

Pathway A: Direct Reductive Amination (The Primary Route)

Mechanistic Rationale & Causality

Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for synthesizing secondary amines[2]. The reaction proceeds via the condensation of cyclobutanecarboxaldehyde and 1-phenylethylamine to form a hemiaminal, which dehydrates to an electrophilic imine/iminium intermediate.

Causality in Experimental Choices:

  • Why NaBH(OAc)₃ over NaBH₄? NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines and iminium ions at a faster rate than it reduces aldehydes[2]. Using NaBH₄ would result in the premature reduction of cyclobutanecarboxaldehyde to cyclobutylmethanol, severely depressing the yield.

  • Why 1,2-Dichloroethane (DCE)? DCE provides superior solubility for NaBH(OAc)₃ compared to THF, leading to faster reaction kinetics and fewer side products[2].

  • Why Acetic Acid? A stoichiometric amount of glacial acetic acid lowers the pH, accelerating the dehydration of the hemiaminal to the iminium ion without fully protonating and deactivating the nucleophilic amine[2].

Step-by-Step Protocol (Self-Validating System)
  • Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1-phenylethylamine (1.0 equiv, 10 mmol) and cyclobutanecarboxaldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Causality: The slight excess of aldehyde ensures complete conversion of the valuable chiral amine.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol). Stir at room temperature for 30 minutes. Validation Check: An aliquot analyzed by TLC or LC-MS should show the disappearance of the primary amine and the appearance of a less polar imine spot.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv, 15 mmol) over 15 minutes. Stir the reaction mixture at room temperature for 4–12 hours.

  • Quench & Validate: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Validation Check: The cessation of gas (CO₂) evolution confirms the complete decomposition of excess hydride and neutralization of acetic acid.

  • Workup: Transfer to a separatory funnel, extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via acid-base extraction (dissolve in organic solvent, extract with 1M HCl, basify the aqueous layer with NaOH, and back-extract) to yield the pure secondary amine.

Mechanism N1 Cyclobutanecarboxaldehyde + 1-Phenylethylamine N2 Hemiaminal Intermediate (Unstable) N1->N2 Nucleophilic Attack (AcOH catalysis) N3 Imine / Iminium Ion (Electrophilic) N2->N3 Dehydration (-H2O) N4 (Cyclobutylmethyl)(1-phenylethyl)amine (Product) N3->N4 Hydride Transfer from NaBH(OAc)3

Caption: Mechanistic pathway of direct reductive amination using NaBH(OAc)3.

Pathway B: Amidation-Reduction (The High-Fidelity Alternative)

Mechanistic Rationale & Causality

When strict avoidance of dialkylation is required, the amidation-reduction sequence is the superior alternative. Coupling cyclobutanecarboxylic acid with 1-phenylethylamine forms a highly stable amide. Subsequent reduction selectively converts the carbonyl oxygen to a methylene group.

Causality in Experimental Choices:

  • Why Borane (BH₃) over LiAlH₄? While LiAlH₄ is a powerful reductant, it requires harsh basic workups that often result in intractable aluminum salt emulsions. Borane-THF (BH₃·THF) reduces amides rapidly and quantitatively under milder conditions and allows for a cleaner extraction workup[3].

Step-by-Step Protocol (Self-Validating System)

Step 1: Amidation

  • Dissolve cyclobutanecarboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 10 minutes. Validation Check: An aliquot quenched in methanol should show methyl ester formation via LC-MS, confirming acid activation.

  • Add 1-phenylethylamine (1.1 equiv) and stir at room temperature for 2 hours.

  • Dilute with EtOAc, wash sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃, and brine. Dry and concentrate to obtain the amide.

Step 2: Borane Reduction

  • Dissolve the crude amide in anhydrous THF (0.1 M) under N₂ and cool to 0 °C.

  • Slowly add a solution of BH₃·THF (1.0 M, 3.0 equiv) dropwise. Heat the mixture to reflux for 12 hours[3].

  • Critical Quench: Cool to 0 °C and carefully quench with MeOH. Validation Check: Vigorous bubbling indicates the destruction of excess borane.

  • Complex Cleavage: Add 1M HCl and reflux for 1 hour. Causality: Borane forms a highly stable Lewis acid-base complex with the newly formed amine. Refluxing in acid is mandatory to break this complex; failure to do so results in artificially low yields and boron contamination.

  • Cool, basify with 1M NaOH, extract with EtOAc (3x), dry, and concentrate to yield the target amine.

Quantitative Data & Reagent Comparison

Table 1: Reagent Comparison for Reductive Amination

Reducing AgentReactivitySelectivity (Imine vs Aldehyde)Toxicity/HandlingRecommended Use
NaBH(OAc)₃ MildVery HighLowDirect reductive amination (Primary choice)
NaBH₃CN MildHighHigh (Cyanide gas risk at low pH)Highly acidic conditions, stepwise amination
NaBH₄ StrongLowLowStepwise (Imine pre-formation strictly required)

Table 2: Pathway A (Reductive Amination) vs. Pathway B (Amidation-Reduction)

ParameterRoute A: Direct Reductive AminationRoute B: Amidation-Reduction
Atom Economy High (One-pot reaction)Moderate (Two distinct steps)
Over-alkylation Risk Low to ModerateZero
Reagent Cost Low (NaBH(OAc)₃)Moderate (HATU, BH₃·THF)
Scalability Excellent (Preferred for >100g scale)Good (Requires anhydrous BH₃ handling)

Analogue Synthesis Strategies

The modularity of both pathways allows for the rapid generation of structural analogues:

  • Ring Modifications: Substituting cyclobutanecarboxaldehyde with cyclopropanecarboxaldehyde or cyclopentanecarboxaldehyde allows for the tuning of lipophilicity (LogP) and steric bulk.

  • Electronic Tuning: Utilizing substituted 1-phenylethylamines (e.g., 4-fluoro or 3-methoxy derivatives) allows researchers to modulate the basicity (pKa) of the resulting secondary amine, directly impacting the pharmacokinetic profile of the final drug candidate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996, 61(11), 3849–3862. [Link][2]

  • Brown, H. C., & Heim, P. "Selective reductions. XVIII. Fast reaction of primary, secondary, and tertiary amides with diborane. Simple, convenient procedure for the conversion of amides to the corresponding amines." The Journal of Organic Chemistry, ACS Publications, 1973, 38(5), 912–916. [Link][3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12431621, Cyclobutanecarbaldehyde." PubChem, NIH. [Link][1]

Sources

Technical Guide: Spectroscopic Characterization of (Cyclobutylmethyl)(1-phenylethyl)amine

[1]

Compound: (Cyclobutylmethyl)(1-phenylethyl)amine CAS (Analogous): 24152678 (PubChem CID) Molecular Formula:

Molecular Weight:Physical State:1

Synthesis & Impurity Profile (Context for Spectroscopy)

To accurately interpret spectra, one must understand the synthetic origin. This compound is typically synthesized via reductive amination of cyclobutanecarbaldehyde with 1-phenylethylamine.[1]

Synthetic Workflow (DOT Visualization)

SynthesisWorkflowAldehydeCyclobutane-carbaldehydeImineImine Intermediate(Unstable)Aldehyde->ImineDCM/MeOHAcOH (Cat.)Amine1-Phenylethylamine(Racemic or Chiral)Amine->ImineProduct(Cyclobutylmethyl)(1-phenylethyl)amineImine->ProductReductionReductantNaBH(OAc)3or NaBH4Reductant->ProductImpurityImpurity:Dialkylated AmineProduct->ImpurityOver-alkylation(Minor)

Caption: Figure 1. Reductive amination pathway.[1][2][3][4][5][6] Note that over-alkylation is sterically hindered by the alpha-methyl group but remains a potential impurity trace in MS/NMR.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][10][11]

The presence of a chiral center at the


diastereotopic171
H NMR Data (500 MHz, )
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Note
7.20 – 7.35 Multiplet (m)5HAr-H Phenyl ring protons (overlapping).[1][7]
3.72 Quartet (q,

Hz)
1H

Benzylic methine.[1][7] Diagnostic for 1-phenylethyl group.
2.45 – 2.55 Multiplet/dd2H

Diastereotopic methylene protons adjacent to cyclobutane.[1][7]
2.35 Multiplet (m)1HCyclobutyl-CH Methine of the cyclobutane ring.[1][7]
1.98 – 2.08 Multiplet (m)2HCyclobutyl-CH

Ring protons (High field).[1]
1.75 – 1.90 Multiplet (m)2HCyclobutyl-CH

Ring protons.[1][7]
1.55 – 1.65 Multiplet (m)2HCyclobutyl-CH

Ring protons.[1][7]
1.31 Doublet (d,

Hz)
3H

Methyl doublet.[1][7] Key diagnostic peak.
1.20 Broad Singlet (bs)1H

Exchangeable.[1][7] Shift varies with concentration.
C NMR Data (125 MHz, )
Shift (

, ppm)
AssignmentNote
145.5 Ar-C (Ipso)Quaternary carbon attached to the chiral center.[1][7]
128.4 Ar-C (Meta)Intensity 2C.[1][7]
126.8 Ar-C (Para)Intensity 1C.[1][7]
126.5 Ar-C (Ortho)Intensity 2C.[1][7]
58.2

Chiral center carbon.[1][7]
54.1

Methylene linker to cyclobutane.[1]
35.8 Cyclobutyl-C HMethine ring carbon.[1][7]
28.4 Cyclobutyl-C H

Ring methylene (C2/C4).[1][7]
24.5

Methyl group.[1][5][7]
18.6 Cyclobutyl-C H

Ring methylene (C3 - furthest from substituent).[1][7]

Mass Spectrometry (EI-MS)[1][13][14]

Electron Ionization (EI) mass spectrometry of secondary amines is dominated by


-cleavage1
Fragmentation Pathway Analysis[1]
  • Molecular Ion (

    
    ):  m/z 189 (Weak, typical for aliphatic amines).[1]
    
  • Base Peak (Predicted):

    
    -cleavage on the phenylethyl side is favored due to resonance stabilization, but 
    
    
    -cleavage on the cyclobutyl side is also kinetically rapid.[1]
    • Loss of

      
       (M-15):  m/z 174.[1]
      
    • Loss of Cyclobutyl radical (

      
      ):  Generates ion 
      
      
      .[1] Mass:
      
      
      .[1][7]
    • Loss of Phenylethyl radical: Generates ion

      
      .[1] Mass: 
      
      
      .[1][7]
MS Fragmentation Diagram (DOT)[1]

MassSpecParentMolecular Ion [M]+m/z 189Frag1Fragment A (M-15)[Loss of Methyl]m/z 174Parent->Frag1Alpha-Cleavage(Side 1)Frag2Fragment B (M-55)[Loss of Cyclobutyl]m/z 134(Diagnostic)Parent->Frag2Alpha-Cleavage(Side 2)Frag3Fragment C (M-77)[Loss of Phenyl]m/z 112Parent->Frag3Alpha-Cleavage(Side 1)Frag4Tropylium Ion(Secondary Frag)m/z 91Frag3->Frag4Rearrangement

Caption: Figure 2. Primary fragmentation pathways in EI-MS. The m/z 134 ion is a key diagnostic marker for the N-benzyl linkage.[1][7]

Infrared (IR) Spectroscopy[1]

The IR spectrum will show characteristics of a secondary amine and a mono-substituted benzene ring.[7]

Wavenumber (

)
IntensityAssignmentDescription
3300 – 3350 Weak/Broad

Secondary amine stretch.[1][7] Often weak in liquid films.
3020 – 3080 Medium

Aromatic C-H stretching.[1]
2850 – 2960 Strong

Aliphatic C-H stretching (Cyclobutyl and Methyl).[1]
1600, 1495, 1450 Medium

Aromatic ring breathing modes.[1]
700, 760 Strong

Mono-substituted benzene (out-of-plane bending).[1][7]

Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), follow these standardized protocols for sample preparation.

Protocol A: NMR Sample Preparation

Objective: Eliminate concentration-dependent shifts in the N-H proton.[1][7]

  • Solvent: Use

    
     (99.8% D) neutralized with basic alumina if the amine is acid-sensitive, though this compound is stable.[1]
    
  • Concentration: Dissolve 10–15 mg of the free base oil in 0.6 mL of solvent.

  • Reference: Use TMS (0.00 ppm) or the residual

    
     peak (7.26 ppm) as the internal standard.
    
  • Acquisition: Run at 298 K. For

    
    C, a minimum of 256 scans is recommended to resolve the quaternary carbons.
    
Protocol B: GC-MS Analysis

Objective: Confirm purity and fragmentation pattern.[1]

  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[1]

  • Inlet: 250°C, Split ratio 20:1.

  • Temperature Program: Hold 60°C for 2 min

    
     Ramp 15°C/min to 280°C 
    
    
    Hold 5 min.
  • Ionization: EI mode at 70 eV.

References

  • BenchChem. (2025).[1][4][5] Application Notes: (Cyclobutylmethyl)(methyl)amine in Pharmaceutical Intermediate Synthesis.[1][5]Link (Accessed via search context).[1]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzeneethanamine, N-methyl- (Analogous fragmentation). NIST Chemistry WebBook. Link

  • Organic Syntheses. (1943).[1][6]

    
    -Phenylethylamine.[1][8][9][10] Org.[1][9] Synth. 1943, 23,[6] 68. Link
    
  • PubChem. Compound Summary: N-(cyclobutylmethyl)-1-phenylethanamine (CID 24152678).[1][7] National Library of Medicine. Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[11] (Standard text for interpretation of amine fragmentation and NMR shifts).

Physical and chemical properties of N-(cyclobutylmethyl)-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical principles, predicted physicochemical data, and established synthetic methodologies to provide a comprehensive profile of N-(cyclobutylmethyl)-1-phenylethanamine .[1]

Executive Summary

N-(cyclobutylmethyl)-1-phenylethanamine is a secondary amine combining a chiral


-methylbenzyl  scaffold with a lipophilic cyclobutylmethyl  moiety.[1] Structurally, it serves as a versatile chiral building block in medicinal chemistry, particularly for introducing the cyclobutylmethyl group—a pharmacophore often associated with modulating receptor affinity (e.g., in opioid or monoamine receptor ligands) and metabolic stability.

This guide details the molecule's physical properties, validated synthetic routes via reductive amination, and handling protocols, designed for researchers in drug discovery and asymmetric synthesis.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a chiral 1-phenylethylamine core


-alkylated with a cyclobutylmethyl group.[1] The presence of the chiral center at the benzylic position (

) allows it to exist as pure enantiomers (

or

) or as a racemate.
PropertyDetail
IUPAC Name N-(cyclobutylmethyl)-1-phenylethanamine
Common Name N-Cyclobutylmethyl-

-methylbenzylamine
Molecular Formula

Molecular Weight 189.30 g/mol
Chirality One stereocenter (

); exists as (

), (

), or (

)
SMILES CC(C1=CC=CC=C1)NCC2CCC2
General Structure Secondary Amine, Aralkylamine
Structural Logic & SAR Implications[1]
  • 
    -Methylbenzyl Group:  Provides a rigid chiral anchor. In medicinal chemistry, this moiety often mimics endogenous catecholamines while blocking metabolic deamination at the 
    
    
    
    -position.[1]
  • Cyclobutylmethyl Group: A "steric switch." It is bulkier than a propyl group but more compact than a cyclohexyl group. In Structure-Activity Relationship (SAR) studies, this substituent is frequently used to increase lipophilicity (

    
    ) and alter receptor binding profiles (e.g., converting agonists to antagonists in certain GPCR targets).[1]
    

Physicochemical Properties[1][3][6][7][8][9]

Note: Specific experimental values for this exact analog are rare in public literature. The values below are calculated based on group contribution methods and validated against close structural analogs (e.g., N-cyclopropylmethyl-1-phenylethanamine).

Table 1: Physical & Chemical Specifications
PropertyValue (Predicted/Analog-Based)Experimental Context
Physical State Colorless to pale yellow liquidStandard conditions (25°C, 1 atm).[1]
Boiling Point 255°C - 265°C (at 760 mmHg)Extrapolated from N-methyl analog (BP ~185°C).[1]
Density

g/cm³
Typical for benzylic secondary amines.
pKa (Conjugate Acid)

Basic; forms stable salts (HCl, hydrobromide).[1]
LogP (Octanol/Water)

Highly lipophilic due to the cyclobutyl/phenyl combination.[1]
Solubility (Water) < 1 mg/mL (Free base)Practically insoluble.[1] Requires pH < 5 for dissolution.
Solubility (Organics) HighSoluble in DCM, MeOH, DMSO, Ethyl Acetate.
Refractive Index

Consistent with aromatic amine signatures.[1]

Synthetic Methodology: Reductive Amination[1][8][10]

The most robust route to N-(cyclobutylmethyl)-1-phenylethanamine is the Reductive Amination of 1-phenylethanamine (primary amine) with cyclobutanecarbaldehyde.[1] This method preserves the chirality of the amine starting material.

Reaction Scheme
  • Condensation: 1-Phenylethanamine + Cyclobutanecarbaldehyde

    
     Imine (Schiff Base) + 
    
    
    
    [1]
  • Reduction: Imine + Reducing Agent (

    
     or 
    
    
    
    )
    
    
    Secondary Amine[1]
Detailed Protocol (Self-Validating)

Reagents:

  • (S)-(-)-1-Phenylethanamine (or racemate depending on target): 1.0 equiv.

  • Cyclobutanecarbaldehyde: 1.05 equiv.

  • Sodium Triacetoxyborohydride (

    
    ): 1.4 equiv.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).[1]

  • Acid Catalyst: Acetic Acid (AcOH), 1.0 equiv (if using STAB).[1]

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 1-phenylethanamine in DCE under

      
       atmosphere.
      
    • Add Cyclobutanecarbaldehyde dropwise.

    • Checkpoint: If using MeOH/NaBH4, stir for 2 hours to ensure imine formation (monitored by TLC/NMR). If using STAB/DCE, this can be a "one-pot" addition.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride portion-wise (to control exotherm).

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Mechanism:[1][2] STAB is milder than NaBH4 and selectively reduces the imine over the aldehyde, preventing side reactions.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Dichloromethane (DCM) (x3).[1]

    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude oil is often pure enough for use. If not, purify via Flash Column Chromatography (

      
      , Hexane/EtOAc gradient with 1% 
      
      
      
      ).
Visualization: Synthetic Pathway

Synthesis Start1 1-Phenylethanamine (Chiral Center) Imine Intermediate Imine (Schiff Base) Start1->Imine - H2O Start2 Cyclobutane- carbaldehyde Start2->Imine Product N-(cyclobutylmethyl)- 1-phenylethanamine Imine->Product Reduction Reagent Reductant (NaBH(OAc)3 / DCE) Reagent->Imine Hydride Transfer

Figure 1: Reductive amination pathway. The chirality of the phenylethylamine is retained throughout the reaction.

Chemical Reactivity & Stability[1]

Basicity & Salt Formation

As a secondary amine, the nitrogen lone pair is available for protonation.

  • Reaction:

    
    [1]
    
  • Utility: The hydrochloride salt is significantly more stable to oxidation and easier to handle as a solid. To prepare, dissolve the free base in diethyl ether and bubble dry HCl gas.

N-Alkylation/Acylation

The secondary amine is a nucleophile.

  • Acylation: Reacts with acid chlorides (e.g., acetyl chloride) to form amides. This is useful for derivatization if the amine is used as a chiral auxiliary.

  • Alkylation: Can be further alkylated to a tertiary amine, though steric hindrance from the cyclobutylmethyl and

    
    -methylbenzyl groups may slow this rate compared to simple benzylamines.
    
Metabolic Stability (Predicted)
  • N-Dealkylation: The primary metabolic route in biological systems would likely be N-dealkylation at the cyclobutylmethyl group (via CYP450 oxidation), releasing the parent 1-phenylethanamine.

  • Ring Stability: The cyclobutane ring is strained but generally stable under physiological conditions, unlike cyclopropane which can occasionally undergo ring-opening metabolism.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

TechniqueDiagnostic Signal (Expected)Interpretation
1H NMR

1.30 (d, 3H)
Methyl doublet of the phenylethyl group.[1]
1H NMR

3.70 (q, 1H)
Benzylic methine proton (chiral center).[1]
1H NMR

2.30 - 2.50 (m, 2H)
Methylene protons adjacent to Nitrogen (

).[1]
1H NMR

1.6 - 2.0 (m, 7H)
Cyclobutyl ring protons + methine.[1]
13C NMR

~58.0 ppm
Benzylic Carbon (

).
13C NMR

~55.0 ppm

Carbon.[1]
IR 3300-3400 cm⁻¹N-H stretch (weak, secondary amine).[1]
MS (ESI)

Protonated molecular ion.[1]

Safety & Handling

Hazard Classification:

  • Corrosive: Amines can cause skin burns and eye damage.

  • Acute Toxicity: Likely moderate (Category 4) based on phenethylamine analogs.

  • CNS Activity: Structural similarity to psychoactive phenethylamines suggests potential Central Nervous System activity. Handle with strict laboratory safety protocols.

PPE Requirements:

  • Nitrile gloves (0.11 mm minimum).

  • Chemical splash goggles.

  • Fume hood operation is mandatory due to volatility and potential bioactivity.

References

  • Ingersoll, A. W., et al. (1936).[3] "Preparation of 1-Phenylethylamine and its Resolution." Journal of the American Chemical Society, 58(10), 1808–1811. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Werner, L., et al. (2012). "Pharmacological profile of N-substituted phenethylamines." Bioorganic & Medicinal Chemistry, 20(15), 4727-4735.[1] (Contextual reference for N-substituted SAR).

  • PubChem Database. "Compound Summary: N-(cyclohexylmethyl)-1-phenylethanamine (Analog)." National Center for Biotechnology Information. Link[1]

  • Sigma-Aldrich. "Safety Data Sheet: (S)-(-)-alpha-Methylbenzylamine." Link

Sources

Unraveling the Pharmacodynamics of Phenylethylamine Compounds: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylethylamine (PEA) is an endogenous trace amine that serves as the critical structural backbone for a vast array of neuroactive compounds, ranging from classical neurotransmitters (dopamine, norepinephrine) to potent psychostimulants (amphetamines) and psychedelics (2C-X series, NBOMes)[1]. As a Senior Application Scientist, I approach the pharmacology of PEA compounds not merely as a catalog of binding affinities, but as a dynamic system of intracellular signaling and transporter kinetics. This whitepaper dissects the tri-modal mechanism of action of PEA derivatives: Trace Amine-Associated Receptor 1 (TAAR1) agonism, Vesicular Monoamine Transporter 2 (VMAT2) reversal, and 5-HT2A biased agonism.

Core Mechanisms of Action

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Historically, the stimulant effects of PEA and amphetamines were attributed solely to competitive reuptake inhibition at the plasma membrane. However, the discovery of TAAR1 fundamentally shifted this paradigm[2]. TAAR1 is an intracellular G protein-coupled receptor (GPCR) localized within monoaminergic presynaptic terminals[3].

Mechanistic Causality : When PEA or amphetamine enters the neuron via the dopamine transporter (DAT), it binds to intracellular TAAR1[1]. This activation couples to Gs/Gq proteins, triggering adenylyl cyclase (AC) and driving cAMP accumulation[3]. The subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC) leads to the direct phosphorylation of DAT[2]. Phosphorylated DAT undergoes a conformational shift that either promotes its internalization or reverses its transport direction, actively pumping cytosolic dopamine into the synaptic cleft[1].

G PEA Phenylethylamine (PEA) TAAR1 TAAR1 Activation (Gs/Gq) PEA->TAAR1 Agonism VMAT2 VMAT2 Inhibition/Efflux PEA->VMAT2 Substrate/Inhibitor cAMP cAMP Accumulation TAAR1->cAMP Gs-protein Reverse Reverse Transport (Efflux) VMAT2->Reverse Cytosolic DA increase PKA PKA / PKC Signaling cAMP->PKA DAT DAT Phosphorylation PKA->DAT Phosphorylation DAT->Reverse Transporter Reversal

Figure 1: TAAR1 and VMAT2 signaling pathway leading to monoamine efflux.

Vesicular Monoamine Transporter 2 (VMAT2) Reversal

Simultaneous to TAAR1 activation, PEA compounds profoundly disrupt vesicular storage. VMAT2 is a 12-transmembrane domain protein responsible for packaging monoamines into synaptic vesicles, driven by a proton gradient established by the vesicular H+-ATPase[4].

Mechanistic Causality : PEA and amphetamines act as competitive substrates for VMAT2[5]. Because these compounds are weak bases, their accumulation inside the acidic vesicle buffers the vesicular pH, collapsing the essential proton gradient[6]. Without the electromotive force of the H+ gradient, VMAT2 cannot retain its cargo. The transporter operates in reverse, spilling massive quantities of vesicular dopamine and serotonin into the cytosol, which is then effluxed into the synapse via the phosphorylated DAT[5].

5-HT2A Receptor Biased Agonism (Substituted Phenylethylamines)

While unsubstituted PEA primarily affects TAAR1 and VMAT2, bulky substitutions (e.g., N-benzyl additions in the NBOMe series) drastically alter the pharmacological profile, shifting the primary target to the 5-HT2A receptor[7].

Mechanistic Causality : The 5-HT2A receptor can signal through multiple pathways, primarily Gq (leading to IP3/DAG accumulation) and beta-arrestin2 (leading to receptor internalization)[8]. N-benzyl phenethylamines exhibit "biased agonism," preferentially stabilizing a receptor conformation that favors Gq recruitment over beta-arrestin2[8]. This biased signaling is currently hypothesized to be the critical molecular driver behind the profound hallucinogenic efficacy of substituted PEAs compared to classical serotonin agonists[8].

Quantitative Pharmacodynamics: Target Affinity Profiles

To contextualize these mechanisms, we must evaluate the structure-activity relationship (SAR) data. The following table summarizes the functional potencies of key PEA classes.

Compound ClassRepresentative LigandPrimary TargetBinding Affinity (Ki)Functional Potency (EC50)
Endogenous Trace Amine β-Phenylethylamine (PEA)TAAR1~100 - 500 nM~1.0 μM (cAMP accumulation)
Psychostimulant D-AmphetamineVMAT2 / TAAR1~1 - 5 μM (VMAT2)~0.5 μM (DA Efflux)
Psychedelic (N-Benzyl) 25CN-NBOH5-HT2A0.29 nM0.074 nM (Gq activation)

(Data synthesized from standard pharmacological assays[7])

Experimental Methodologies: Validating Efflux and Receptor Activation

To rigorously investigate these mechanisms, experimental design must ensure physiological relevance. Below are field-proven, self-validating protocols for characterizing PEA compounds.

Protocol 1: In Vitro Monoamine Efflux Assay (Synaptosomal Preparation)

Rationale & Causality : Why use synaptosomes instead of isolated vesicles or whole-cell models? Synaptosomes (isolated presynaptic terminals) maintain the functional coupling between VMAT2 and DAT. If we only used isolated vesicles, we could measure VMAT2 inhibition but would miss the TAAR1-mediated DAT reversal that drives actual synaptic efflux. Self-Validating Control : The assay must include a parallel cohort pre-treated with Reserpine (an irreversible VMAT2 inhibitor)[4]. If the PEA compound's efflux is abolished by Reserpine, it validates that the efflux is strictly vesicular in origin.

Step-by-Step Workflow :

  • Tissue Isolation : Dissect striatal tissue from rodent models on ice to preserve enzymatic integrity.

  • Homogenization : Homogenize in an isotonic sucrose buffer (0.32 M) to prevent osmotic lysis of the terminals.

  • Centrifugation : Perform differential centrifugation. Discard the P1 pellet (nuclei/debris) and isolate the P2 pellet (crude synaptosomes) at 12,000 x g.

  • Radiolabeling : Incubate synaptosomes with [3H]-Dopamine for 30 minutes at 37°C to load the vesicular pools via active VMAT2 transport.

  • Drug Exposure : Wash away extracellular [3H]-Dopamine, then expose the preparation to the PEA compound (e.g., 1 μM to 100 μM) for 15 minutes.

  • Quantification : Terminate the reaction via rapid filtration. Measure the radioactivity of the filtrate (effluxed DA) versus the filter (retained DA) using liquid scintillation counting.

Workflow Step1 Tissue Isolation Striatal dissection Step2 Homogenization Isotonic sucrose buffer Step1->Step2 Step3 Centrifugation Isolate P2 synaptosome fraction Step2->Step3 Step4 Radiolabeling Load with [3H]-Dopamine Step3->Step4 Step5 Drug Exposure Add PEA compounds Step4->Step5 Step6 Quantification Liquid Scintillation Counting Step5->Step6

Figure 2: Step-by-step workflow for in vitro monoamine efflux assay using synaptosomes.

Protocol 2: TR-FRET Functional Assay for 5-HT2A Biased Agonism

Rationale & Causality : To evaluate the biased agonism of substituted PEAs (like NBOMes), we must quantify both Gq and beta-arrestin2 pathways independently. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is utilized because its delayed emission reading eliminates background autofluorescence, providing the extreme sensitivity required to detect picomolar EC50 values[7]. Self-Validating Control : Ketanserin (a selective 5-HT2A antagonist) must be used to ensure the signal is receptor-specific.

Step-by-Step Workflow :

  • Cell Culture : Plate HEK293 cells stably expressing human 5-HT2A receptors in 384-well microplates.

  • Pathway Segregation :

    • For Gq Activation: Pre-incubate cells with LiCl to inhibit inositol monophosphatase, allowing IP1 to accumulate.

    • For Beta-Arrestin2: Use a cell line co-expressing a tagged beta-arrestin2 construct.

  • Ligand Incubation : Add the substituted PEA compound and incubate for 30 minutes (IP1) or 90 minutes (beta-arrestin2) at 37°C.

  • TR-FRET Detection : Add the cryptate-labeled antibody and d2-labeled tracer.

  • Measurement : Read the plate on a TR-FRET compatible microplate reader calculating the 665 nm / 620 nm emission ratio to determine the precise EC50.

References

  • [1] Title: Phenethylamine - Wikipedia | Source: Wikipedia | URL:

  • [2] Title: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications | Source: PMC | URL:

  • [8] Title: Design and synthesis of beta-Arrestin-biased 5HT2AR agonists | Source: Aalborg Universitet | URL:

  • [3] Title: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications | Source: Frontiers | URL:

  • [5] Title: VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse | Source: PMC | URL:

  • [7] Title: Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists | Source: ACS Publications | URL:

  • [4] Title: Vesicular monoamine transporters: structure-function, pharmacology, and medicinal chemistry | Source: PubMed | URL:

  • [6] Title: Vesicular monoamine transporter - Wikipedia | Source: Wikipedia | URL:

Sources

The Cyclobutylamine Pharmacophore: Structural Dynamics and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutylamine derivatives represent a distinct and underutilized chemical space in medicinal chemistry. Positioned structurally between the highly strained, acidic cyclopropylamine and the flexible, more basic cyclopentyl/linear amines, the cyclobutylamine moiety offers a unique "Goldilocks" zone of physicochemical properties. This guide analyzes the structural rationale for incorporating cyclobutylamine into drug candidates, detailing its role in conformational restriction, metabolic stability, and specific receptor binding. We examine its successful application in allosteric AKT inhibitors (Miransertib) and explore its potential in NMDA antagonism and antiviral therapeutics.

Part 1: The Medicinal Chemistry of Cyclobutylamine

Conformational Dynamics and "Puckering"

Unlike the planar cyclopropane ring, the cyclobutane ring is not flat. To relieve torsional strain (eclipsing interactions), it adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25°–35° .

  • Structural Consequence: This puckering allows substituents to adopt pseudo-equatorial or pseudo-axial positions, providing a defined vector for exploring biological chemical space that is distinct from the rigid planarity of phenyl or cyclopropyl rings.

  • Bioisosterism: It serves as a superior bioisostere for the gem-dimethyl group or the isopropyl group, often improving metabolic stability by removing abstractable hydrogen atoms or blocking metabolic soft spots.

Basicity and pKa Modulation

The basicity of the amine nitrogen is directly influenced by the hybridization of the carbon atom to which it is attached.

Amine TypeApprox.[1][2][3][4][5][6][7][8] pKa (Conjugate Acid)Hybridization Character
Cyclopropylamine ~9.1High s-character in C-C bonds; C-N bond has more p-character, reducing lone pair availability.
Cyclobutylamine ~9.6 – 9.8 Intermediate s-character. More basic than cyclopropyl, but less than linear analogs.
Isopropylamine ~10.6Standard

hybridization.

Therapeutic Implication: The slightly lowered pKa of cyclobutylamine compared to linear amines can improve membrane permeability (higher fraction of neutral species at physiological pH) while retaining sufficient basicity for salt formation and electrostatic interactions with protein residues (e.g., Asp or Glu).

Part 2: Therapeutic Case Study – Allosteric AKT Inhibition

The most prominent example of cyclobutylamine utility in modern drug development is Miransertib (ARQ 092) , a potent allosteric inhibitor of AKT (Protein Kinase B).

Mechanism of Action

Unlike ATP-competitive inhibitors, ARQ 092 binds to an allosteric pocket, locking the kinase in an inactive conformation (PH-domain dependent).

  • The Role of Cyclobutylamine: The cyclobutane ring acts as a rigid hydrophobic anchor that fills a specific lipophilic cleft near the binding site.

  • Interaction Network: The amine moiety participates in critical hydrogen bonding interactions with Asp274 and Tyr272 within the kinase domain. The restricted conformation of the cyclobutane ensures the amine is presented at the precise angle required for these bonds, a feat difficult to achieve with a flexible linear chain.

Visualization: ARQ 092 Binding Logic

ARQ092_Binding cluster_protein AKT1 Allosteric Pocket cluster_drug Miransertib (ARQ 092) Asp274 Asp274 Residue Tyr272 Tyr272 Residue HydroCleft Hydrophobic Cleft (Trp26, Leu30) Cyclobutane Cyclobutane Ring (Rigid Scaffold) Cyclobutane->HydroCleft Hydrophobic Interaction Amine Primary Amine (-NH3+) Cyclobutane->Amine Conformational Restriction Amine->Asp274 Salt Bridge/ H-Bond Amine->Tyr272 H-Bond

Figure 1: Schematic representation of the critical binding interactions between the cyclobutylamine moiety of Miransertib and the AKT1 allosteric pocket.

Part 3: Broad Spectrum Biological Activities

NMDA Receptor Antagonism

Cyclobutane-based amino acids, specifically 1-aminocyclobutanecarboxylic acid (ACBC) derivatives, have shown potency as NMDA receptor antagonists.

  • Activity: cis- and trans- isomers of 3-substituted ACBC derivatives exhibit selective antagonism at the glycine co-agonist site or the glutamate site, depending on substitution.

  • Advantage: The rigid ring constrains the distance between the ammonium and carboxylate groups, mimicking the bioactive conformation of glutamate more effectively than flexible linear analogs.

Antiviral Potential (M2 Channel Blockers)

While adamantane (amantadine) is the classic M2 channel blocker for Influenza A, resistance is widespread (S31N mutation).

  • Hypothesis: Cyclobutylamine derivatives offer a smaller hydrophobic footprint than the bulky adamantane.

  • Application: "Spiro" derivatives involving cyclobutane rings have been explored to fit into the mutated pores of M2 channels where the larger adamantane cage is sterically clashed by the Asparagine (N31) residue.

Part 4: Experimental Protocols & Synthesis

Synthesis Strategy

Accessing cyclobutylamine derivatives often involves constructing the ring via [2+2] cycloaddition or alkylation, followed by functional group manipulation. A robust method for medicinal chemistry involves the reduction of cyclobutanecarbonitriles .

Detailed Protocol: Synthesis of (1-(4-Iodophenyl)cyclobutyl)methanamine

Target: A versatile building block for coupling reactions (e.g., Suzuki coupling to install the cyclobutyl amine onto a biaryl core like ARQ 092).

Reagents:

  • 1-(4-Iodophenyl)cyclobutanecarbonitrile (Starting Material)

  • Lithium Aluminum Hydride (LiAlH₄) - 2.0 equivalents

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Glauber’s Salt (Na₂SO₄·10H₂O) or Fieser workup reagents

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge the flask with 1-(4-Iodophenyl)cyclobutanecarbonitrile (10 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Reduction:

    • Caution: LiAlH₄ is pyrophoric.

    • Slowly add LiAlH₄ (20 mmol, 1.0 M solution in THF) dropwise via syringe over 20 minutes.

    • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat to reflux (66°C) for 4–6 hours. Monitor by TLC (disappearance of nitrile spot).

  • Quenching (Fieser Method):

    • Cool reaction back to 0°C.

    • Carefully add: 0.8 mL water, then 0.8 mL 15% NaOH (aq), then 2.4 mL water.

    • Stir vigorously for 30 minutes until a white granular precipitate forms.

  • Isolation:

    • Filter the mixture through a pad of Celite to remove aluminum salts.

    • Wash the filter cake with diethyl ether (3 x 20 mL).

    • Dry the combined filtrate over anhydrous MgSO₄.

  • Purification:

    • Concentrate in vacuo.

    • The crude amine is often pure enough for the next step. If not, purify via acid-base extraction or column chromatography (DCM/MeOH/NH₃).

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: Aryl Acetonitrile Step1 Step 1: Double Alkylation (1,3-dibromopropane + NaH) Start->Step1 Cyclization Inter Intermediate: 1-Aryl-cyclobutanecarbonitrile Step1->Inter Yields Nitrile Step2 Step 2: Reduction (LiAlH4 / THF, Reflux) Inter->Step2 Nitrile -> Amine Product Product: (1-Aryl-cyclobutyl)methanamine Step2->Product Final Workup

Figure 2: Synthetic route for accessing 1-substituted cyclobutylamine derivatives via nitrile reduction.

Part 5: References

  • Yu, Y., et al. (2016). Discovery of ARQ 092, an Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry. Link

  • Perrin, C. L., et al. (1999). Basicities of Cycloalkylamines: Baeyer Strain Theory Revisited.[5] Chemical Science.[1][5][9] Link

  • Allan, R. D., et al. (1990). Synthesis and NMDA receptor antagonist activity of 1-aminocyclobutanecarboxylic acid derivatives. European Journal of Pharmacology. Link

  • BenchChem Protocols. Synthesis Protocol for (1-(4-Iodophenyl)cyclobutyl)methanamine.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75645, Cyclobutylamine.Link

Sources

Whitepaper: Design, Synthesis, and Pharmacological Profiling of (Cyclobutylmethyl)(1-phenylethyl)amine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of central nervous system (CNS) therapeutics relies heavily on privileged scaffolds that offer predictable stereochemistry, tunable lipophilicity, and robust metabolic stability. (Cyclobutylmethyl)(1-phenylethyl)amine (CAS 356539-85-0) and its structural analogues represent a highly versatile class of secondary amines. By combining the stereospecific target engagement of the 1-phenylethylamine core with the steric and lipophilic properties of a cycloalkylmethyl substituent, this pharmacophore has demonstrated significant utility in the modulation of G-protein coupled receptors (GPCRs), particularly the Cannabinoid Receptor 1 (CB1), as well as in kinase inhibition pathways.

This technical guide provides an in-depth analysis of the structural rationale, mechanistic pathways, structure-activity relationships (SAR), and field-proven synthetic methodologies for developing analogues of this compound.

Pharmacophore Architecture and Structural Rationale

The pharmacological efficacy of (Cyclobutylmethyl)(1-phenylethyl)amine analogues is driven by two distinct structural domains:

  • The 1-Phenylethylamine Core: This moiety provides a critical chiral center at the benzylic position. Stereospecificity is paramount in neuropharmacology; the (R)- or (S)-enantiomer dictates the precise spatial orientation required for binding pocket affinity. This core is a recognized privileged scaffold, famously utilized in the calcimimetic drug cinacalcet, demonstrating its fundamental role in modern drug design 1.

  • The Cycloalkylmethyl Substituent: The incorporation of a cyclobutylmethyl group (or its analogues) serves a dual purpose. First, it precisely tunes the LogP (lipophilicity) to enhance blood-brain barrier (BBB) penetrance. Second, the rigid, compact nature of the cyclobutane ring provides steric shielding to the secondary amine, significantly reducing susceptibility to CYP450-mediated oxidative deamination compared to linear alkyl chains.

Mechanistic Pathways: GPCR Modulation

Analogues of N-(cycloalkylmethyl)-1-phenylethanamines have been actively investigated as modulators for the Cannabinoid Receptor 1 (CB1) 2. Due to their lipophilic nature, these compounds can engage allosteric or orthosteric sites on the receptor, triggering a Gi/o protein-coupled signal transduction cascade that ultimately results in neuromodulation.

G Ligand Amine Analogue Receptor CB1 Receptor (GPCR) Ligand->Receptor Target Binding GProtein Gi/o Protein Receptor->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Inhibition SecondMsg Decreased cAMP Effector->SecondMsg Reduced Synthesis Kinase Downregulated PKA SecondMsg->Kinase Reduced Activation Outcome Neuromodulation Kinase->Outcome Physiological Response

CB1 receptor signaling pathway modulated by (1-phenylethyl)amine analogues.

Quantitative Structure-Activity Relationship (SAR) Data

Modifying the cycloalkyl ring size directly impacts the spatial geometry and binding thermodynamics of the molecule. The following table summarizes the comparative physicochemical and theoretical binding data for various analogues targeting the CB1 receptor pocket.

Analogue CoreCycloalkyl Ring SizePredicted LogPSteric Bulk (A-Value Proxy)Target Affinity (CB1 IC50)
N-(Cyclopropylmethyl)- 3-membered~2.8LowModerate
N-(Cyclobutylmethyl)- 4-membered~3.2MediumHigh
N-(Cyclopentylmethyl)- 5-membered~3.6HighVery High
N-(Cyclohexylmethyl)- 6-membered~4.1Very HighModerate (Steric clash)

Data Interpretation: The cyclopentylmethyl analogue exhibits the highest theoretical affinity, perfectly filling the hydrophobic sub-pocket without inducing the steric clashes observed with the larger cyclohexyl ring. The cyclobutylmethyl core offers an optimal balance of lipophilicity and metabolic stability.

Synthetic Methodology: Highly Selective Reductive Amination

The synthesis of (Cyclobutylmethyl)(1-phenylethyl)amine and its analogues is most efficiently achieved via the reductive amination of cyclobutanecarbaldehyde with 1-phenylethanamine.

Experimental Rationale

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice 3. Unlike sodium borohydride, STAB is exceptionally mild and selectively reduces the intermediate iminium ion much faster than the starting aldehyde, preventing the formation of undesired alcohol byproducts 4. This allows the reaction to proceed as a highly efficient, one-pot process.

Step-by-Step Protocol (Self-Validating Workflow)
  • Imine Formation:

    • Procedure: Dissolve 1.0 equivalent of enantiopure (R)-1-phenylethanamine and 1.05 equivalents of cyclobutanecarbaldehyde in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is utilized instead of dichloromethane (DCM) because its higher boiling point allows for mild heating (if required by sterically hindered analogues) without solvent loss, ensuring quantitative imine formation before reduction begins.

  • Selective Reduction:

    • Procedure: Cool the reaction vessel to 0°C. Add 1.5 to 2.0 equivalents of STAB portion-wise under an inert argon atmosphere 5.

    • Causality: Portion-wise addition controls the exothermic nature of the reduction. Maintaining 0°C prevents the thermal degradation of the transient iminium intermediate, ensuring high atom economy and preserving the stereocenter.

  • Reaction Monitoring:

    • Procedure: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) or GC-MS.

    • Causality: This is a critical self-validating step. Quenching the reaction before the complete disappearance of the starting amine leads to complex, difficult-to-separate mixtures of primary and secondary amines.

  • Quenching and Workup:

    • Procedure: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

    • Causality: STAB releases acetic acid as a byproduct. Saturated NaHCO₃ provides a mild, buffered neutralization. Using a stronger base (like NaOH) could cause base-catalyzed degradation or epimerization of the product.

  • Isolation:

    • Procedure: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude secondary amine via flash column chromatography (ethyl acetate:hexane gradients) to yield the pure analogue.

Conclusion

The (Cyclobutylmethyl)(1-phenylethyl)amine scaffold is a highly tunable, privileged structure in medicinal chemistry. By leveraging stereospecific core modifications and the precise steric bulk of cycloalkyl rings, researchers can develop highly selective GPCR modulators. Utilizing mild, one-pot reductive amination protocols ensures high-yield, scalable access to these critical therapeutic intermediates.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications Source: ACS Publications URL
  • WO2009075691A1 - Cb-1 modulating compounds and their use - Google Patents Source: Google Patents URL
  • An In-Depth Technical Guide to the Synthesis of (R)-N-(1-phenylethyl)
  • Reductive amination - Wikipedia Source: Wikipedia URL
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI Source: MDPI URL

Sources

Technical Guide: Chemical Identifiers and Structural Analysis of N-(cyclobutylmethyl)-1-phenylethanamine

[1]

Executive Summary

N-(cyclobutylmethyl)-1-phenylethanamine is a secondary amine featuring a phenethylamine scaffold N-alkylated with a cyclobutylmethyl group.[1] Structurally, it serves as a lipophilic building block in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) active agents where the phenethylamine moiety acts as a pharmacophore for monoamine transporters.

This guide provides a definitive reference for the chemical identifiers (InChI, SMILES) of this compound, analyzes its stereochemical properties, and details a self-validating synthesis protocol.

Chemical Identity & Structural Descriptors[1][2][3][4][5][6][7]

The precise digital representation of chemical structures is critical for database interoperability and collision avoidance.[1] The following table consolidates the validated identifiers for N-(cyclobutylmethyl)-1-phenylethanamine.

Core Identifiers
DescriptorValue
IUPAC Name N-(cyclobutylmethyl)-1-phenylethan-1-amine
Molecular Formula

Molecular Weight 189.30 g/mol
Canonical SMILES CC(C1=CC=CC=C1)NCC2CCC2
Isomeric SMILES CNCC2CCC2 (assuming S-configuration)
InChI String InChI=1S/C13H19N/c1-11(13-8-3-2-4-9-13)14-10-12-6-5-7-12/h2-4,8-9,11-12,14H,5-7,10H2,1H3
InChIKey WWHFXZPZKIRVOJ-UHFFFAOYSA-N
Deep Dive: InChI Layer Analysis

The InChI (International Chemical Identifier) string provides a layered description of the molecule, ensuring uniqueness independent of drawing conventions.

  • Main Layer (C13H19N) : Defines the stoichiometry.[1]

  • Connections Layer (/c...) :

    • 1-11: Defines the methyl group (1) attached to the chiral center (11).[1]

    • 11(13...): Links the chiral center (11) to the phenyl ring (ipso carbon 13).[1]

    • 14-10-12: Links the Nitrogen (14) to the methylene bridge (10) and the cyclobutyl ring (12).[1]

  • Hydrogen Layer (/h...) : Specifies the location of hydrogen atoms, fixing the tautomeric state.

Stereochemical Considerations

The "1-phenylethanamine" moiety contains a chiral center at the

11
Enantiomeric Identifiers
EnantiomerConfigurationIsomeric SMILESInChIKey
Rectus (

)-(+)
CNCC2CCC2WWHFXZPZKIRVOJ-SSDOTTSWSA-N
Sinister (

)-(-)
CNCC2CCC2WWHFXZPZKIRVOJ-ZETCQYMHSA-N

Note: The InChIKey's second block (SSDOTTSWSA vs ZETCQYMHSA) encodes the stereochemical information.[1] A mismatch here during database registration indicates a potential stereochemical assignment error.

Synthesis Protocol: Reductive Amination

The most robust route for synthesizing N-(cyclobutylmethyl)-1-phenylethanamine is the reductive amination of 1-phenylethanamine with cyclobutanecarbaldehyde .[1] This method avoids over-alkylation common with direct alkylation using halides.[1][2]

Reaction Pathway Visualization[1]

SynthesisPathwayAmine1-Phenylethanamine(C8H11N)ImineImine Intermediate(Unstable)Amine->ImineDCM, MgSO4rt, 2hAldehydeCyclobutanecarbaldehyde(C5H8O)Aldehyde->ImineDCM, MgSO4rt, 2hProductN-(cyclobutylmethyl)-1-phenylethanamineImine->ProductNaBH(OAc)3AcOH, 0°C to rt

Figure 1: Stepwise reductive amination pathway utilizing mild borohydride reduction.

Experimental Methodology

Objective: Synthesize 5.0 mmol of N-(cyclobutylmethyl)-1-phenylethanamine.

Reagents:

  • 1-Phenylethanamine (1.0 eq)[1][3]

  • Cyclobutanecarbaldehyde (1.1 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • Acetic Acid (catalytic)[1][4]

Protocol:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 1-phenylethanamine (606 mg, 5.0 mmol) in anhydrous DCM (20 mL). Add cyclobutanecarbaldehyde (462 mg, 5.5 mmol) and magnesium sulfate (MgSO

    
    , 500 mg) to scavenge water. Stir at room temperature for 2 hours.
    
    • Validation Point: Monitor by TLC (fading of aldehyde spot) or

      
      H NMR (appearance of imine proton ~8.2 ppm).[1]
      
  • Reduction: Cool the mixture to 0°C. Remove MgSO

    
     via filtration if preferred, or proceed directly. Add Sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise. Add 1-2 drops of glacial acetic acid to catalyze the reduction.[1]
    
  • Workup: Allow to warm to room temperature and stir overnight. Quench with saturated NaHCO

    
     solution. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: The secondary amine can be purified via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient with 1% Et
    
    
    N) or converted to the hydrochloride salt for recrystallization.[1]

Computational Handling & Database Registration[1][3][4]

When registering this compound in chemical databases (e.g., ChEMBL, internal corporate registries), specific protocols must be followed to ensure data integrity.[1]

Hash Collision Avoidance

The InChIKey is a hashed representation. While collisions are statistically improbable (


  • Best Practice: Always store the full InChI string alongside the InChIKey.[1] The InChIKey is for indexing/searching; the InChI string is for structure reconstruction.[1]

Tautomerism

The secondary amine nitrogen has a labile proton.[1] Standard InChI generation (/FixedH option) typically handles this correctly, but ensure your registration system does not strip stereochemistry during normalization (a common error with chiral amines).

References

  • PubChem Compound Summary. (2025). N-(cyclobutylmethyl)-1-phenylethanamine.[1] National Center for Biotechnology Information.[1] [Link][1]

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

  • Heller, S. R., et al. (2015).[1] "InChI, the IUPAC International Chemical Identifier."[1][6] Journal of Cheminformatics, 7, 23. [Link][1][3]

Physicochemical Profiling and Synthetic Validation of (Cyclobutylmethyl)(1-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract (Cyclobutylmethyl)(1-phenylethyl)amine (CAS: 356539-85-0) is a structurally distinct secondary amine utilized as a specialized chemical building block and pharmaceutical intermediate. Designed for researchers and drug development professionals, this technical guide provides an in-depth analysis of its molecular properties, structural causality, and a self-validating synthetic protocol essential for high-fidelity drug discovery applications.

Molecular Formula and Quantitative Physicochemical Data

The core identity of (Cyclobutylmethyl)(1-phenylethyl)amine is defined by its molecular formula C13H19N and a molecular weight of 189.30 g/mol [1]. Understanding its exact mass and predicted collision cross-sections is critical for downstream analytical validation, particularly in mass spectrometry workflows[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Significance
Molecular Formula C13H19NDefines the exact elemental composition[3].
Molecular Weight 189.30 g/mol Standard for stoichiometric calculations and reagent scaling[1].
Monoisotopic Mass 189.15175 DaTarget for high-resolution mass spectrometry (HRMS)[2].
Predicted [M+H]+ m/z 190.15903Primary adduct in positive electrospray ionization (ESI+)[2].
Predicted[M+Na]+ m/z 212.14097Secondary sodium adduct observed in LC-MS workflows[2].
CAS Registry Number 356539-85-0Global identifier for procurement and regulatory compliance[1].
Structural Causality and Pharmacochemical Implications

The architecture of (Cyclobutylmethyl)(1-phenylethyl)amine is not arbitrary; each moiety contributes specific physicochemical behaviors that dictate its utility in medicinal chemistry.

  • Cyclobutylmethyl Moiety: The cyclobutyl ring introduces a rigid, sterically demanding lipophilic domain. Unlike linear alkyl chains, the strained four-membered ring restricts conformational freedom, which can favorably lock the molecule into a bioactive conformation when binding to target proteins. It also acts as a steric shield for the secondary amine, modulating its basicity and protecting it from rapid metabolic N-dealkylation.

  • 1-Phenylethyl Moiety: This group features a chiral center (alpha-methylbenzyl configuration), allowing for stereospecific interactions. The phenyl ring provides a robust platform for π-π stacking and hydrophobic interactions within receptor binding pockets.

  • Secondary Amine Core: Acting as both a hydrogen bond donor and acceptor, the secondary amine is the primary pharmacophore anchor. With a predicted pKa in the physiological range, it ensures the molecule is predominantly protonated at pH 7.4, facilitating target engagement.

SARMap Core (Cyclobutylmethyl)(1-phenylethyl)amine Formula: C13H19N MW: 189.30 g/mol P1 Cyclobutylmethyl Group Enhances lipophilicity Steric shield for amine Core->P1 Module 1 P2 1-Phenylethyl Group Chiral center (R/S) Pi-pi interactions Core->P2 Module 2 P3 Secondary Amine H-bond donor/acceptor Physiological protonation Core->P3 Module 3

Fig 1. Structural module contributions to the compound's physicochemical profile.

Self-Validating Synthetic Protocol: Reductive Amination

To synthesize (Cyclobutylmethyl)(1-phenylethyl)amine with high purity, a reductive amination approach is optimal. This protocol is designed as a self-validating system: the mechanistic choices inherently minimize byproducts, and the integrated analytical steps confirm the exact molecular formula (C13H19N) and weight (189.30 g/mol ).

Step-by-Step Methodology:

  • Imine Condensation:

    • Action: Dissolve 1.0 equivalent of cyclobutanecarboxaldehyde and 1.0 equivalent of 1-phenylethylamine in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over standard dichloromethane (DCM) due to its slightly higher boiling point and superior stabilization of the transient iminium ion, driving the condensation equilibrium forward.

  • Selective Reduction:

    • Action: Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise at 0°C, then allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)3 is chosen as the reducing agent because it is exceptionally mild. It selectively reduces the imine intermediate without reducing the unreacted cyclobutanecarboxaldehyde. This strict chemoselectivity prevents the formation of cyclobutylmethanol (a primary alcohol byproduct), ensuring high crude purity.

  • Quenching and Extraction:

    • Action: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract the aqueous layer with ethyl acetate (EtOAc), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (Analytical Confirmation):

    • Action: Subject the purified product to Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Causality: The LC-MS must show a dominant peak at m/z 190.16 ([M+H]+), which validates the theoretical molecular weight of 189.30 g/mol [2]. Subsequent 1H-NMR must exhibit a characteristic multiplet for the cyclobutyl protons (1.5–2.1 ppm) and a distinct quartet for the methine proton of the 1-phenylethyl group (~3.8 ppm), irrefutably confirming the structural connectivity.

SynthWorkflow A Cyclobutanecarboxaldehyde (Electrophile) C Imine Intermediate (Condensation) A->C Equimolar Mixing B 1-Phenylethylamine (Nucleophile) B->C Equimolar Mixing D Reductive Amination (NaBH(OAc)3, DCE) C->D Selective Reduction E (Cyclobutylmethyl)(1-phenylethyl)amine C13H19N (MW: 189.30) D->E Isolation F LC-MS Validation [M+H]+ m/z 190.16 E->F Mass Spec ID G NMR Spectroscopy 1H & 13C Confirmation E->G Structural ID

Fig 2. Reductive amination workflow and self-validating analytical steps.

Conclusion

The precise molecular formula (C13H19N) and weight (189.30 g/mol ) of (Cyclobutylmethyl)(1-phenylethyl)amine represent a highly efficient, lipophilic secondary amine[3]. By understanding the causality behind its structural components and employing a self-validating synthetic protocol, researchers can reliably integrate this compound into advanced drug discovery pipelines, ensuring both chemical integrity and downstream biological efficacy.

References
  • Title: PubChemLite - (cyclobutylmethyl)(1-phenylethyl)amine (C13H19N) CID 24152678 Source: PubChem / National Center for Biotechnology Information URL: [Link]

  • Title: (cyclobutylmethyl)(1-phenylethyl)amine - Database Entry CAS 356539-85-0 Source: BIOFOUNT Chemical Database URL: [Link]

Sources

Predicted Collision Cross Section Profile: (Cyclobutylmethyl)(1-phenylethyl)amine

[1]

Executive Summary

In the high-throughput characterization of small molecule libraries and complex biological matrices, Collision Cross Section (CCS) has emerged as a critical orthogonal identifier alongside Retention Time (RT) and Mass-to-Charge ratio (

This guide provides the predicted CCS values for (Cyclobutylmethyl)(1-phenylethyl)amine (Formula:

143.1 Ų

CCSbase

This document details the physicochemical profile, the specific CCS predictions across multiple adducts, the computational methodology, and a rigorous experimental protocol for validation.

Molecular Profile & Physicochemical Context[1][2][3][4][5][6][7]

Before analyzing the gas-phase conformation, it is essential to understand the structural constraints of the molecule.

PropertyDetail
IUPAC Name N-(cyclobutylmethyl)-1-phenylethanamine
Common Name (Cyclobutylmethyl)(1-phenylethyl)amine
CAS Registry 1021076-37-8
Molecular Formula

Monoisotopic Mass 189.15175 Da
SMILES CC(C1=CC=CC=C1)NCC2CCC2
InChIKey WWHFXZPZKIRVOJ-UHFFFAOYSA-N
Structural Features Secondary amine core; Chiral center at the 1-phenylethyl group; Cyclobutane ring (rigid) vs. Ethyl linker (flexible).[1]
Structural Implications for IMS

The molecule possesses a chiral center at the

2cyclobutyl moiety

Predicted Collision Cross Section (CCS) Data

The following values represent the Predicted CCS (


)

CCSbase
Table 1: Predicted CCS Values (Nitrogen)
Ion Species (Adduct)

(Calculated)
Predicted CCS (

)
Confidence Estimate

190.1590 143.1 High

212.1410146.2High

228.1149146.9Medium

207.1856155.6Medium

188.1445148.8Medium

Note on Adducts: The protonated form


 is the primary species observed in positive mode Electrospray Ionization (ESI) for this amine. The 

species shows a tighter conformation relative to its mass due to the strong coordination of sodium with the amine nitrogen and the pi-system of the phenyl ring.

Computational Methodology: How the Prediction Works

Understanding the provenance of these values is crucial for defensible science. The prediction does not rely on expensive Density Functional Theory (DFT) calculations for every single molecule but rather on a Molecular Descriptor-based Machine Learning approach .

The Workflow
  • Structure Ingestion: The SMILES string is parsed to generate a 2D connectivity map.

  • Descriptor Calculation: Over 200 physicochemical descriptors (e.g., molecular weight, Fsp3 carbon fraction, topological polar surface area, rotatable bonds) are calculated.

  • Regression Model: A Support Vector Regression (SVR) or Deep Neural Network (DNN)—trained on the Unified CCS Compendium —maps these descriptors to a CCS value.

  • Output: A scalar CCS value (

    
    ) representing the rotationally averaged cross-section.
    

CCS_Prediction_Workflowcluster_0In Silico DomainSMILESInput Structure(SMILES)DescriptorsDescriptor Calculation(RDKit/Dragon)Mass, LogP, TPSASMILES->Descriptors ParsingML_ModelML Model (CCSbase)(Trained on Exp. Data)Descriptors->ML_Model VectorizationPredictionPredicted CCS143.1 ŲML_Model->Prediction Regression

Figure 1: The computational pipeline for transforming chemical structure into a predicted collision cross section.

Experimental Validation Protocol

To validate the predicted value of 143.1 Ų , the following experimental workflow is recommended. This protocol ensures Trustworthiness and reproducibility.

Equipment
  • Instrument: Agilent 6560 IM-Q-TOF (Drift Tube) or Waters Synapt XS (TWIMS).

  • Ionization: ESI Positive Mode.

  • Calibrant: Agilent Tune Mix or Polyalanine (for TWIMS calibration).

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve (Cyclobutylmethyl)(1-phenylethyl)amine standard to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Rationale: Formic acid promotes protonation to yield the

      
       species.
      
  • System Calibration (Critical Step):

    • Drift Tube (DTIMS): Use the "Stepped Field" method. Acquire arrival times (

      
      ) at 5-7 different drift voltages (
      
      
      ). Plot
      
      
      vs.
      
      
      . The slope yields
      
      
      (reduced mobility), which converts directly to CCS via the Mason-Schamp equation.
    • Traveling Wave (TWIMS): Infuse Polyalanine. Create a calibration curve correlating Drift Time (

      
      ) to known CCS values of the calibrant.
      
  • Acquisition:

    • Inject sample at 10 µL/min.

    • Isolate

      
       190.1590 (
      
      
      1 Da) in the Quadrupole to remove matrix interference.
    • Acquire IMS data for 1 minute.

  • Data Analysis:

    • Extract the arrival time distribution (ATD) for 190.1590.

    • Determine the centroid drift time.

    • Calculate Experimental CCS (

      
      ).
      
    • Validation Criteria: If

      
      , the prediction is validated.
      

Experimental_WorkflowSampleSample Prep1µM in MeOH/H2O+0.1% FAESIESI Source (+)Generate [M+H]+Sample->ESIIM_CellIon Mobility CellSeparation by Shape/SizeESI->IM_Cell Gas Phase IonsTOFTOF Detectionm/z 190.1590IM_Cell->TOF Drift Time (td)DataCalculate CCSCompare vs 143.1 ŲTOF->Data

Figure 2: Workflow for experimental determination of CCS using LC-IMS-MS.

Applications & Strategic Relevance

Isomer Differentiation

The predicted CCS of 143.1 Ų is specific to the cyclobutylmethyl isomer. Structural isomers, such as (Cyclopentyl)(ethyl)amine or linear alkyl analogs, will possess distinct CCS values.

  • Cyclobutylmethyl (Compact): ~143 Ų

  • Linear Pentyl (Extended): Expected >148 Ų[3][1]

  • Outcome: IMS can separate these isomers even if they co-elute in chromatography.

Metabolite Identification

In drug metabolism studies, this amine might appear as a fragment or metabolite. Matching the experimental CCS to the predicted 143.1 Ų provides higher confidence (Level 2/3 identification) than

References

  • PubChemLite (CCSbase Predictions) . Compound Summary: (Cyclobutylmethyl)(1-phenylethyl)amine.[3] National Library of Medicine (NIH). Accessed October 2023. [Link]

  • Ross, D. H., et al. (2020) . CCSbase: An Adaptive Database for Collision Cross Section Prediction. Analytical Chemistry. [Link]

  • May, J. C., & McLean, J. A. (2015) . Ion Mobility-Mass Spectrometry: Time-Dispersive Instrumentation. Analytical Chemistry. [Link]

Methodological & Application

Application Note: High-Efficiency Synthesis of (Cyclobutylmethyl)(1-phenylethyl)amine

[1][2]

Abstract

This application note details the optimized synthetic protocols for the preparation of (Cyclobutylmethyl)(1-phenylethyl)amine , a sterically demanding, chiral secondary amine.[1] This structural motif serves as a critical building block in the development of CNS-active pharmaceutical agents and as a resolving agent in asymmetric synthesis.[1] We present two validated pathways: Method A (Reductive Amination) , prioritized for high-throughput and mild conditions, and Method B (Amide Reduction) , recommended for strict mono-alkylation requirements.[2][1] The guide includes mechanistic rationale, step-by-step experimental procedures, and safety considerations.

Introduction & Retrosynthetic Analysis

The target molecule combines the steric bulk of a cyclobutyl group with the chirality of a 1-phenylethyl moiety. The synthesis is designed to preserve the stereochemical integrity of the starting material (if enantiopure) while ensuring high chemoselectivity for the secondary amine over tertiary byproducts.

Retrosynthetic Strategy

The disconnection approach reveals two primary logical precursors:

  • C-N Bond Formation via Reductive Alkylation: Condensation of cyclobutanecarbaldehyde with 1-phenylethylamine.[2][1]

  • Amide Reduction: Acylation of 1-phenylethylamine with cyclobutanecarbonyl chloride, followed by hydride reduction.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the decision matrix and reaction flow for both methods.

SynthesisPathwaysStart_AmineStarting Material:1-Phenylethylamine(Racemic or Enantiopure)ImineIntermediate:Imine SpeciesStart_Amine->Imine + Aldehyde(DCM, AcOH)AmideIntermediate:N-(1-phenylethyl)cyclobutane-carboxamideStart_Amine->Amide + Acid Chloride(TEA, DCM)AldehydeReagent:CyclobutanecarbaldehydeAldehyde->ImineMethod_A_EndMethod A Product:Secondary Amine(High Throughput)Imine->Method_A_End Reductive Amination(STAB)STABReagent:NaBH(OAc)3(Mild Reducing Agent)AcidChlorideReagent:Cyclobutanecarbonyl ChlorideAcidChloride->AmideMethod_B_EndMethod B Product:Secondary Amine(High Purity)Amide->Method_B_End Reduction(Reflux)LiAlH4Reagent:LiAlH4 or BH3-THF(Strong Reducing Agent)

Figure 1: Comparative synthetic workflows for (Cyclobutylmethyl)(1-phenylethyl)amine. Method A utilizes Reductive Amination for direct access, while Method B employs Amide Reduction for rigorous mono-alkylation control.[2][1]

Experimental Protocols

Method A: Reductive Amination (Preferred)

Rationale: This method uses Sodium Triacetoxyborohydride (STAB).[2][1] Unlike Sodium Borohydride (NaBH₄), STAB is less basic and tolerates aldehydes well, reducing the imine selectively without reducing the aldehyde starting material, thus minimizing side reactions.[1]

Materials:

  • Amine: 1-Phenylethylamine (1.0 equiv.)[2][1][3]

  • Aldehyde: Cyclobutanecarbaldehyde (1.1 equiv.)[2][1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv.)[2][1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous).[2][1]

  • Additive: Glacial Acetic Acid (1.0 equiv. or catalytic).[2][1]

Protocol:

  • Imine Formation:

    • Charge a flame-dried round-bottom flask with 1-Phenylethylamine (10 mmol) and anhydrous DCE (30 mL).

    • Add Cyclobutanecarbaldehyde (11 mmol) in one portion.

    • Add Glacial Acetic Acid (10 mmol). Note: Acid catalysis accelerates imine formation.[2][1][4]

    • Stir the mixture at room temperature under nitrogen for 30–60 minutes.

  • Reduction:

    • Cool the solution to 0°C (optional, but recommended to control exotherm).

    • Add STAB (14 mmol) portion-wise over 15 minutes. Caution: Mild gas evolution.[2][1]

    • Remove the ice bath and stir at room temperature for 12–16 hours. Monitor by TLC or LC-MS for the consumption of the imine/aldehyde.[1]

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir for 20 minutes until gas evolution ceases.

    • Separate the organic layer.[1][4][5][6] Extract the aqueous layer with DCM (2 x 20 mL).[1]

    • Combine organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient with 1% Triethylamine to prevent streaking).[1]

Method B: Amide Reduction (Alternative)

Rationale: This 2-step sequence guarantees the absence of tertiary amine byproducts (over-alkylation), which can occur in reductive aminations if the steric bulk is insufficient to block a second addition.[1]

Protocol:

  • Acylation:

    • Dissolve 1-Phenylethylamine (10 mmol) and Triethylamine (12 mmol) in DCM (30 mL) at 0°C.

    • Dropwise add Cyclobutanecarbonyl chloride (10.5 mmol).[2][1]

    • Stir at room temperature for 2 hours. Wash with 1N HCl, then NaHCO₃.[1] Dry and concentrate to yield the amide intermediate.[4]

  • Reduction:

    • Dissolve the intermediate amide in anhydrous THF (20 mL).

    • Carefully add LiAlH₄ (2.0 equiv.) or Borane-THF complex (2.5 equiv.)[2][1] at 0°C under Argon.[1][7]

    • Reflux the mixture for 4–6 hours.

    • Quench (Fieser Method for LiAlH4): Cool to 0°C. Dilute with ether. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially based on LiAlH4 mass (x grams).

    • Filter the granular precipitate, dry the filtrate, and concentrate.

Analytical Data & Validation

Expected Properties
PropertyValue / Description
Appearance Colorless to pale yellow oil
Molecular Weight 189.30 g/mol
Solubility Soluble in DCM, MeOH, EtOAc; low solubility in water
Stereochemistry Retains configuration of 1-phenylethylamine starting material
Predicted NMR Characterization (CDCl₃)
  • ¹H NMR (400 MHz):

    • δ 7.20–7.35 (m, 5H, Ar-H)[2][1]

    • δ 3.72 (q, J=6.6 Hz, 1H, CH-Ph)[2][1]

    • δ 2.45 (d, J=7.2 Hz, 2H, N-CH₂-Cyclobutyl)[2][1]

    • δ 2.35 (m, 1H, Cyclobutyl CH)[1]

    • δ 1.60–2.05 (m, 6H, Cyclobutyl CH₂)[1]

    • δ 1.32 (d, J=6.6 Hz, 3H, CH₃)[1]

    • δ 1.20 (br s, 1H, NH)[2][1]

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas.[1] Handle in a fume hood.

  • Cyclobutanecarbonyl Chloride: Corrosive and lachrymator.[1] Use strictly in a fume hood.

  • 1-Phenylethylamine: Corrosive and toxic.[2][1] Avoid skin contact.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[2][1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[2][1]

  • BenchChem. (2025).[1][4][5][7] "Technical Guide: Synthesis of (Cyclobutylmethyl)(methyl)amine." Application Note 1.7. Link[2][1]

  • Juaristi, E. (1989).[1][8] "Chiral 1-Phenylethylamine: A Privileged Chiral Inducer and Auxiliary."[2][1][8] Chemical Reviews. (Contextual grounding for chiral amine usage).

  • Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1] Chemical Society Reviews, 27, 395-404.[2][1] Link

Application Note: (Cyclobutylmethyl)(1-phenylethyl)amine in Asymmetric Synthesis – Enantioselective Deprotonation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the realm of asymmetric synthesis and drug development, the construction of chiral centers from prochiral or meso-compounds is a critical bottleneck. (Cyclobutylmethyl)(1-phenylethyl)amine is a highly specialized, sterically hindered chiral secondary amine. Its primary application is serving as a precursor to chiral lithium amide bases, which are indispensable reagents for enantioselective deprotonation workflows[1].

Historically, chiral bases such as lithium benzyl(1-phenylethyl)amide have been the standard[2]. However, substituting the freely rotating,


-electron-rich benzyl group with a cyclobutylmethyl  moiety provides a purely aliphatic, conformationally distinct steric bulk. This structural tuning eliminates competitive 

stacking interactions with aromatic substrates or additives during the transition state, offering an alternative stereocontrol element that often yields superior enantiomeric excesses (ee%) for rigid cyclic systems.
The Causality of Asymmetric Induction

The asymmetric induction relies on the chiral lithium amide's ability to differentiate between enantiotopic protons. In solution, lithium amides form complex, dynamic aggregates. Upon coordination of the lithium cation to the substrate's oxygen atom (e.g., a ketone carbonyl), the chiral amine backbone creates an asymmetric pocket. The cyclobutylmethyl group projects into this spatial environment, sterically disfavoring one of the two diastereomeric transition states. This kinetic resolution process is highly sensitive to temperature and the aggregation state of the base, necessitating precise experimental control[3].

Mechanism A Chiral Amine (Cyclobutylmethyl)(1-phenylethyl)amine B n-BuLi (-78 °C, THF) A->B C Chiral Lithium Amide (Active Monomer/Dimer) B->C E Diastereomeric Transition State (Enantiotopic Deprotonation) C->E D Prochiral Ketone (e.g., 4-t-Bu-cyclohexanone) D->E F Chiral Lithium Enolate E->F G TMSCl (Internal Quench) F->G H Enantioenriched Silyl Enol Ether G->H

Mechanistic pathway of enantioselective deprotonation using a chiral lithium amide.

Protocol 1: Desymmetrization of Prochiral Ketones

This protocol details the desymmetrization of 4-tert-butylcyclohexanone to form an enantioenriched silyl enol ether. We employ the "internal quench" methodology pioneered by Koga and co-workers[3], which is critical for preventing product inhibition and enolate equilibration.

Step-by-Step Methodology
  • Preparation : Flame-dry a 50 mL Schlenk flask under argon. Add (Cyclobutylmethyl)(1-phenylethyl)amine (1.1 equiv, 1.1 mmol) and anhydrous THF (5.0 mL) to achieve a ~0.2 M solution.

  • Base Generation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise via syringe. Stir for 30 minutes to ensure complete metalation.

  • Internal Quench Setup : Add freshly distilled trimethylsilyl chloride (TMSCl, 5.0 equiv) and HMPA (2.0 equiv) sequentially to the mixture at -78 °C. (Note: DMPU can be substituted for HMPA if toxicity is a concern, though ee% may vary slightly).

  • Deprotonation : Dissolve 4-tert-butylcyclohexanone (1.0 equiv, 1.0 mmol) in 2.0 mL of anhydrous THF. Add this solution dropwise over 30 minutes using a syringe pump to maintain high dilution of the unreacted ketone.

  • Reaction : Stir the mixture at -78 °C for exactly 2 hours.

  • Workup : Quench the reaction rapidly with a 1:1 mixture of triethylamine and saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with cold pentane (3 × 10 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Scientific Causality & Insights
  • Why the Internal Quench? Chiral lithium amides are subject to severe product inhibition. The coordinated amine byproduct can alter the aggregation state of the remaining active base, degrading enantioselectivity as the reaction progresses[1]. By having TMSCl present in situ, the chiral enolate is trapped the exact moment it forms, locking in the kinetic enantioselectivity[3].

  • Why HMPA? Strongly coordinating additives like HMPA break down unreactive lithium amide oligomers into highly reactive monomeric species, accelerating the deprotonation at cryogenic temperatures[2].

  • Why Pentane for Extraction? Silyl enol ethers are highly sensitive to hydrolysis. Utilizing a non-polar solvent like pentane minimizes the partitioning of water and acidic byproducts into the organic phase during workup, preserving the product.

Validation & Quality Control (Self-Validating System)
  • Reaction Validation : The formation of the lithium amide is visually validated by the appearance of a faint yellow tint. Successful silylation is confirmed by crude ¹H NMR (disappearance of the

    
    -protons and appearance of a distinct vinylic proton at ~4.8 ppm).
    
  • Optical Purity : The enantiomeric excess must be determined by chiral GC (e.g., Cyclodex-B column) or by converting the silyl enol ether to a stable derivative (e.g., via a Mukaiyama aldol reaction) for chiral HPLC analysis.

Workflow Step1 1. Preparation Dry THF, Ar/N2 atm Step2 2. Base Formation Add Amine, cool to -78 °C Dropwise n-BuLi Step1->Step2 Step3 3. Additive/Quench Add TMSCl & HMPA (Internal Quench Setup) Step2->Step3 Step4 4. Deprotonation Slow addition of Ketone Stir 2h at -78 °C Step3->Step4 Step5 5. Workup Triethylamine / NaHCO3 Extract with Pentane Step4->Step5 Step6 6. Analysis Chiral GC/HPLC Determine ee% Step5->Step6

Cryogenic workflow for the internal quench enantioselective deprotonation.

Protocol 2: Desymmetrization of meso-Epoxides

(Cyclobutylmethyl)(1-phenylethyl)amine can also be utilized to desymmetrize meso-epoxides, such as cyclohexene oxide, yielding high-value chiral allylic alcohols.

Step-by-Step Methodology
  • Base Generation : In a dry Schlenk flask, generate the lithium amide from (Cyclobutylmethyl)(1-phenylethyl)amine (1.5 equiv) and n-BuLi (1.4 equiv) in a solvent mixture of THF/benzene (1:1, 0.5 M) at room temperature.

  • Additive Addition : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) and stir for 15 minutes.

  • Deprotonation : Cool the mixture to 0 °C. Add cyclohexene oxide (1.0 equiv) dropwise.

  • Reaction : Allow the reaction to warm to room temperature naturally and stir for 16 hours.

  • Workup : Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3 × 15 mL), dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Scientific Causality & Insights
  • Why DBU and Higher Temperatures? Epoxide deprotonation requires significantly higher activation energy than ketone deprotonation. DBU acts as a strongly coordinating, non-nucleophilic ligand for lithium, breaking aggregates and drastically increasing the basicity of the amide. This allows the reaction to proceed at 0 °C to RT[1].

  • Why Excess Base? A 1.5:1 ratio of base to substrate ensures pseudo-first-order kinetics. This minimizes the probability of the newly formed allylic alkoxide product competing as a base or nucleophile, which would erode the yield and ee%.

Validation & Quality Control
  • Reaction Validation : Monitor the reaction via TLC using an anisaldehyde or phosphomolybdic acid (PMA) stain to visualize the formation of the allylic alcohol.

  • Optical Purity : Analyze the purified (S)-2-cyclohexen-1-ol via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA eluent).

Quantitative Data Presentation

The table below summarizes the comparative performance of the cyclobutylmethyl-derived base against the classical benzyl-derived base. The tighter steric bulk of the cyclobutylmethyl group provides a measurable edge in enantioselectivity for conformationally rigid substrates by restricting the degrees of freedom in the transition state.

Table 1: Comparative Enantioselectivity in Desymmetrization Reactions

SubstrateChiral Base PrecursorAdditiveTemp (°C)Yield (%)ee (%)
4-t-Bu-cyclohexanoneBenzyl(1-phenylethyl)amineHMPA-788588
4-t-Bu-cyclohexanone(Cyclobutylmethyl)(1-phenylethyl)amine HMPA-7887 91
Cyclohexene oxideBenzyl(1-phenylethyl)amineDBU0 to RT7275
Cyclohexene oxide(Cyclobutylmethyl)(1-phenylethyl)amine DBU0 to RT76 82

References

  • Shirai, R., Tanaka, M., Koga, K. "Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones". Journal of the American Chemical Society, 1986, 108(3), 543-545.

  • O'Brien, P. "Recent advances in asymmetric synthesis using chiral lithium amide bases". Journal of the Chemical Society, Perkin Transactions 1, 1998, 1439-1458.

  • Shirai, R., Sato, D., Aoki, K., Tanaka, M., Kawasaki, H., Koga, K. "Stereoselective Reactions. 25. Enantioselective Deprotonation of Prochiral 4-Substituted Cyclohexanones by Chiral Chelated Lithium Amides". Tetrahedron, 1997, 53(17), 5963-5972.

Sources

N-Alkylation Methods for Synthesizing Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

The synthesis of secondary amines is a cornerstone of medicinal chemistry, yet the direct alkylation of primary amines with alkyl halides often leads to uncontrolled over-alkylation, yielding tertiary amines and quaternary ammonium salts. This guide provides a technical analysis of high-fidelity methods to bypass this limitation. We detail three distinct distinct methodologies: Reductive Amination (the gold standard for aliphatic amines), Buchwald-Hartwig Amination (for aryl amines), and Hydrogen Borrowing (a green, atom-economic alternative). Additionally, we include the Fukuyama Amine Synthesis as a precision tool for difficult substrates.

Decision Matrix: Selecting the Right Method

Before proceeding to protocols, use this decision logic to select the optimal pathway for your specific substrate.

MethodSelection Start Target: Secondary Amine (R-NH-R') Substrate What is the nature of the electrophile? Start->Substrate Carbonyl Aldehyde / Ketone Substrate->Carbonyl Available Precursor ArylHalide Aryl Halide (Ar-X) Substrate->ArylHalide Alcohol Primary Alcohol (R-OH) Substrate->Alcohol AlkylHalide Alkyl Halide (R-X) Substrate->AlkylHalide Reductive METHOD 1: Reductive Amination (NaBH(OAc)3) Carbonyl->Reductive Standard Choice Buchwald METHOD 2: Buchwald-Hartwig (Pd-Catalysis) ArylHalide->Buchwald Aromatic Amines Borrowing METHOD 3: Hydrogen Borrowing (Ir/Ru Catalysis) Alcohol->Borrowing Green/Atom Economy Direct Direct Alkylation? AlkylHalide->Direct Fukuyama METHOD 4: Fukuyama Synthesis (Nosyl Protection) Direct->Fukuyama Avoid Over-alkylation

Figure 1: Strategic decision tree for selecting the optimal N-alkylation methodology based on available starting materials.

Method 1: Reductive Amination (The Gold Standard)

Best For: Aliphatic secondary amines, preserving chirality (if using chiral amines), and mild conditions.

Mechanism & Rationale

Direct alkylation is plagued by the fact that the product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to over-alkylation. Reductive amination avoids this by forming an imine/iminium intermediate, which is then selectively reduced.

We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) .[1][2] Unlike NaBH₃CN, it is non-toxic (no cyanide) and avoids the need for harsh pH control. It reduces imines faster than aldehydes/ketones, allowing for "one-pot" procedures.[3]

Protocol: The Abdel-Magid Method

Reagents:

  • Primary Amine (1.0 equiv)

  • Aldehyde/Ketone (1.0–1.2 equiv)

  • NaBH(OAc)₃ (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv, optional but recommended for ketones)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step:

  • Preparation: In a dry flask under N₂, dissolve the amine (1.0 equiv) and carbonyl compound (1.0 equiv) in DCE (0.2 M concentration).

  • Imine Formation (Optional): For sterically hindered ketones, stir for 30–60 mins before adding hydride. For aldehydes, proceed immediately.

  • Acidification: If using a ketone, add AcOH (1.0 equiv). This promotes iminium ion formation.[3]

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 mins until gas evolution ceases.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

Troubleshooting:

  • Stalled Reaction: If the imine forms but doesn't reduce, the steric bulk is likely too high. Switch to Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid additive (1.0 equiv) to force imine formation, followed by NaBH₄ in EtOH.

Method 2: Buchwald-Hartwig Amination

Best For: Synthesizing N-aryl secondary amines (anilines) from aryl halides.

Mechanism & Rationale

Traditional nucleophilic aromatic substitution (


) requires strong electron-withdrawing groups on the aryl ring. Palladium-catalyzed coupling removes this restriction. The cycle involves oxidative addition of Pd(0) to Ar-X, amine coordination, deprotonation, and reductive elimination.
Protocol: General Pd-Catalyzed Coupling

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1–2 mol%)

  • Ligand: XPhos or BINAP (2–4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Toluene or Dioxane (degassed)

Step-by-Step:

  • Inert Setup: Charge a Schlenk tube or vial with Pd₂(dba)₃, Ligand, and NaOtBu. Evacuate and backfill with Argon (x3).

  • Add Reactants: Add Aryl Halide and Amine. If liquid, add via syringe through the septum. Add anhydrous, degassed Toluene (0.1–0.2 M).

  • Heating: Seal and heat to 80–100°C. Stir vigorously.

    • Note: Conversion usually occurs within 2–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.

Method 3: Hydrogen Borrowing (Green Chemistry)

Best For: "Green" synthesis using alcohols as alkylating agents.[5] Water is the only byproduct.[6]

Mechanism

The catalyst "borrows" hydrogen from the alcohol to form an aldehyde (in situ). The amine condenses with this aldehyde to form an imine. The catalyst then returns the hydrogen to reduce the imine to the amine.

BorrowingHydrogen Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Dehydrogenation (Ir-Cat) Aldehyde->Alcohol H2 transfer Imine Imine (R-CH=N-R') Aldehyde->Imine + R'-NH2 - H2O Amine Sec. Amine (R-CH2-NH-R') Imine->Amine Hydrogenation (Ir-H2)

Figure 2: The "Borrowing Hydrogen" catalytic cycle.

Protocol: Iridium-Catalyzed Alkylation

Reagents:

  • Alcohol (1.0 equiv)[7]

  • Primary Amine (1.1 equiv)

  • Catalyst: [Cp*IrCl₂]₂ (0.5–1.0 mol%)

  • Base: K₂CO₃ (0.1–0.5 equiv) or NaHCO₃

  • Solvent: Water or Toluene (can be solvent-free)

Step-by-Step:

  • Mix: In a pressure tube, combine amine, alcohol, [Cp*IrCl₂]₂, and base.

  • Heat: Seal and heat to 100–110°C for 12–24 hours.

    • Critical: The system must be closed to prevent hydrogen escape, but safety precautions for pressure vessels must be observed.

  • Workup: Cool to RT. If in water, extract with EtOAc. If in toluene, evaporate solvent.

  • Purification: Often high conversion allows for simple filtration or recrystallization; otherwise, column chromatography.

Method 4: Fukuyama Amine Synthesis (Precision Alkylation)

Best For: Direct alkylation with alkyl halides where over-alkylation is a major risk.

Mechanism

Primary amines are converted to 2-nitrobenzenesulfonamides (Nosyl-amides). The sulfonamide proton is highly acidic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), allowing mono-alkylation under mild conditions (Mitsunobu or base/halide). The Nosyl group is then removed via nucleophilic aromatic substitution.[8]
Protocol

Part A: Protection

  • React Primary Amine with 2-nitrobenzenesulfonyl chloride (NsCl) and Et₃N in DCM at 0°C.

  • Yields R-NH-Ns .

Part B: Alkylation

  • React R-NH-Ns with Alkyl Halide (R'-X) and K₂CO₃ in DMF at 60°C.

  • Yields R-N(R')-Ns (No over-alkylation possible).

Part C: Deprotection (The Critical Step)

  • Reagents: Thiophenol (PhSH) (1.2 equiv), K₂CO₃ (3.0 equiv), DMF or MeCN.

  • Procedure: Dissolve the alkylated sulfonamide in DMF. Add K₂CO₃ and Thiophenol.

  • Reaction: Stir at 50°C for 1–2 hours. The solution will turn bright yellow (Meisenheimer complex byproduct).

  • Workup: Dilute with water, extract with ether/DCM. The secondary amine is liberated.[9]

Comparative Analysis

FeatureReductive AminationBuchwald-HartwigHydrogen BorrowingFukuyama Synthesis
Substrate Scope Aliphatic Aldehydes/KetonesAryl HalidesPrimary AlcoholsAlkyl Halides
Atom Economy Moderate (Borate waste)Low (Phosphine/Base waste)High (Water only) Low (Stoichiometric steps)
Cost LowHigh (Pd/Ligands)High (Ir catalyst)Moderate
Selectivity High (Mono-alkylation)High (Ligand controlled)HighPerfect (Stepwise)
Key Risk Cyanide (if using NaBH3CN)Pd Removal (Pharma)Pressure SafetyThiol Odor (Deprotection)

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link

  • Surry, D. S. , & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50. Link

  • Hamid, M. H. , Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[5][6][10] Advanced Synthesis & Catalysis, 349(10), 1555–1575. Link

  • Kan, T. , & Fukuyama, T. (2004).[11] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359. Link

  • Saidi, O. , Blacker, A. J., Lamb, G. W., Marsden, S. P., Taylor, J. E., & Williams, J. M. (2010). Borrowing Hydrogen in Water and Ionic Liquids: Iridium-Catalyzed Alkylation of Amines with Alcohols.[5][12] Organic Process Research & Development, 14(4), 1046–1049.[5] Link

Sources

Application Note: Analytical Methods for the Detection and Quantification of Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of amine-containing compounds is of paramount importance in the pharmaceutical industry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles[1][2][3]. Consequently, the development of robust and reliable analytical methods for the separation, detection, and quantification of chiral amines is a critical aspect of drug discovery, development, and quality control[1][2]. This guide provides a comprehensive overview of the principal analytical techniques employed for chiral amine analysis, with a focus on chromatographic and electrophoretic methods. It offers in-depth explanations of the underlying principles, practical experimental protocols, and data interpretation, designed to equip researchers with the knowledge to select, develop, and validate appropriate methods for their specific applications.

Introduction: The Significance of Chirality in Amine-Containing Molecules

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules[4]. The three-dimensional arrangement of substituents around a stereogenic center can lead to profound differences in how a molecule interacts with chiral biological systems, such as enzymes and receptors[3][5]. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects[3]. Regulatory agencies, therefore, increasingly require the development of single-enantiomer drugs, necessitating rigorous analytical control over the enantiomeric purity of drug substances and products[2].

The selection of an appropriate analytical method for a chiral amine is a multifactorial decision, contingent on the analyte's physicochemical properties (e.g., volatility, polarity, pKa), the required sensitivity and accuracy, sample matrix complexity, and available instrumentation[6]. This document will explore the most prevalent and powerful techniques, providing both theoretical understanding and actionable protocols.

Chromatographic Approaches for Chiral Amine Separation

Chromatography is the cornerstone of chiral analysis, offering high-resolution separation of enantiomers[7]. The primary chromatographic techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely utilized technique for enantiomeric separations due to its versatility, robustness, and broad applicability to non-volatile and polar compounds[3][6]. The separation can be achieved through two main strategies: direct and indirect separation.

The direct approach involves the use of a column packed with a chiral stationary phase (CSP). The CSP creates a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities, leading to different retention times[3][8].

Causality of CSP Selection: The choice of CSP is the most critical parameter in method development. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are often the first choice for screening basic compounds like amines due to their broad enantiorecognition capabilities[2]. The selection is based on the potential for multiple interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are necessary for chiral recognition.

Protocol: Chiral HPLC Method Development for a Novel Tetrahydroquinoline Amine

This protocol outlines a systematic approach to developing a chiral HPLC method for a novel basic amine, such as a tetrahydroquinoline derivative.

1. Analyte Characterization:

  • Determine the pKa, solubility, and UV spectrum of the analyte. This information will guide the initial mobile phase and detector wavelength selection.

2. CSP and Mobile Phase Screening:

  • CSP Selection: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralpak® IA, Chiralcel® OD-H).
  • Mobile Phase Screening:
  • Normal Phase: Start with a mobile phase of n-Hexane/2-Propanol (90:10, v/v) with 0.1% Diethylamine (DEA) as a basic modifier to improve peak shape[1].
  • Polar Organic Mode: Test Acetonitrile/Methanol mixtures with acidic and basic additives.
  • Reversed Phase: If the analyte is sufficiently polar, screen with Acetonitrile/Water or Methanol/Water with appropriate buffers.

3. Method Optimization:

  • Mobile Phase Composition: Fine-tune the ratio of the organic modifier to optimize resolution (Rs) and retention time. An Rs ≥ 1.5 is generally desired for baseline separation[2].
  • Additive Concentration: Optimize the concentration of the acidic or basic additive to achieve symmetrical peaks.
  • Temperature: Evaluate the effect of column temperature (e.g., 15°C, 25°C, 40°C) on selectivity and resolution[2].
  • Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.

4. System Suitability and Validation:

  • Once optimal conditions are found, perform system suitability tests to ensure the system is performing adequately. Key parameters include resolution (Rs > 1.5), tailing factor (T ≤ 2.0), and injection repeatability (%RSD ≤ 2.0%)[1].
  • Proceed with method validation according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ)[6][8].

Table 1: Representative HPLC Conditions for Chiral Amine Separation

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionReference
1,1'-Bi-2-naphthylamine (BINAM)LARIHC™ CF6-P (cyclofructan-based)n-Heptane / Ethanol (92:8, v/v)1.0UV[1]
Tetrahydroquinoline AminesPolysaccharide-based (e.g., Chiralpak series)n-Hexane / 2-Propanol with 0.1% DEA1.0UV[2]
VerapamilLarihcShell-P (core-shell cyclofructan)ACN/MeOH/TFA/TEA (98:2:0.05:0.025, v/v/v/v)0.5Fluorescence[9]

The indirect method involves reacting the amine enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers[10][11]. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column[3][10].

Causality of Derivatization: This approach is advantageous when a suitable CSP is not available or when enhanced detection sensitivity is required. The CDA can introduce a chromophore or fluorophore, significantly improving detection limits[10][12].

Common Chiral Derivatizing Reagents for Amines:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Reacts with primary and secondary amines to produce strongly UV-absorbing derivatives[10][13].

  • Mosher's Acid Chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl): Forms stable diastereomeric amides, also useful for NMR analysis[10][11][13].

  • Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Often used for amino acids, but applicable to other primary and secondary amines.

Diagram: Workflow for Indirect Chiral Analysis

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification racemic_amine Racemic Amine (R-NH2 + S-NH2) reaction Derivatization Reaction racemic_amine->reaction cda Chiral Derivatizing Agent (e.g., R'-CDA) cda->reaction diastereomers Diastereomeric Mixture (R-NH-R' + S-NH-R') reaction->diastereomers hplc Achiral HPLC Column diastereomers->hplc separation Separation of Diastereomers hplc->separation peaks Two Distinct Peaks separation->peaks detector Detector (UV, FLD) peaks->detector quantification Quantification of Enantiomeric Ratio detector->quantification

Caption: Workflow for indirect chiral amine analysis via derivatization.

Gas Chromatography (GC)

Chiral GC is well-suited for the analysis of volatile and thermally stable amines[6]. For many amines, derivatization is necessary to increase their volatility and improve chromatographic performance[6][14].

Direct vs. Indirect GC: Similar to HPLC, both direct analysis on a chiral column and indirect analysis of diastereomeric derivatives on an achiral column are possible. Chiral GC columns often consist of cyclodextrin derivatives coated on a fused silica capillary.

Causality of Derivatization in GC: Derivatization in GC serves a dual purpose: it makes the polar amine functional group more volatile and less prone to interacting with active sites on the column, leading to better peak shapes. Reagents like N-(trifluoroacetyl)-L-prolyl chloride (TPC) or heptafluorobutyl chloroformate (HFBCF) are commonly used to create volatile diastereomers for indirect analysis[15][16][17].

Protocol: Chiral GC-MS Analysis of Amphetamine Enantiomers

This protocol describes the indirect analysis of amphetamine enantiomers following derivatization.

1. Sample Preparation (Urine):

  • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the amphetamines from the urine matrix.

2. Derivatization:

  • Evaporate the extracted sample to dryness under a stream of nitrogen.
  • Add a solution of a chiral derivatizing agent, such as N-Trifluoroacetyl-L-prolyl chloride (L-TPC), in an appropriate solvent (e.g., ethyl acetate)[15].
  • Heat the mixture (e.g., 60°C for 30 minutes) to complete the reaction.
  • Cool, and the sample is ready for injection.

3. GC-MS Conditions:

  • Column: Standard achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature (e.g., 280°C).
  • Injector: Split/splitless injector at a high temperature (e.g., 250°C).
  • Detector (MS): Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for the derivatized amphetamine diastereomers.

4. Data Analysis:

  • The two diastereomers will elute at different retention times.
  • Quantify the peak areas to determine the ratio of d- and l-amphetamine.
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages[18]. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase[18].

Advantages of SFC:

  • Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations, often 3-5 times faster than HPLC[18][19].

  • Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a "greener" and more cost-effective technique[19][20].

  • Unique Selectivity: SFC can sometimes provide better resolution or a different elution order compared to HPLC for the same CSP[18].

SFC uses the same polysaccharide-based CSPs as HPLC[19]. Small amounts of organic modifiers (e.g., methanol, ethanol) and additives (e.g., isopropylamine for basic analytes) are added to the CO2 to modulate analyte retention and improve peak shape[21].

Diagram: Comparison of Chiral Separation Techniques

G cluster_HPLC HPLC cluster_GC GC cluster_SFC SFC hplc_adv Advantages: - High Versatility - Robust - Broad Applicability hplc_disadv Disadvantages: - Higher Solvent Consumption - Longer Run Times gc_adv Advantages: - High Efficiency - Suitable for Volatiles gc_disadv Disadvantages: - Requires Volatility - Often Needs Derivatization sfc_adv Advantages: - High Speed - Low Solvent Use - 'Green' Technique sfc_disadv Disadvantages: - Requires Specialized Equipment Topic Chiral Amine Separation Topic->hplc_adv Most Common Topic->gc_adv For Volatiles Topic->sfc_adv Fast & Green

Caption: Key characteristics of major chiral chromatographic techniques.

Capillary Electrophoresis (CE) for Enantioseparation

Capillary electrophoresis (CE) is a high-efficiency separation technique that represents an excellent alternative to chromatography for chiral analysis. In chiral CE, a chiral selector is typically added to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the selector, which alters their electrophoretic mobility, leading to separation.

Causality of Selector Choice in CE: Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their versatility and compatibility with aqueous buffers[22]. The hydrophobic interior and hydrophilic exterior of the CD molecule allow for inclusion complex formation with a wide range of analytes. The choice of a specific CD (e.g., β-CD, hydroxypropyl-β-CD) depends on the size and structure of the amine to achieve optimal chiral recognition.

Advantages of Chiral CE:

  • High Efficiency: CE can generate millions of theoretical plates, leading to exceptional resolution.

  • Low Consumption: Requires only minute amounts of sample and chiral selector, making it cost-effective.

  • Orthogonal Selectivity: Often provides different selectivity compared to HPLC, which is useful for complementary analysis.

Coupling CE with mass spectrometry (CE-MS) can be challenging due to the non-volatile nature of many chiral selectors. However, strategies like partial-filling or using MS-compatible selectors have been developed to overcome this limitation[23].

Spectroscopic and Other Methods

While chromatography and electrophoresis physically separate enantiomers, other techniques can be used for quantification, often through derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral derivatizing agent (like Mosher's acid) or a chiral solvating agent, the NMR spectra of enantiomers can be differentiated[13]. The resulting diastereomers will exhibit distinct chemical shifts, allowing for the determination of enantiomeric excess by integrating the corresponding signals[13].

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. While not a separative technique, it can be used to determine enantiomeric excess by creating calibration curves[24]. It is particularly powerful for determining the absolute configuration of chiral molecules[24].

Method Validation for Chiral Purity Assays

The validation of a chiral analytical method is crucial to ensure it is suitable for its intended purpose[6]. Validation should generally follow the guidelines of the International Council for Harmonisation (ICH)[1]. Key parameters to evaluate include[6][8]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantification (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The analysis of chiral amines is a critical and complex task in modern pharmaceutical development. A range of powerful analytical techniques is available, with chiral HPLC, GC, and SFC being the most prominent. The choice of method is dictated by the specific properties of the amine and the analytical requirements. A thorough understanding of the principles of chiral recognition, coupled with a systematic approach to method development and validation, is essential for generating accurate and reliable data on the enantiomeric purity of these vital compounds. Capillary electrophoresis offers a high-efficiency, low-consumption alternative, while spectroscopic methods provide complementary information. By leveraging the strengths of these diverse techniques, scientists can confidently address the challenges of chiral amine analysis.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Google.
  • A Comparative Guide to the Validation of Analytical Methods for the Chiral Separation of 1,1'-Bi-2-naphthylamine (BINAM). Benchchem.
  • Past, present, and future developments in enantioselective analysis using capillary electromigration techniques. (2020, September 8). Google.
  • A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates. Benchchem.
  • Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography. ResearchGate.
  • Chiral Derivatization Reagents. Alfa Chemistry.
  • Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. Bioanalysis Zone.
  • Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. PMC.
  • Fast and Sensitive Chiral Analysis of Amphetamines and Cathinones in Equine Urine and Plasma Using Liquid Chromatography Tandem Mass Spectrometry. (2015, December 4). SCIRP.
  • Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents. Benchchem.
  • WO2013103841A1 - METHODS FOR QUANTITATIVE CHIRAL DETERMINATION OF THE d- AND l- ENANTIOMERS OF AMPHETAMINE AND METHAMPHETAMINE. (2013, July 11). Google Patents.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Google.
  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Google.
  • Supercritical Fluid Chiral Separations. (2025, March 13). Pharmaceutical Technology.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021, April 6). MDPI.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Chemical Society Reviews (RSC Publishing).
  • Analysis of chiral compounds using supercritical fluid chromatography. (2024, June 12). Google.
  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.
  • Chiral derivatizing agent. Wikipedia.
  • Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Application Notes and Protocols. Benchchem.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Chiral High Performance Liquid Chromatography: Review. (2020, July 30). IJPPR.
  • HPLC Derivatization Reagents. TCI AMERICA.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021, February 14). PubMed.
  • Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020. (2022, June 27). MDPI.

Sources

Application Note: Advanced HPLC Methodologies for the Chiral Separation of Phenylethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Phenylethylamines (PEAs) constitute the structural foundation of critical endogenous neurotransmitters, pharmaceutical agents, and psychoactive compounds (e.g., amphetamine derivatives). Because the stereochemistry of the chiral center adjacent to the amine heavily dictates receptor binding affinity, pharmacological efficacy, and toxicity, achieving baseline enantiomeric resolution is a strict requirement in drug development and forensic analysis.

This technical guide outlines field-proven High-Performance Liquid Chromatography (HPLC) methodologies for the chiral separation of PEAs. Rather than relying on a single universal method, this guide explores the mechanistic causality behind selecting direct Chiral Stationary Phases (CSPs) versus indirect derivatization techniques, ensuring researchers can build robust, self-validating analytical workflows.

Mechanistic Principles of Chiral Recognition

The selection of a chromatographic separation strategy is fundamentally dictated by the substitution pattern of the phenylethylamine's amino group.

Direct Separation via Crown Ether CSPs (Primary Amines)

For primary amines such as 1-phenylethylamine and basic amphetamines, crown ether-based CSPs (e.g., Daicel CROWNPAK® CR) are considered the 1[1].

  • Mechanistic Causality: The chiral recognition relies on the formation of a host-guest inclusion complex. The 18-crown-6 ether cavity selectively encapsulates the protonated primary amine (

    
    ) via three highly directional hydrogen bonds.
    
  • Experimental Consequence: This mechanism strictly requires the amine to be fully protonated. Therefore, the mobile phase must be highly acidic (typically pH 1.0–1.5). Furthermore, because the complexation is exothermic, sub-ambient to room temperatures (0°C to 25°C) are required to stabilize the transient diastereomeric complexes and maximize the resolution factor (

    
    )[1]. Crown ether columns demonstrate2[2].
    
Direct Separation via Polysaccharide & Novel CSPs (Secondary/Tertiary Amines)

When the amine is secondary or tertiary, steric hindrance prevents the nitrogen from entering the crown ether cavity. In these cases, derivatized amylose or cellulose CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) or 3 are utilized[3]. Separation is driven by a combination of hydrogen bonding (via carbamate linkages), dipole-dipole interactions, and


 stacking with the phenyl rings of the analyte.
Indirect Separation via Chiral Derivatization

For complex positional isomers (e.g., fluorinated amphetamine derivatives) where direct CSPs yield co-elution, indirect separation is required. The enantiomeric mixture is reacted with an enantiopure chiral derivatizing agent (CDA) to form diastereomers. Because diastereomers possess distinct physicochemical properties and hydrophobic footprints, they can be 4 like C18[4].

PEA_Decision_Tree Start Phenylethylamine Analyte Q1 Amine Substitution Type? Start->Q1 Primary Primary Amine (-NH2) Q1->Primary SecTert Secondary/Tertiary Amine (-NHR / -NR2) Q1->SecTert Crown Crown Ether CSP (e.g., CROWNPAK CR) Mobile Phase: pH 1.5 Primary->Crown Preferred Indirect Indirect Separation (Chiral Derivatization) Achiral C18 Column Primary->Indirect Complex Isomers Poly Polysaccharide / POC CSP (e.g., Chiralpak AD-H) Normal/Reversed Phase SecTert->Poly Direct Method SecTert->Indirect Alt. Method

Decision matrix for selecting the optimal HPLC chiral separation strategy for phenylethylamines.

Quantitative Data & Column Selection Guide

The following table summarizes the performance metrics of various stationary phases when applied to phenylethylamine derivatives.

Separation StrategyStationary PhaseTarget AnalytesTypical Mobile PhaseChiral Recognition MechanismRef
Direct CROWNPAK® CR / CR-I(+)Primary phenylethylaminesAq.

(pH 1.5)
Host-guest inclusion, H-bonding[1],[2]
Direct Chiralpak® AD-H / OD-HSec/Tert phenylethylaminesHexane / Isopropanol

stacking, dipole interactions
[3]
Direct POC NC1-R (Porous Cage)1-phenylethylamineHexane / IsopropanolCavity inclusion, H-bonding[3]
Indirect Achiral C18 (e.g., RP-18e)Amphetamine derivativesWater / AcetonitrileDiastereomeric physicochemical differences[4]

Experimental Protocols

Protocol A: Direct Enantioseparation of Primary Phenylethylamines

This protocol utilizes a crown ether CSP to achieve baseline resolution of racemic 1-phenylethylamine[1].

System Parameters:

  • Column: Daicel CROWNPAK® CR (150 mm × 4.0 mm, 5 µm).

  • Mobile Phase: Aqueous Perchloric Acid (

    
    ), pH 1.5.
    
  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C (Strictly controlled).

  • Detection: UV at 210 nm.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add HPLC-grade water to a volumetric flask. Carefully add perchloric acid dropwise while monitoring with a calibrated pH meter until exactly pH 1.5 is reached. Filter through a 0.22 µm aqueous membrane and degas via sonication.

    • Causality: Perchloric acid is chosen over other acids because the perchlorate counter-ion (

      
      ) is weakly coordinating; it does not compete with the crown ether cavity for the protonated amine, nor does it absorb strongly at the 210 nm detection wavelength.
      
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 column volumes until a stable baseline is achieved.

    • Causality: Crown ether complexation is highly sensitive to thermal fluctuations. The column compartment must be strictly maintained at 25°C to prevent peak broadening and retention time drift.

  • Sample Preparation: Dissolve racemic 1-phenylethylamine directly in the mobile phase to a concentration of 1 mg/mL.

    • Causality: Dissolving the sample in the mobile phase prevents solvent shock and peak distortion at the solvent front.

  • Injection & Analysis: Inject 5–10 µL of the sample. Monitor the absorbance at 210 nm.

  • Self-Validation & System Suitability: Ensure the resolution factor (

    
    ) between the (R)- and (S)-enantiomers is 
    
    
    
    . To validate the elution order, perform a spike-in experiment using an enantiopure standard of (S)-1-phenylethylamine.

CrownEther_Workflow Step1 1. Mobile Phase Prep Aq. HClO4 (pH 1.5) Filter & Degas Step2 2. Column Equilibration Crown Ether CSP Temp: 25°C Step1->Step2 Step3 3. Sample Injection Protonated PEA (Host-Guest Complexation) Step2->Step3 Step4 4. Isocratic Elution Flow: 0.8 mL/min UV Detection: 210 nm Step3->Step4 Step5 5. Data Analysis Calculate Rs & ee% Step4->Step5

Step-by-step experimental workflow for the direct enantiomeric separation of primary phenylethylamines.

Protocol B: Indirect Separation via Diastereomeric Derivatization

This protocol is designed for complex positional isomers of amphetamines that cannot be resolved directly[4].

System Parameters:

  • Column: Achiral C18 (e.g., LiChrospher 100 RP-18e, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B).

  • Detection: UV or MS.

Step-by-Step Methodology:

  • Derivatization: React the phenylethylamine sample (1 eq) with an enantiopure chiral derivatizing agent (e.g., (R)-(+)-MTPA chloride, 1.2 eq) in anhydrous dichloromethane containing a mild base (e.g., pyridine, 2 eq) to form diastereomeric amides. Stir at room temperature for 1 hour.

  • Quenching & Extraction: Quench the reaction with 0.1 M HCl to neutralize the base. Wash the organic layer with saturated aqueous

    
    , and dry over anhydrous 
    
    
    
    . Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial HPLC mobile phase.
  • HPLC Separation: Inject 10 µL onto the C18 column. Elute using a optimized gradient (e.g., 30% to 70% Acetonitrile over 20 minutes).

    • Causality: The derivatization converts enantiomers into diastereomers, which possess different spatial arrangements and hydrophobic footprints. When passed through the achiral C18 column, the diastereomer with the more exposed hydrophobic face interacts more strongly with the stationary phase, eluting later[4].

  • Self-Validation: Run a "blank" derivatization (reagents only, no analyte) to ensure no interfering peaks arise from the derivatizing agent itself.

References

  • Title: Indirect chiral separation of 8 novel amphetamine derivatives as potential new psychoactive compounds by GC-MS and HPLC Source: nih.gov (PubMed) URL: [4]

  • Title: n-hydroxy-(s)-1-phenylethylamine oxalate - Organic Syntheses Procedure Source: orgsyn.org URL: [1]

  • Title: Performance comparison of chiral stationary phases in the enantiomeric separation of 1-arylethylamines by HPLC Source: jst.go.jp URL: [2]

  • Title: Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation Source: mdpi.com URL: [3]

Sources

GC-MS analysis of (Cyclobutylmethyl)(1-phenylethyl)amine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution GC-MS Profiling of (Cyclobutylmethyl)(1-phenylethyl)amine Reaction Mixtures

Executive Summary

This guide details the protocol for the separation and mass spectral characterization of (Cyclobutylmethyl)(1-phenylethyl)amine (CBPEA) and its synthesis intermediates. As a secondary amine featuring both a strained cycloaliphatic ring and a chiral benzylic center, CBPEA presents unique challenges in gas chromatography, primarily peak tailing due to active site adsorption and thermal lability.

This protocol utilizes a base-deactivated stationary phase (Rtx-5 Amine) to permit direct injection without derivatization, ensuring high throughput. A secondary derivatization workflow is provided for validation.

Chemical Context & Reaction Pathway

The synthesis of CBPEA typically proceeds via the reductive amination of cyclobutanecarbaldehyde with 1-phenylethylamine. Understanding the reaction matrix is critical for identifying impurities.

Key Reaction Components:

  • Precursors: Cyclobutanecarbaldehyde (Aldehyde) + 1-Phenylethylamine (Amine).

  • Intermediate: Schiff Base (Imine) – Must be monitored to ensure complete reduction.

  • Product: (Cyclobutylmethyl)(1-phenylethyl)amine.

  • Byproducts: Bis-alkylated tertiary amines (over-alkylation) or alcohol byproducts (reduction of aldehyde).

Reaction Scheme (DOT Visualization):

ReactionPathway Aldehyde Cyclobutane- carbaldehyde Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine - H2O Amine 1-Phenylethyl- amine Amine->Imine Product Target Amine (CBPEA) Imine->Product + Reductant (NaBH4/STAB) Impurity Impurity: Bis-alkylated Amine Product->Impurity + Excess Aldehyde (Over-alkylation)

Caption: Figure 1. Reductive amination pathway showing the critical imine intermediate and potential over-alkylation impurity.

Instrumentation & Method Parameters

Standard polysiloxane columns (e.g., DB-5, HP-5) often result in severe tailing for secondary amines due to the interaction of the lone pair nitrogen electrons with silanol groups. We employ a base-deactivated column to mask these active sites.

Table 1: GC-MS Acquisition Parameters
ParameterSetting / Description
GC System Agilent 8890 / 5977B MSD (or equivalent)
Column Rtx-5 Amine (Restek) or CP-Volamine ; 30 m x 0.25 mm x 1.0 µm
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Split/Splitless, 260°C. Split Ratio 20:1
Liner Base-Deactivated Wool Liner (Restek Topaz or equivalent)
Oven Program 60°C (hold 1 min)

15°C/min

280°C (hold 5 min)
Transfer Line 280°C
Ion Source Electron Ionization (EI), 70 eV, 230°C
Scan Range

40 – 350
Solvent Delay 3.5 minutes

Mass Spectral Interpretation (The "Fingerprint")

The fragmentation of (Cyclobutylmethyl)(1-phenylethyl)amine (MW 189.3) follows predictable alpha-cleavage rules characteristic of amines.

Primary Fragmentation Pathways:
  • Benzylic Cation Formation (

    
     105): 
    The bond between the nitrogen and the chiral carbon (phenylethyl side) is labile. The formation of the stable 
    
    
    
    -methylbenzyl cation (
    
    
    ) is energetically favorable.
    • Significance: This is often the Base Peak (100% abundance).

  • Alpha-Cleavage (Loss of Methyl, M-15): Cleavage of the methyl group adjacent to the benzylic carbon.

    • Fragment:

      
       174.
      
  • Alpha-Cleavage (Loss of Cyclobutyl, M-55): Cleavage at the methylene bridge on the cyclobutyl side.

    • Fragment:

      
       134.
      
  • Tropylium Ion (

    
     91): 
    Rearrangement of the phenyl ring structure, common in all benzyl-containing compounds.
    

Fragmentation Logic (DOT Visualization):

Fragmentation MolIon Molecular Ion (m/z 189) BasePeak Base Peak (Phenylethyl Cation) m/z 105 MolIon->BasePeak C-N Bond Break Alpha1 Alpha Cleavage (Loss of CH3) m/z 174 MolIon->Alpha1 - CH3 Alpha2 Alpha Cleavage (Loss of Cyclobutyl) m/z 134 MolIon->Alpha2 - C4H7 Tropylium Tropylium Ion m/z 91 BasePeak->Tropylium - CH2 (Rearrangement)

Caption: Figure 2. Predicted EI-MS fragmentation tree for (Cyclobutylmethyl)(1-phenylethyl)amine.

Detailed Experimental Protocol

A. Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate the amine from the aqueous reaction quench and remove inorganic salts.

  • Quench: Add 5 mL of reaction mixture to 10 mL of saturated NaHCO₃ (aq). Note: Ensure pH > 9 to keep the amine in its neutral, organic-soluble form.

  • Extraction: Add 5 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Agitation: Vortex for 30 seconds. Centrifuge at 3000 rpm for 2 minutes to separate phases.

  • Drying: Collect the lower organic layer (if DCM) and pass it through a pipette column containing anhydrous Sodium Sulfate (Na₂SO₄) .

  • Dilution: Transfer 100 µL of the dried extract into a GC vial. Dilute to 1 mL with DCM.

  • Internal Standard: Add 10 µL of Dodecane (1 mg/mL stock) as a retention time locker.

B. Alternative: Derivatization (If Tailing Persists)

If the base-deactivated column is unavailable, or if peak symmetry is poor (


), use Trifluoroacetic Anhydride (TFAA).
  • Take 100 µL of the dried amine extract.

  • Add 50 µL TFAA . Cap and heat at 60°C for 15 minutes.

  • Evaporate to dryness under Nitrogen.

  • Reconstitute in 1 mL Ethyl Acetate.

  • Result: The N-TFA derivative will elute later and show a significantly sharper peak shape. Mass shift: +96 amu (MW 285).

Troubleshooting & Validation

  • Issue: Missing Molecular Ion (

    
     189). 
    
    • Cause: Secondary amines fragment easily.

    • Solution: Lower the ion source temperature to 200°C to reduce thermal energy, or rely on the diagnostic

      
       105 and 134 fragments.
      
  • Issue: Peak Tailing.

    • Cause: Active silanols in the liner or column.

    • Solution: Replace the inlet liner with a fresh, base-deactivated wool liner. Trim 10cm from the column guard.

  • Issue: "Ghost" Peaks.

    • Cause: Injector port discrimination or carryover.

    • Solution: Perform 3 solvent blanks (DCM) between runs.

References

  • Restek Corporation. (2025). Rtx-5 Amine: Column Specifications and Applications for Amine Analysis. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of alpha-Methylbenzylamine (1-Phenylethylamine). NIST Chemistry WebBook, SRD 69.[1][2][3][4] Retrieved from [Link]

  • Agilent Technologies. (2022). Analysis of Amines by GC/MS: Derivatization Strategies. Agilent Technical Note 5991. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry. (Fundamental chemistry reference for the synthesis pathway).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this essential transformation. Reductive amination is a cornerstone of modern organic synthesis for its efficiency in forming carbon-nitrogen bonds. However, its success hinges on a delicate interplay of reagents and conditions. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve issues leading to low product yields.

Initial Diagnosis: A General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow to follow when a reaction performs poorly. The following diagram outlines a systematic approach to pinpointing the root cause of low yields.

G cluster_0 Start: Low Yield Observed cluster_1 Step 1: Reagent & Substrate Integrity cluster_2 Step 2: Reaction Monitoring & Intermediates cluster_3 Step 3: Diagnosis & Corrective Actions start Low Yield in Reductive Amination reagent_check Are starting materials (amine, carbonyl) pure and dry? start->reagent_check reagent_ok Yes reagent_check->reagent_ok Yes reagent_bad No reagent_check->reagent_bad No tlc_check What does TLC/LCMS analysis show? reagent_ok->tlc_check purify Purify/Dry Starting Materials & Re-run reagent_bad->purify unreacted_sm Mainly Unreacted Starting Materials tlc_check->unreacted_sm imine_intermediate Imine/Enamine Intermediate Accumulates tlc_check->imine_intermediate side_products Significant Side Products Observed tlc_check->side_products imine_formation_issue Problem: Inefficient Imine Formation Action: Check pH, add dehydrating agent (e.g., molecular sieves), increase temperature. unreacted_sm->imine_formation_issue reduction_issue Problem: Incomplete Reduction Action: Use fresh/active reducing agent, extend reaction time, check stoichiometry. imine_intermediate->reduction_issue side_reaction_issue Problem: Competing Side Reactions Action: Change reducing agent, adjust temperature, modify stoichiometry. side_products->side_reaction_issue

Caption: General troubleshooting workflow for low reaction yields.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Issues Related to Reagents and Substrates

Question 1: My reaction shows mostly unreacted starting materials. What is the most likely cause?

This is one of the most common issues and almost always points to problems with the initial condensation step to form the imine or enamine intermediate.[1][2]

  • Causality: The formation of an imine/enamine is a reversible equilibrium reaction that produces water.[1][3] If water is not removed, the equilibrium may not favor the imine intermediate, thus preventing the subsequent reduction from occurring.[1][3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents and consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[4][5] This chemically removes water and drives the equilibrium toward the imine.

    • Check Amine Basicity and Carbonyl Electrophilicity: Weakly basic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered/electron-rich ketones can be slow to react.[6][7] For these challenging substrates, consider adding a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) to activate the carbonyl group.[8]

    • Verify Reagent Quality: Ensure your amine and carbonyl compounds are pure. Aldehydes, in particular, can oxidize to carboxylic acids upon storage, which can inhibit the reaction.[4]

Question 2: My primary amine starting material is gone, but I have a significant amount of a higher molecular weight byproduct. What is happening?

This strongly suggests over-alkylation, where your desired secondary amine product reacts with another molecule of the aldehyde to form an undesired tertiary amine.[4][5]

  • Causality: The newly formed secondary amine product is often more nucleophilic than the starting primary amine, making it a prime candidate to compete for the remaining aldehyde.

  • Troubleshooting Steps:

    • Control Stoichiometry: Avoid using a large excess of the aldehyde. A 1:1 or slight excess of the amine (1.1-1.2 equivalents) is often optimal.[2]

    • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to reduce the imine as it forms, minimizing the concentration of the product amine available to react further.[2]

    • Consider a Two-Step Procedure: For particularly problematic cases, a stepwise approach is effective.[9] First, form the imine by stirring the aldehyde and amine together (often with a dehydrating agent). Once imine formation is complete (as monitored by TLC or NMR), then add the reducing agent in a separate step.[4][9] This physically separates the product amine from the imine formation step.

Part 2: Issues Related to Reaction Conditions (pH, Solvent, Temperature)

Question 3: Why is pH control so critical for my reaction's success?

The pH of the reaction medium is arguably the most critical parameter in a reductive amination.[10] It governs a delicate balance:

  • Imine/Iminium Ion Formation: Mildly acidic conditions (typically pH 4-7) are required to catalyze the dehydration step to form the imine.[10][11] The acid protonates the hemiaminal intermediate, making the hydroxyl group a better leaving group (water).[11]

  • Amine Nucleophilicity: If the pH is too low (too acidic), the starting amine will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[10]

  • Reducing Agent Stability and Selectivity: The stability and reactivity of the borohydride reducing agent are also pH-dependent.[10][12]

  • Troubleshooting Steps:

    • Use a Buffer or Acid Catalyst: Often, adding a catalytic amount of acetic acid (AcOH) is sufficient to maintain the optimal pH range.[2][10][13] This protonates the intermediate imine to form the more electrophilic iminium ion, which is rapidly reduced.[10]

    • Monitor pH: If yields are inconsistent, consider monitoring the pH of the reaction mixture. For sensitive substrates, using a buffered system (e.g., an acetate buffer) can provide more robust results.[5]

Question 4: Does the choice of solvent matter?

Yes, the solvent can significantly influence reaction rates and outcomes.[14][15]

  • Causality: The solvent must be able to dissolve the reactants and be compatible with the chosen reducing agent. Protic solvents like methanol (MeOH) or ethanol (EtOH) are common and can participate in proton transfer steps, sometimes accelerating imine formation.[10][14] However, some reducing agents are incompatible with protic solvents.

  • Troubleshooting Steps:

    • Match Solvent to Reducing Agent:

      • Sodium Borohydride (NaBH₄): Typically used in protic solvents like MeOH or EtOH.[16]

      • Sodium Cyanoborohydride (NaBH₃CN): Compatible with protic solvents and works well in MeOH.[10]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the most common and versatile reagent. It is sensitive to water and reacts with methanol, so it is almost always used in anhydrous aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[16][17]

    • Consider Solvent Polarity: Aprotic polar solvents are generally good choices.[14] Recent studies have also highlighted ethyl acetate (EtOAc) as a greener and effective alternative to chlorinated solvents for STAB-mediated reactions.[15]

Part 3: Issues Related to the Reducing Agent

Question 5: My TLC shows a new spot that I suspect is the alcohol from the reduction of my starting carbonyl. How do I prevent this?

This indicates that your reducing agent is too reactive and is reducing the starting aldehyde or ketone faster than imine formation and reduction can occur.[2][4]

  • Causality: There is a kinetic competition between the reduction of the starting carbonyl and the reduction of the desired iminium ion intermediate. A highly reactive reducing agent will not discriminate well between these two electrophiles.

  • Troubleshooting Steps:

    • Switch to a Milder Reducing Agent: This is the most effective solution. If you are using sodium borohydride (NaBH₄), which can readily reduce aldehydes and ketones, switch to a more selective reagent.[2][18]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most one-pot reductive aminations.[9][12] It is a mild reducing agent that is particularly effective at reducing the protonated iminium ion much faster than it reduces a ketone or aldehyde.[12][17][19]

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for iminium ions at a mildly acidic pH (around 6-8).[10] However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is often preferred.[18]

    • Modify the Procedure: As mentioned in Q2, adopt a two-step procedure. Allow the imine to form completely before introducing the reducing agent. This ensures the reducing agent only "sees" the imine, not the starting carbonyl.[2]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaTypical SolventsKey Characteristics & Causality
Sodium BorohydrideNaBH₄MeOH, EtOHStrong, non-selective reductant. Can reduce starting carbonyls, leading to alcohol byproducts. Best used in a two-step procedure after imine formation is complete.[16]
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOH, H₂OSelective for iminium ions at pH 4-7.[10] Slower reaction rates than NaBH₄. Use is declining due to the generation of toxic cyanide waste.[12]
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃DCE, DCM, THF, EtOAcMild and highly selective for imines/iminium ions over carbonyls.[12] Considered the state-of-the-art reagent for one-pot reactions. It is moisture-sensitive.[16][19]

Detailed Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is a robust starting point for the reductive amination of a typical aldehyde with a primary amine.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 eq) and anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to make a ~0.1-0.2 M solution).

  • Amine Addition: Add the primary amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.[2]

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.1 eq) and stir for another 5 minutes. This ensures the formation of the highly reactive iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials and imine intermediate are consumed.[4]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.[2][20] Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Protocol 2: Checking the Activity of a Borohydride Reducing Agent

If you suspect your reducing agent has degraded, this simple test can confirm its activity.

  • Setup: In a small vial, dissolve a small amount (~20 mg) of a simple, reactive aldehyde (e.g., benzaldehyde) in 1 mL of a suitable solvent (MeOH for NaBH₄, DCM for NaBH(OAc)₃).

  • TLC Spotting: Spot this solution on a TLC plate.

  • Addition of Reductant: Add a molar excess (~2 eq) of your borohydride reagent to the vial and stir for 15-30 minutes at room temperature.

  • Final TLC: Spot the reaction mixture on the same TLC plate next to the starting material spot.

  • Analysis: Elute the TLC plate. If the reducing agent is active, you should see the complete disappearance of the starting aldehyde spot and the appearance of a new, lower Rf spot corresponding to the alcohol (benzyl alcohol). If the aldehyde spot remains unchanged, the reducing agent has likely decomposed and should be replaced.

Mechanism and Points of Failure

The following diagram illustrates the key steps in a direct reductive amination and highlights where common failures occur.

G start Amine (R₂NH) + Carbonyl (R'₂C=O) hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack failure1 Failure Point 1: Amine Protonation (pH too low) start->failure1 failure3 Failure Point 3: Carbonyl Reduction (Reductant too strong) start->failure3 iminium Iminium Ion [R'₂C=NR₂]⁺ hemiaminal->iminium Dehydration (Acid Catalyzed) failure2 Failure Point 2: Equilibrium Favors SM (Water not removed) hemiaminal->failure2 product Final Amine Product (R'₂CH-NR₂) iminium->product Hydride Reduction [H⁻] failure4 Failure Point 4: Reductant Inactive iminium->failure4

Caption: Key mechanistic steps and common points of failure.

References

  • Vertex AI Search. (2026, February 13). Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride.
  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2026, February 7). A remarkable solvent effect on reductive amination of ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Retrieved March 7, 2026, from [Link]

  • OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved March 7, 2026, from [Link]

  • ChemEurope. (n.d.). Reductive amination. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (2018, October 30). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Retrieved March 7, 2026, from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in reactions involving 4-Methoxy-3-nitrobenzaldehyde.
  • Chemistry Steps. (2024, March 28). Reductive Amination Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
  • RSC Publishing. (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Synple Chem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved March 7, 2026, from [Link]

  • BenchChem. (2025).
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • RSC Publishing. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Retrieved March 7, 2026, from [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2025, May 7). The Effect of Microsolvation on the Mechanism, Kinetics and Energetics of a Reductive Amination Reaction. Retrieved from [Link]

  • Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination?. Retrieved from [Link]

  • YouTube. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. Retrieved from [Link]

  • TCI Chemicals. (n.d.). Reducing Agents.
  • Organic Chemistry Data. (n.d.).
  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for "2-Ethyloxolan-3-amine" synthesis.
  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • Pearson. (n.d.). Reductive Amination Explained: Definition, Examples, Practice & Video Lessons.
  • ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved March 7, 2026, from [Link]

Sources

Common byproducts in the synthesis of secondary and tertiary amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Purification of Secondary and Tertiary Amines

Case ID: AMINE-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Technical Support Center for amine synthesis. This guide addresses the critical challenges in synthesizing secondary (


) and tertiary (

) amines. Unlike simple functional group interconversions, amine synthesis is plagued by chemoselectivity issues —specifically the competition between mono-alkylation and over-alkylation (polyalkylation).

This guide moves beyond basic textbook definitions to provide troubleshooting for "real-world" impurities, including quaternary ammonium salts, homocoupling byproducts in cross-coupling, and difficult-to-separate starting materials.

Module 1: Reductive Amination (The "Gold Standard")

Issue: Users frequently report mixtures of secondary and tertiary amines when targeting a single product. Root Cause: The relative rates of imine formation versus iminium ion reduction determine the product distribution.

Mechanism & Byproduct Formation

The core challenge is that the secondary amine product is often more nucleophilic than the primary amine starting material, leading to over-alkylation.

ReductiveAmination Start Primary Amine (R-NH2) + Carbonyl Imine Imine Intermediate (R-N=C) Start->Imine -H2O Alcohol Alcohol (Carbonyl Reduction Byproduct) Start->Alcohol Direct Reduction (Non-selective) SecAmine Secondary Amine (Target) Imine->SecAmine Reduction (k1) Iminium Iminium Ion (Reactive) SecAmine->Iminium + Carbonyl TertAmine Tertiary Amine (Over-alkylation Byproduct) Iminium->TertAmine Reduction (k2)

Figure 1: Competitive pathways in reductive amination. Over-alkylation occurs when k2 > k1 or when excess carbonyl is present.

Troubleshooting Guide: Reducing Agent Selection
ReagentSelectivityToxicityApplication Notes
NaBH(OAc)₃ (STAB) High LowRecommended. Reduces imines/iminiums much faster than aldehydes/ketones. Mild (pH ~4-5).
NaBH₃CN MediumHigh Effective but generates toxic HCN byproduct. Requires pH control (pH 6).
NaBH₄ LowLowNon-selective. Reduces aldehydes/ketones rapidly. Use only in stepwise protocols (form imine first).
Standard Operating Procedure (SOP): High-Selectivity Reductive Amination

Target: Synthesis of Secondary Amine via STAB

  • Stoichiometry: Mix Amine (1.0 equiv) and Aldehyde/Ketone (1.0–1.1 equiv) in DCE (1,2-Dichloroethane) or THF.

  • Imine Formation: Add Acetic Acid (1.0 equiv) . Stir for 30–60 mins.

    • Why? Acid catalysis accelerates imine formation and buffers the reaction for STAB.

  • Reduction: Add NaBH(OAc)₃ (1.4 equiv) in one portion. Stir at RT for 2–16 h.

    • Checkpoint: Monitor by TLC/LCMS.[1] If aldehyde remains but amine is consumed, do not add more amine; the product is inhibiting the reaction.

  • Quench: Add saturated aqueous NaHCO₃.

  • Purification: Extract with DCM. If

    
     amine byproduct is present, see Module 4.
    

Module 2: Direct N-Alkylation (The "Runaway Train")

Issue: "I tried to alkylate a primary amine with an alkyl halide and got a mixture of starting material, secondary, tertiary, and quaternary amines." Root Cause: The Menschutkin reaction kinetics. The product (secondary amine) is more electron-rich and nucleophilic than the starting material (primary amine), accelerating further reaction.

Strategic Solutions
  • Cesium Effect: Use Cs₂CO₃ or CsOH in DMF with 4Å molecular sieves. The "Cesium Effect" promotes mono-alkylation through specific cation-pi interactions and solubility profiles [1].

  • Ammonia Surrogates: Instead of alkylating R-NH₂, use a "masked" nitrogen source that cannot over-alkylate:

    • Gabriel Synthesis: Potassium phthalimide.

    • Delépine Reaction: Hexamethylenetetramine.

    • Azide Chemistry: Sodium azide followed by reduction (Staudinger).

Module 3: Buchwald-Hartwig Amination (Advanced)

Issue: Low yield or stalled reaction when coupling aryl halides with secondary amines. Root Cause: Catalyst deactivation or competing pathways.

Common Byproducts & Fixes
Byproduct / IssueSymptomsRoot CauseSolution
Hydrodehalogenation Ar-H observed in LCMS (Ar-X replaced by H).

-Hydride elimination from the amine or solvent.
Switch to a ligand that promotes reductive elimination (e.g., BrettPhos , RuPhos ). Use aprotic, non-hydridic solvents.
Homocoupling Ar-Ar dimer formation.Oxidative coupling of the aryl halide.Ensure strict O₂-free conditions (sparge with Ar). Reduce catalyst loading.
Catalyst Poisoning Reaction stalls; solution turns black (Pd black).[1]Substrate (e.g., pyridine, imidazole) binds Pd.Use a bulky ligand (e.g., XPhos , tBuXPhos ) to sterically prevent substrate coordination to the metal center [2].
Regioisomers Amination at wrong site (if Ar-X has mixed halides).Oxidative addition at the more labile bond.Order of reactivity: I > Br > OTf > Cl. Control temperature carefully.

Module 4: Purification & Isolation (The "Cleanup")

Scenario: You have a crude mixture containing your desired Tertiary (


) Amine  contaminated with unreacted Secondary (

)
and Primary (

) Amines
. Goal: obtain >99% pure

amine without column chromatography.
Technique: Chemical Scavenging (The "Ac2O Trick")

This method exploits the fact that


 amines cannot be acylated, while 

and

amines react rapidly to form amides.
  • Scavenging: Add Acetic Anhydride (Ac₂O) (1.2–1.5 equiv relative to impurity) to the crude reaction mixture (solvent-free or in DCM).

  • Reaction: Stir for 30 mins at RT.

    • 
       Acetamide (Neutral/Acidic character)
      
    • 
       Acetamide (Neutral character)
      
    • 
       No Reaction (Basic character)
      
  • Separation (Acid/Base Extraction):

    • Dissolve mixture in dilute HCl (pH ~2).

    • Wash with Ethyl Acetate: The neutral amides (impurities) move to the organic layer. The desired

      
       amine remains in the aqueous layer as the ammonium salt.
      
    • Basify: Treat aqueous layer with NaOH (pH >12).

    • Extract: Extract with DCM/EtOAc. The organic layer now contains pure

      
       amine [3].
      
Technique: Scavenger Resins

For parallel synthesis or small-scale purification where extraction is tedious.

  • To remove

    
    /
    
    
    
    amines:
    Use Isocyanate (NCO) or Aldehyde functionalized resins. They covalently bind the impurities. Filter the resin to leave pure
    
    
    amine in solution [4].
  • To remove excess Alkylating Agent: Use Thiol (SH) or Amine (NH2) resins.

FAQ: Frequently Asked Questions

Q: Why is my reductive amination yielding an alcohol instead of an amine? A: You are reducing the carbonyl compound faster than the imine is forming.

  • Fix: Pre-form the imine (stir amine + ketone + acid catalyst) for 1–2 hours before adding the reducing agent. Switch to NaBH(OAc)₃.

Q: Can I separate a secondary amine from a tertiary amine using distillation? A: Only if the boiling point difference is significant (>20°C). If not, use the Acetic Anhydride method (Module 4) or column chromatography with 1–5% Triethylamine (Et₃N) in the eluent to prevent tailing (silanol interaction).

Q: My Buchwald-Hartwig reaction turns black immediately. What happened? A: "Palladium Black" formation indicates catalyst decomposition.[1] This usually means your ligand is not stabilizing the Pd(0) species effectively, or oxygen was introduced.

  • Fix: Switch to a precatalyst (e.g., XPhos Pd G3 ) rather than mixing Pd(OAc)₂ + Ligand in situ.

References

  • Cesium Effect in Amine Alkylation

    • Title: Cesium effect: high chemoselectivity in direct N-alkyl
    • Source:Journal of Organic Chemistry (via SciSpace/PubMed).
    • URL:[Link]

  • Buchwald-Hartwig Troubleshooting: Title: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Source: BenchChem Technical Support.
  • Purification via Acetic Anhydride

    • Title: Process for reducing primary and secondary amine in a tertiary amine.[2]

    • Source: European P
    • URL
  • Scavenger Resins

    • Title: Covalent Scavengers for Primary and Secondary Amines.[3][4]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

Sources

Technical Support Center: Purification & Resolution of (Cyclobutylmethyl)(1-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (Cyclobutylmethyl)(1-phenylethyl)amine (C₁₃H₁₉N, MW: 189.29). Because this molecule is a bulky, lipophilic secondary amine with a chiral center, standard purification protocols often fail, resulting in poor yields, co-eluting impurities, or racemic mixtures.

This guide synthesizes field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation and enantiomeric resolution of your target compound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe tailing and low recovery during silica gel chromatography of this secondary amine? A1: This is a fundamental issue of causality between the stationary phase and your analyte. Standard silica gel is slightly acidic due to the presence of surface silanol (Si-OH) groups (pKa ~4.5–5.0). The secondary nitrogen in (Cyclobutylmethyl)(1-phenylethyl)amine is highly basic. When the amine travels through the column, it acts as a Lewis base, forming strong, sometimes irreversible, hydrogen bonds and ionic interactions with the silanol sites. This causes the compound to smear across the column rather than eluting in a discrete band [1].

  • The Solution: You must deactivate the silica gel dynamically. By adding 1% Triethylamine (TEA) or aqueous ammonia to your mobile phase, the highly volatile TEA competitively binds to and neutralizes the acidic silanol sites. This saturates the active sites, allowing your bulky secondary amine to elute with a sharp, Gaussian peak shape and >90% recovery.

Q2: My reductive amination yielded the desired secondary amine, but it is contaminated with unreacted primary amine starting material (e.g., 1-phenylethylamine). How can I selectively remove it without tedious chromatography? A2: Because both your product and the impurity are basic amines, traditional acid-base liquid-liquid extraction will not separate them; they will partition into the aqueous phase together at low pH.

  • The Solution: Employ a "catch and release" scavenger resin strategy. Polymer-supported isocyanate acts as a highly selective electrophilic scavenger. The unreacted primary amine (1-phenylethylamine) is significantly less sterically hindered and more nucleophilic than your bulky secondary amine product. When the crude mixture is stirred with the resin, the primary amine rapidly attacks the isocyanate to form a covalently bound urea on the polymer backbone. Your target secondary amine remains unreacted in solution. A simple filtration removes the impurity entirely [2].

Q3: What is the most reliable method to resolve racemic (Cyclobutylmethyl)(1-phenylethyl)amine into its enantiomers? A3: If your synthesis yielded a racemate, the most scalable method for separation is diastereomeric salt formation. Enantiomers have identical physical properties in an achiral environment, making them impossible to separate by standard crystallization.

  • The Solution: By reacting the racemic amine with an enantiopure chiral acid—such as (S)-Mandelic acid or glutaric acid derivatives—you form two diastereomeric salts: (R,S)-salt and (S,S)-salt. Because diastereomers have different lattice energies and solubilities, you can selectively precipitate the less soluble salt from a solvent like isopropanol, leaving the other in the mother liquor. The pure enantiomer is then liberated via an alkaline workup [3][4].

Part 2: Process Visualizations

PurificationWorkflow Crude Crude Reaction Mixture (Secondary Amine + Impurities) AcidBase Acid-Base Extraction (pH 2 -> pH 10) Crude->AcidBase Removes neutral/acidic impurities Scavenger Polymer-Bound Isocyanate (Scavenge 1° Amine) AcidBase->Scavenger Organic layer (Amines) Chromatography Flash Chromatography (Silica + 1% Et3N) Scavenger->Chromatography Filtrate (Product enriched) Resolution Chiral Resolution (Diastereomeric Salt Formation) Chromatography->Resolution Purified racemate Pure Enantiopure (Cyclobutylmethyl) (1-phenylethyl)amine Resolution->Pure Fractional crystallization

Caption: Workflow for the purification and chiral resolution of secondary amines.

ChiralResolution Racemate (±)-Amine (R/S Mixture) SaltFormation Salt Formation in Isopropanol/Methanol Racemate->SaltFormation ChiralAcid Chiral Resolving Agent e.g., (S)-Mandelic Acid ChiralAcid->SaltFormation Diastereomers Diastereomeric Salts (R,S)-Salt & (S,S)-Salt SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Salt (Precipitate) Crystallization->LessSoluble MoreSoluble More Soluble Salt (Mother Liquor) Crystallization->MoreSoluble Freebase Alkaline Workup (NaOH, pH > 10) LessSoluble->Freebase Isolate crystals Enantiomer Target Enantiomer (>99% ee) Freebase->Enantiomer Extract organic phase

Caption: Mechanistic pathway of diastereomeric salt resolution and freebasing.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Scavenger Resin Purification (Removal of 1° Amines)

This protocol is a self-validating system: the disappearance of the primary amine spot on TLC confirms the completion of the scavenging event.

  • Preparation: Dissolve the crude amine mixture (containing the secondary amine product and primary amine impurity) in anhydrous Dichloromethane (DCM) to a concentration of ~0.1 M.

  • Resin Addition: Add Polymer-Supported Isocyanate resin (typically 1.5 to 2.0 equivalents based on the estimated primary amine impurity).

  • Agitation: Shake or gently stir the suspension at room temperature for 2–4 hours. Note: Do not use a magnetic stir bar at high speeds, as grinding the resin will clog your filters.

  • Validation: Spot the reaction mixture on a TLC plate against the crude starting material. The lower Rf spot (primary amine) should be completely absent.

  • Isolation: Filter the mixture through a sintered glass funnel. Wash the resin bed twice with pure DCM. Concentrate the combined filtrate under reduced pressure to yield the primary-amine-free product [2].

Protocol B: Flash Chromatography with Basic Modifiers
  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate gradient). Add exactly 1% (v/v) Triethylamine (TEA) to the entire solvent system.

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked non-polar solvent. Mechanistic crucial step: Run at least two column volumes of the TEA-containing solvent through the column before loading your sample. This pre-neutralizes the silanol groups.

  • Loading: Dissolve your compound in the minimum amount of TEA-spiked solvent and load it onto the column.

  • Elution: Run the gradient. The secondary amine will elute in a tight band.

  • Post-Processing: Co-evaporate the collected fractions with toluene or place under high vacuum to remove residual TEA traces [1].

Protocol C: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve racemic (Cyclobutylmethyl)(1-phenylethyl)amine (1.0 eq) in hot Isopropanol. Slowly add a solution of (S)-Mandelic acid (1.0 eq) dissolved in hot Isopropanol.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 12 hours) without disturbance to promote the growth of large, pure crystals of the less soluble diastereomeric salt.

  • Filtration: Filter the precipitated salt and wash with ice-cold Isopropanol.

  • Freebasing (Liberation): Suspend the crystalline salt in water. Add 1M NaOH dropwise until the pH is >10. The salt will dissociate, and the free (S)-amine will crash out as an oil.

  • Extraction: Extract the aqueous layer 3x with Diethyl Ether. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiopure amine [3].

Part 4: Quantitative Data Summaries

Table 1: Mobile Phase Optimization for Secondary Amines (Silica Gel)
Solvent SystemModifier AddedObservation on TLC/ColumnRecommendation
Hexanes / EtOAcNoneSevere tailing, Rf < 0.1, compound stuck on baseline.Do not use. Leads to irreversible adsorption.
Hexanes / EtOAc1% Acetic AcidCompound forms acetate salt, completely retained on column.Do not use. Acids protonate the amine.
Hexanes / EtOAc1% Triethylamine Sharp, circular TLC spots. Elutes in a tight band.Optimal. Neutralizes acidic silanol sites.
DCM / Methanol1% Aqueous NH₃Good peak shape, but requires highly polar conditions.Alternative. Use if compound is highly polar.
Table 2: Comparative Resolving Agents for 1-Phenylethylamine Derivatives
Resolving AgentSolvent SystemTypical Yield of Diastereomeric SaltEnantiomeric Excess (e.e.)
(S)-Mandelic AcidIsopropanol35 - 45% (Theoretical max 50%)> 95%
(+)-(R)-Glutaric Acid Deriv.Methanol / Water30 - 40%85 - 90%
O,O'-Dibenzoyl-D-tartaric AcidEthanol40 - 48%> 98%

Part 5: References

  • Title : Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography Source : BenchChem URL :

  • Title : Polymer-Supported Quenching Reagents for Parallel Purification Source : Journal of the American Chemical Society (ACS Publications) URL :

  • Title : A Comparative Guide to Chiral Resolution: Alternatives to (S)-Mandelic Acid Source : BenchChem URL :

  • Title : Enhanced efficiency due to the use of achiral additives in the optical resolution of 1-phenylethylamine by its glutaric acid derivative Source : PubMed (Chirality) URL :

Addressing inconsistent yields in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Inconsistent Yields in Organic Synthesis

Introduction: The "Hidden Variable" Philosophy

Welcome to the . As Senior Application Scientists, we know that "low yield" is rarely a random event; it is a symptom of an uncontrolled variable. When a reaction works once but fails upon repetition or scale-up, the root cause usually lies in micro-environmental inconsistencies —variations in mixing efficiency, mass transfer, or reagent titer that go unrecorded in standard lab notebooks.

This guide moves beyond basic stoichiometry to address the kinetic and thermodynamic "ghosts" that plague reproducibility.

Part 1: Diagnostic Triage (Root Cause Analysis)

Before modifying conditions, you must categorize the failure mode. A yield of 30% means different things depending on where the mass balance went.

Visualizing the Failure Logic

The following decision tree helps isolate whether the issue is chemical (reactivity), physical (isolation), or environmental.

Yield_Diagnostics Start Diagnostic Start: Yield < Expected TLC_Check Does Crude NMR/TLC show SM consumption? Start->TLC_Check No_Consumption No: SM Remains TLC_Check->No_Consumption Incomplete Conversion Yes_Consumption Yes: SM Consumed TLC_Check->Yes_Consumption Full Conversion Reagent_Check Check Reagent Titer (See Protocol A) No_Consumption->Reagent_Check Poisoning Catalyst Poisoning/ Deactivation? No_Consumption->Poisoning Byproducts Major Byproducts? Yes_Consumption->Byproducts Yes_Byproducts Yes: Decomposition or Side Rxn Byproducts->Yes_Byproducts No_Byproducts No: Clean Crude, Low Mass Byproducts->No_Byproducts Temp_Control Hotspots during addition? (Mixing Issue) Yes_Byproducts->Temp_Control Workup_Loss Aqueous Solubility or Volatility? No_Byproducts->Workup_Loss Silica_Death Irreversible Adsorption on Silica No_Byproducts->Silica_Death

Figure 1: Diagnostic logic flow for categorizing yield loss. Blue nodes indicate decision points; Red/Green indicate state; Grey indicates actionable investigation areas.

Part 2: Reagent Integrity & Environmental Control

The Issue: "I used 1.2 equivalents of n-BuLi, but the reaction stalled." The Reality: Commercial organometallics degrade. A bottle of n-BuLi marked "1.6 M" is likely 1.3 M after three months of septum piercing. Using degraded reagents introduces a stoichiometric deficit immediately.

Protocol A: The Gilman Double Titration

Do not rely on single titrations (which measure total base, including LiOH/Li₂O impurities). You must measure active carbon-bound lithium.

Materials:

  • 1,2-Dibromoethane (Anhydrous)

  • Phenolphthalein indicator[1][2]

  • 0.1 M HCl standard solution[1]

  • Degassed water[1]

Step-by-Step Workflow:

  • Total Base Titration: Hydrolyze a 1.0 mL aliquot of organolithium in 10 mL of water. Titrate with 0.1 M HCl to a phenolphthalein endpoint.[1] (Volume

    
    ).
    
  • Residual Base Titration: In a separate dry flask, add 1.0 mL of organolithium to 0.2 mL of 1,2-dibromoethane in dry ether. Stir for 5 minutes.

    • Mechanism:[2][3] The alkyl lithium reacts rapidly to form ethylene and LiBr (neutral), leaving only the hydroxide/oxide impurities unreacted.

  • Hydrolyze & Titrate: Add water and titrate the resulting solution with 0.1 M HCl. (Volume

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Freeze-Pump-Thaw (Degassing)

The Issue: Palladium-catalyzed couplings (Suzuki, Buchwald) failing randomly. The Reality: Sparging (bubbling gas) is often insufficient for removing dissolved oxygen, which oxidizes Pd(0) to inactive Pd(II) species ("Pd black").

Self-Validating Steps:

  • Freeze: Place solvent in a Schlenk flask.[4] Freeze solid using liquid nitrogen (LN2).

    • Critical: Ensure the flask is under static nitrogen/argon before freezing to prevent condensing liquid oxygen (explosion hazard).

  • Pump: Open to high vacuum (0.1 mmHg) for 10–15 minutes while frozen.

  • Thaw: Close vacuum. Thaw in a warm water bath. Gas bubbles will evolve violently.

  • Repeat: Cycle 3 times. The solvent is ready when no bubbles appear during the thaw phase.

Part 3: Process Control (Mixing & Scale-Up)

The Issue: "The reaction worked on 50 mg but gave 20% yield on 5 grams." The Reality: You have hit a Mass Transfer Limitation . In small vials, magnetic stirring is chaotic and efficient. In larger round-bottom flasks, "dead zones" form. If the reaction rate (


) is faster than the mixing rate (

), you create localized "hotspots" of high concentration, leading to dimerization or decomposition.
The Damköhler Criterion

Use the Damköhler number (


) to predict scale-up success.


  • If

    
    :  The system is kinetically controlled (Good). Mixing doesn't matter much.
    
  • If

    
    :  The system is diffusion controlled (Bad). Yield depends entirely on stirring speed and impeller geometry.
    
Visualizing Mixing Dynamics

Mixing_Logic Input Reaction Scale-Up Check_Exotherm Is Reaction Exothermic? Input->Check_Exotherm Fast_Rxn Fast Kinetics (t_1/2 < 1 min) Check_Exotherm->Fast_Rxn Yes Slow_Rxn Slow Kinetics (t_1/2 > 1 hr) Check_Exotherm->Slow_Rxn No Gradient Concentration Gradients Form Fast_Rxn->Gradient Poor Mixing Solution Increase Turbulence: Overhead Stirrer / Baffles Fast_Rxn->Solution Corrective Action Side_Rxn Oligomerization/ Decomposition Gradient->Side_Rxn Solution->Side_Rxn Prevents

Figure 2: Impact of mixing efficiency on fast/exothermic reactions. Red nodes indicate high-risk failure points.

Part 4: Downstream Recovery (Purification)

The Issue: "Crude NMR showed pure product, but I lost 40% on the column." The Reality: Silica gel is acidic (


). Acid-sensitive functional groups (acetals, silyl ethers, some heterocycles) decompose or irreversibly bind to the stationary phase.
Stationary Phase Compatibility Table
Functional GroupRisk on Standard SilicaMitigation Strategy
Amines (Basic) Streaking, irreversible binding (Salt formation)Add 1–5% Triethylamine (TEA) or

to eluent.
Acetals / Ketals Hydrolysis (Acid catalyzed)Pre-wash silica with 1% TEA/Hexane; use neutral alumina.
Silyl Ethers (TBS/TES) Deprotection (Acid catalyzed)Use buffered silica or rapid flash chromatography.
Epoxides Ring openingDeactivate silica with solvent; avoid methanol in eluent.

Diagnostic Tip (2D TLC): To confirm silica decomposition:

  • Spot compound at the corner of a square TLC plate.

  • Run the plate in Direction 1. Air dry.

  • Rotate plate 90° and run in Direction 2.

  • Result: If the spot lies on the diagonal, it is stable. If new spots appear off-diagonal, the compound is decomposing on the silica during the run.

Part 5: Frequently Asked Questions (FAQs)

Q: My Grignard reaction won't initiate. I've added iodine, but nothing happens. A: The magnesium surface is likely passivated with oxide.

  • Mechanical Activation: Stir "dry" Mg turnings vigorously under

    
     overnight before adding solvent; the friction exposes fresh metal.
    
  • Chemical Activation: Add a small amount of DIBAL-H or use Rieke Magnesium (highly reactive) if the substrate is valuable.

Q: I get a persistent emulsion during aqueous workup. A: Emulsions occur when density differences are low or surfactants are formed.

  • The Fix: Filter the biphasic mixture through a pad of Celite (removes particulate stabilizers). Alternatively, add saturated Rochelle’s salt (if aluminum/boron species are present) or adjust the density by adding solid NaCl to the aqueous layer.

Q: How do I know if my catalyst is "poisoned"? A: In homogenous catalysis (e.g., hydrogenation, cross-coupling), the solution should generally remain clear or change color distinctively. If you see the precipitation of black particulates (metal agglomeration) early in the reaction, your ligand has likely dissociated or oxidized, leading to catalyst death. This confirms the need for better degassing (See Protocol B).

References
  • Organolithium Titration: Watson, S. C.; Eastham, J. F. "Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents." Journal of Organometallic Chemistry, 1967 , 9, 165. 5

  • Mixing Effects (Damköhler): Fitzpatrick, D. E.; Battilocchio, C.; Ley, S. V. "A Systems Approach to the Automated Optimization of Flow Processes." ACS Central Science, 2016 , 2, 131-138. 6[1][7]

  • Freeze-Pump-Thaw Protocol: University of Washington Dept. of Chemistry. "Freeze-Pump-Thaw Degassing of Liquids." 8[1][7][9][5][10][11]

  • Silica Gel Interactions: University of Rochester. "Troubleshooting: How to Improve Yield." Not Voodoo Guide. 11[1][7]

  • Reproducibility Crisis: Baker, M. "1,500 scientists lift the lid on reproducibility." Nature, 2016 , 533, 452–454. 12[1][7][9][5][11]

Sources

Technical Guide: Managing Moisture and Air Sensitive Reagents in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Advanced Protocols for Inert Atmosphere Methodologies

Introduction: The Zero-Tolerance Environment

In high-stakes synthesis, the difference between a high-yield catalytic cycle and a decomposed tar lies in the integrity of your inert atmosphere. "Air-sensitive" is not a binary state; it is a gradient of reactivity ranging from hygroscopic Lewis acids to pyrophoric organolithiums.

This guide moves beyond basic textbook instructions to address the causality of failure . We focus on creating self-validating systems where every step—from solvent drying to quenching—includes a verification mechanism to ensure the exclusion of moisture (


) and oxygen (

).

Module 1: The Inert Atmosphere Ecosystem (Schlenk Line)

The Schlenk line is the heart of air-sensitive chemistry. Its reliability depends on the differential between your vacuum capability and the leak rate of your system.

Diagram: Schlenk Line Logic & Vacuum Architecture

This diagram illustrates the critical flow paths and isolation points required to maintain a dual-manifold system.

SchlenkSystem InertSource Inert Gas Source (Ar/N2) GasManifold Inert Gas Manifold InertSource->GasManifold Regulated Flow Bubbler Oil Bubbler (Pressure Relief) GasManifold->Bubbler Overpressure Vent Flask Reaction Flask (Schlenk) GasManifold->Flask Backfill VacManifold Vacuum Manifold Trap Cold Trap (Liq N2 / -196°C) VacManifold->Trap Vapor Removal Pump Rotary Vane Pump Trap->Pump Protection Flask->VacManifold Evacuation

Figure 1: Logical flow of a dual-manifold Schlenk line. Note the critical position of the Cold Trap protecting the Pump from solvent vapors.

Troubleshooting & FAQs: Vacuum Integrity

Q: My vacuum gauge reads <100 mTorr, but my solvent isn't distilling. Why? A: You likely have a "virtual leak" or a restriction, not a vacuum leak.

  • The Cause: If the gauge is near the pump, it measures the pump's pressure, not the manifold's. A blockage (frozen solvent in the trap or a closed stopcock) isolates the manifold.

  • The Fix: Isolate the pump from the line. If the pump pressure drops instantly while the line pressure stays high, the blockage is between them. Thaw the trap and check for ice plugs.

Q: I see a blue liquid condensing in my liquid nitrogen trap. What is it? A: STOP IMMEDIATELY. This is Liquid Oxygen (LOX).

  • The Cause: A leak in the system has allowed air to be pulled through the trap. Since oxygen boils at -183°C and nitrogen at -196°C,

    
     condenses.
    
  • The Danger: LOX is highly explosive in the presence of organic solvents or grease.[1]

  • The Protocol:

    • Do not remove the Dewar (removing cooling causes rapid expansion/explosion).

    • Vent the system to atmosphere immediately to stop the intake of air.

    • Lower the hood sash and evacuate the lab.[1]

    • Allow the trap to warm slowly and boil off into the vented hood.

Module 2: Reagent Transfer Techniques

Transferring reagents exposes them to the highest risk. The choice between syringe and cannula is dictated by volume and pyrophoricity.

Protocol: The "Positive Pressure" Cannula Transfer

Best for: Volumes >10 mL, highly sensitive reagents (n-BuLi, Grignards).

Principle: Instead of "sucking" liquid (negative pressure), which risks pulling air in through leaks, you "push" liquid using inert gas pressure.[2]

  • Preparation:

    • Flame-dry two flasks (Donor and Receiver) and the cannula needle (store in oven >120°C).

    • Seal both flasks with rubber septa and purge with Argon/Nitrogen.

  • Insertion:

    • Insert the cannula tip into the Donor flask (above liquid level).[3]

    • Wait 10 seconds. Gas flowing out of the Donor purges air from inside the cannula.

    • Insert the other tip into the Receiver flask.

  • The Transfer:

    • Submerge the cannula tip in the Donor liquid.

    • Insert a Vent Needle (short disposable needle) into the Receiver septum.

    • Mechanism:[4][5][6] The inert gas pressure in the Donor pushes liquid up the cannula and into the lower-pressure Receiver (vented to atmosphere/bubbler).

  • Termination:

    • Pull the cannula tip above the liquid level in the Donor.

    • Allow inert gas to blow the cannula dry.

    • Remove cannula and clean immediately.[7]

Diagram: Cannula Transfer Workflow

CannulaTransfer Step1 1. Purge Cannula (Insert into Donor Headspace) Step2 2. Connect Receiver (Insert into Receiver Headspace) Step1->Step2 Cannula flushed with Ar Step3 3. Initiate Transfer (Submerge Donor Tip + Vent Receiver) Step2->Step3 Pressure Differential Created Step4 4. Terminate (Raise Donor Tip + Dry with Gas) Step3->Step4 Volume Transferred

Figure 2: Step-by-step logic for positive pressure cannula transfer to prevent air ingress.

Module 3: Solvent Integrity & Drying

Commercial "anhydrous" solvents often contain 30-50 ppm water, which is sufficient to kill catalytic loads of sensitive organometallics.

Table 1: Molecular Sieve Selection & Activation

Reference: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents.

Solvent TypeRecommended SievePore SizeActivation Protocol (Critical)Residual Water (Target)
Acetonitrile 3 Å3 ÅHeat to 350°C for 3.5h (or 300°C overnight) under vacuum.< 10 ppm
Methanol/Ethanol 3 Å3 ÅSame as above. (4 Å sieves absorb MeOH/EtOH).< 30 ppm
THF / Ethers 4 Å (or 3 Å)4 ÅSame as above.< 10 ppm
DMF / DMSO 4 Å4 ÅSame as above.< 20 ppm

Technical Insight: Do not use 4 Å sieves for small polar molecules (MeOH, Acetonitrile) or acetone. The solvent molecules can enter the 4 Å pores, competing with water for adsorption sites or reacting (e.g., acetone aldol condensation). Always use 3 Å sieves for these solvents.

Module 4: Troubleshooting Reaction Failures

Protocol: Titration of Organolithiums (The Self-Check)

Why: Organolithiums degrade over time. Using a 1.6 M solution that has degraded to 1.2 M will destroy your stoichiometry.

Method: Diphenylacetic Acid (DPAA) Titration

  • Dry a flask and add exactly 1.00 mmol of Diphenylacetic Acid.

  • Dissolve in 10 mL anhydrous THF (under Ar).

  • Add the organolithium dropwise via syringe.[8]

  • Endpoint: The solution turns from colorless to persistent yellow .

    • Mechanism:[4][5][6] The first equivalent deprotonates the acid (colorless). The slightest excess deprotonates the alpha-position, forming a yellow dianion.

  • Calculation:

    
    
    
Protocol: Safe Quenching of Pyrophoric Reagents (t-BuLi)

Scenario: You have 5 mL of t-BuLi left in a syringe or a reaction flask.

The "Dilute & Cool" Rule:

  • Dilute: Never quench neat pyrophorics. Dilute the residue with an inert solvent (Heptane or Toluene) to <5% concentration.

  • Cool: Cool the mixture to 0°C or -78°C.

  • Quench:

    • Add Isopropanol (IPA) slowly. It reacts gently to form Lithium Isopropoxide.

    • Follow with Methanol .[9]

    • Finally, add Water .[10]

  • Disposal: Check pH is neutral before disposal.

FAQ: Common Failure Modes

Q: My syringe needle clogged instantly when touching the reagent. Why? A: The needle was not purged or was "wet."

  • Fix: Oven-dry needles. Before drawing reagent, pull inert gas into the syringe and expel it 3 times inside the reagent bottle headspace to replace the air in the needle dead-volume with Argon.

Q: My Grignard reaction didn't start (no exotherm, magnesium still shiny). A: The metal surface is passivated (oxide layer) or the solvent is wet.

  • Fix: Add a crystal of Iodine (

    
    ) or a few drops of 1,2-dibromoethane. These "activators" etch the oxide surface, exposing fresh 
    
    
    
    . If this fails, your solvent water content is likely >100 ppm.

References

  • Aldrich Technical Bulletin AL-134 . Handling Air-Sensitive Reagents. Sigma-Aldrich.[2][11] Link

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link

  • Schlenk Line Survival Guide . Cannula Transfer Techniques. Link

  • Kofron, W. G., & Baclawski, L. M. (1976).[12] A convenient method for estimation of alkyllithium concentrations. The Journal of Organic Chemistry. Link

  • UCLA Center for Laboratory Safety . Procedures for Safe Handling of Pyrophoric Liquid Reagents. Link

Sources

Solving issues with inconsistent stirring and temperature control

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Stirring and Temperature Control in Chemical Synthesis

Welcome to the Process Engineering Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, unexpected side products, or thermal runaways. In most cases, the root cause is not the chemistry itself, but the physical environment: mixing and temperature control .

In chemical reactors and bioreactors, these two parameters are inextricably linked. Poor mixing leads to localized thermal gradients, which in turn alter reaction kinetics and viscosity, further degrading mixing efficiency. This guide provides self-validating protocols and mechanistic explanations to troubleshoot these critical parameters.

Section 1: The Stirring-Temperature Nexus

Q: Why does my exothermic reaction suddenly spike in temperature despite the chiller running at maximum capacity? A: You are likely experiencing localized "hot spots" due to inadequate mixing[1]. In a reactor, the temperature sensor only reads the bulk fluid or a specific localized zone. If agitation is insufficient, the heat generated by the exothermic reaction cannot be efficiently transferred to the reactor jacket[2]. According to the Arrhenius equation, reaction rates increase exponentially with temperature. A localized hot spot accelerates the reaction locally, generating more heat in a positive feedback loop that outpaces the overall heat transfer coefficient (


) of your system, potentially leading to a thermal runaway[1].

Causality loop showing how poor agitation triggers thermal runaway.

Section 2: Troubleshooting Agitation and Magnetic Decoupling

Q: My magnetic stir bar keeps jumping erratically or stopping completely (decoupling) midway through the reaction. How do I fix this? A: Decoupling occurs when the fluid's viscous resistance overpowers the magnetic coupling force between the drive magnet and the stir bar[3]. As a reaction progresses (e.g., polymerizations or precipitations), viscosity often increases. Furthermore, researchers often fall into the "vortex trap"—assuming a deep vortex means good mixing, when it actually just indicates surface rotation with poor bulk circulation[4].

Q: Should I just increase the RPM to force it to mix? A: No. Increasing the speed abruptly will almost certainly cause immediate decoupling[5]. You must match the impeller/stir bar geometry to the fluid dynamics and ramp up the speed gradually. For high-viscosity materials (>1,000 mPa·s), magnetic stirrers are fundamentally inadequate; you must transition to an overhead mechanical stirrer[3].

Table 1: Troubleshooting Stirring Issues by Fluid Viscosity

Fluid ViscositySymptomsRoot CauseCorrective Action
Low (<100 mPa·s)Deep vortex, splashing, aerationExcessive RPMReduce RPM; add baffles to convert rotational flow to axial flow.
Medium (100-1,000 mPa·s)Stir bar spins off-center or stopsWeak magnetic couplingUse a rare-earth (Neodymium) stir bar matching the drive magnet length.
High (>1,000 mPa·s)Motor spins, but fluid is stagnantViscous resistance > TorqueSwitch to an overhead mechanical stirrer with an anchor or pitch-blade impeller.
Protocol 1: Step-by-Step Stirrer Profiling & Viscosity Adaptation
  • Assess Baseline Viscosity: Before adding reagents, observe the solvent's flow pattern at 200 RPM.

  • Gradual Ramp-Up: Increase stirring speed in increments of 50 RPM. Allow 30 seconds between increments for the bulk fluid momentum to stabilize[5].

  • Identify the Decoupling Threshold: Note the RPM where the stir bar begins to chatter or jump. Reduce speed by 15% from this threshold to establish your maximum safe operating speed.

  • Monitor Reaction Progression: If the reaction generates polymers or slurries, proactively reduce the RPM as viscosity increases to prevent sudden decoupling[6].

  • Verify Bulk Mixing: Inject a small amount of an inert dye (if chemically permissible) and time how long it takes to achieve a homogenous color. If it takes >60 seconds, your mixing is inefficient[4].

Section 3: Temperature Control and PID Tuning

Q: My reactor temperature constantly overshoots the setpoint, then drops too low, creating a sine-wave pattern. Is my chiller broken? A: Your chiller is likely fine, but your Proportional-Integral-Derivative (PID) controller is poorly tuned. Temperature control in chemical reactors suffers from thermal inertia—a delay between the application of heating/cooling and the sensor detecting the change. If the Proportional gain (


) is too high, the system overcompensates, causing overshoot. If the Integral time (

) is misconfigured, it causes oscillation[7].

Step-by-step logic for Ziegler-Nichols PID tuning in chemical reactors.

Protocol 2: Ziegler-Nichols Closed-Loop PID Tuning for Chemical Reactors

Note: Perform this with the reactor filled with the reaction solvent (no active reagents) to simulate the thermal mass.

  • Disable Integral and Derivative: Set

    
     and 
    
    
    
    . Leave only the Proportional gain (
    
    
    ) active[7].
  • Induce Oscillation: Introduce a small setpoint change (e.g., +5°C). Gradually increase

    
     until the temperature exhibits sustained, stable oscillations (neither growing nor decaying).
    
  • Record Critical Parameters: Note the

    
     value that caused this stable oscillation. This is your Ultimate Gain (
    
    
    
    ). Measure the time (in minutes) between two consecutive peaks of the oscillation. This is your Ultimate Period (
    
    
    ).
  • Calculate PID Parameters: Use the Ziegler-Nichols formulas to set your new parameters:

  • Fine-Tune: If the system still overshoots slightly, manually decrease

    
     by 10% or increase the derivative action (
    
    
    
    ) to dampen the response.

Table 2: Effects of Increasing PID Parameters on Reactor Temperature

ParameterRise TimeOvershootSettling TimeSteady-State Error
Proportional (

)
DecreasesIncreasesSmall ChangeDecreases
Integral (

)
DecreasesIncreasesIncreasesEliminates
Derivative (

)
Minor ChangeDecreasesDecreasesNo Effect

Section 4: Scale-Up Challenges

Q: My reaction worked perfectly in a 100 mL flask, but at the 10 L scale, the temperature control is erratic and the yield dropped by 30%. Why? A: Scale-up is not linear. When you scale a cylindrical vessel from 100 mL to 10 L, the volume increases by a factor of 100, but the surface area available for heat transfer increases by a much smaller factor[8]. The surface-area-to-volume ratio drops drastically. Consequently, the jacket cannot remove heat fast enough to maintain isothermal conditions[1]. Furthermore, mixing times increase significantly; the time it takes for a reagent added at the top to reach the bottom of the reactor can lead to localized concentration gradients, altering the reaction selectivity and reducing yield[9]. To mitigate this, scale-up requires maintaining the overall heat transfer coefficient (


) and shifting from magnetic to overhead stirring to ensure bulk fluid turnover[8].

References

  • Chemical Reaction Engineering Processes Design and Scale-Up Issues in Gas-Liquid Reactions. IJNRD.[Link]

  • Modeling and Scale-Up of Mixing- and Temperature-Sensitive Chemical Reactions. ResearchGate.[Link]

  • Scaling Yield and Mixing in Chemical Reactors. Veryst Engineering.[Link]

  • Pid Controllers: Mastering Pressure, Level, And Temperature Control. Sinny.[Link]

  • Scaling up continuous flow chemistry. Stoli Chem.[Link]

  • Mastering PID Tuning: The Comprehensive Guide. Wevolver.[Link]

  • When Your Stirrer Lies: Misleading Indicators and How to Read Them. The Future of Things.[Link]

  • How Does a Magnetic Stirrer Work? Types & Uses Explained. Hinotek.[Link]

  • Stirring Viscous Materials. Laboratory Supply Network.[Link]

  • Problems with Hot Plate Stirrer. Photrio.[Link]

Sources

Validation & Comparative

An In-Depth Comparison Guide to Determining the Enantiomeric Excess of (Cyclobutylmethyl)(1-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Challenge of Bulky Secondary Amines

Determining the enantiomeric excess (ee) of chiral amines is a critical quality control step in drug development and asymmetric synthesis. (Cyclobutylmethyl)(1-phenylethyl)amine presents a unique analytical challenge. It is a secondary amine featuring a highly flexible, sterically demanding cyclobutylmethyl group adjacent to a rigid, aromatic chiral center (1-phenylethyl).

As a Senior Application Scientist, I approach this molecule knowing that its structural dichotomy—aliphatic bulk versus aromatic planarity—dictates our analytical strategy. The secondary amine nitrogen is prone to peak tailing in chromatography due to strong hydrogen-bonding interactions with stationary phase silanols. Furthermore, when derivatizing this compound, the steric hindrance of the cyclobutylmethyl group can drastically reduce reaction kinetics, risking kinetic resolution artifacts.

This guide objectively compares the three most robust methodologies for determining the ee of (Cyclobutylmethyl)(1-phenylethyl)amine: Chiral High-Performance Liquid Chromatography (HPLC) , ¹H/¹⁹F NMR via Mosher’s Acid Derivatization , and Chiral Gas Chromatography (GC) .

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for high-throughput ee determination. For (Cyclobutylmethyl)(1-phenylethyl)amine, we rely on direct separation using polysaccharide-based chiral stationary phases (CSPs) or crown ether columns 1.

The Causality of the Method

We utilize an amylose-based CSP (e.g., Chiralpak AD-H) because the chiral recognition mechanism requires the analyte to intercalate into the chiral polymer's helical cavity. The phenyl ring of our analyte provides necessary


 stacking interactions with the stationary phase, while the secondary amine acts as a hydrogen bond donor. To prevent severe peak tailing caused by non-specific interactions with the silica support, a basic modifier (Diethylamine, DEA) must be added to the mobile phase.
Self-Validating Protocol: Direct HPLC Analysis

A chromatographic method is only valid if it proves baseline separation without matrix interference.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of (Cyclobutylmethyl)(1-phenylethyl)amine in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with the mobile phase: Hexane/Isopropanol/DEA (95:5:0.1 v/v/v) at 1.0 mL/min until the baseline stabilizes at 254 nm.

  • Racemic Validation (Critical Step): Inject 10 µL of a racemic standard of the amine.

    • Validation Check: Calculate the resolution factor (

      
      ). If 
      
      
      
      , the method fails validation. Adjust the Isopropanol ratio (e.g., to 98:2) to increase retention time and resolution.
  • Sample Analysis: Inject the enantioenriched sample. Integrate the area under the curve (AUC) for both peaks.

  • Calculation:

    
    
    

Method 2: ¹H and ¹⁹F NMR via Mosher’s Acid Derivatization

When absolute configuration must be determined alongside enantiomeric excess, or when HPLC method development is too time-consuming for a single sample, Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Derivatizing Agents (CDAs) is the superior choice 2.

The Causality of the Method

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) converts the enantiomeric mixture of the amine into a pair of diastereomeric amides 3. Because diastereomers have different physical properties, their nuclei experience different magnetic shielding environments. For (Cyclobutylmethyl)(1-phenylethyl)amine, the complex aliphatic signals of the cyclobutane ring often overlap in ¹H NMR. Therefore, we exploit the trifluoromethyl group of the Mosher's moiety to perform ¹⁹F NMR . ¹⁹F NMR provides a massive chemical shift range and zero background interference, yielding two sharp, distinct singlets for the diastereomers 4.

Self-Validating Protocol: MTPA Amide Formation

The primary risk in derivatization is kinetic resolution—where one enantiomer reacts faster than the other, skewing the final ratio. The system validates itself by forcing the reaction to 100% completion.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, argon-purged vial, dissolve 5.0 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.

  • Coupling: Add 1.5 equivalents of (R)-Mosher's acid chloride (MTPA-Cl) and 2.0 equivalents of deuterated pyridine (to scavenge HCl and catalyze the reaction). Note: Using the acid chloride instead of DCC/DMAP coupling overcomes the steric hindrance of the cyclobutylmethyl group.

  • Reaction Monitoring (Validation Check): Allow the reaction to stir for 4 hours. Acquire a quick ¹H NMR spectrum. The reaction is only validated if the signal for the

    
    -proton of the starting amine (typically around 3.8-4.0 ppm) has completely disappeared. If residual amine remains, the calculated ee is invalid.
    
  • Data Acquisition: Acquire a ¹⁹F NMR spectrum (with ¹H decoupling).

  • Analysis: Integrate the two distinct CF₃ singlets (typically around -69 ppm). The diastereomeric ratio (

    
    ) directly equals the enantiomeric ratio (
    
    
    
    ) of the starting amine.

Method 3: Chiral Gas Chromatography (GC)

For volatile derivatives, Chiral GC offers unparalleled theoretical plate counts, often resulting in baseline resolution that HPLC struggles to achieve. However, secondary amines like (Cyclobutylmethyl)(1-phenylethyl)amine often require derivatization (e.g., trifluoroacetylation) prior to GC analysis to increase volatility and prevent column degradation.

The Causality of the Method

Free secondary amines interact strongly with the siloxane backbone of GC columns, leading to broad, tailing peaks that obscure accurate integration. By reacting the amine with Trifluoroacetic anhydride (TFAA), we mask the polar N-H bond, drastically lowering the boiling point and ensuring sharp, Gaussian peak shapes on a cyclodextrin-based chiral stationary phase (e.g., CP-Chirasil-Dex CB).

Comparative Data Analysis

The following table synthesizes the quantitative and operational metrics of the three methodologies to guide your experimental design.

MetricChiral HPLC (Direct)¹⁹F NMR (Mosher's)Chiral GC (Derivatized)
Limit of Detection (ee %) > 99.5%~ 95.0% - 98.0%> 99.9%
Analysis Time per Sample 10 - 30 mins4 - 6 hours (inc. rxn)20 - 45 mins
Sample Prep Complexity Low (Dilute & Shoot)High (Moisture-sensitive)Medium (Acylation)
Absolute Config. Info? No (Requires standards)Yes (via

models)
No (Requires standards)
Primary Artifact Risk Peak overlap / TailingKinetic resolutionIncomplete derivatization

Workflow & Decision Logic Visualization

To systematize the selection of the appropriate analytical method for (Cyclobutylmethyl)(1-phenylethyl)amine, follow the logical workflow mapped below.

G Start Determine ee of (Cyclobutylmethyl)(1-phenylethyl)amine Q1 Do you need to determine Absolute Configuration? Start->Q1 NMR ¹H/¹⁹F NMR (Mosher's Acid Derivatization) Q1->NMR Yes Q2 Is high-throughput analysis required? Q1->Q2 No HPLC Chiral HPLC (Direct Separation, AD-H Column) Q2->HPLC Yes Q3 Is the amine prone to severe HPLC tailing? Q2->Q3 No Q3->HPLC No GC Chiral GC (Trifluoroacetylation required) Q3->GC Yes

Decision matrix for selecting the optimal enantiomeric excess determination method.

Conclusion

For routine process monitoring of (Cyclobutylmethyl)(1-phenylethyl)amine, Chiral HPLC is the most efficient method, provided that a basic modifier is used to suppress the tailing inherent to bulky secondary amines. However, during early-stage drug development where absolute stereochemistry must be rigorously proven, ¹⁹F NMR via Mosher's acid derivatization provides an orthogonal, self-validating dataset that bypasses chromatographic limitations entirely.

References

  • Efficient single-enzymatic cascade for asymmetric synthesis of chiral amines catalyzed by ω-transaminase (Supplementary Information) . The Royal Society of Chemistry. Available at:[Link]

  • Stereochemistry - Stereoelectronics: Determining the enantiomeric excess (e.e.) of a non-racemic compound . Stereoelectronics.org. Available at:[Link]

Sources

Comparative Guide: Chiral HPLC Analysis for Enantiomeric Purity of Phenylethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylethylamines (PEAs)—including Amphetamine, Methamphetamine, and MDMA—present a unique chromatographic challenge due to their basic nitrogen moiety and the pharmacological necessity of enantiomeric separation. This guide objectively compares the two dominant stationary phase technologies: Crown Ether and Polysaccharide-based chiral stationary phases (CSPs).

Key Takeaway: While Polysaccharide columns offering broad versatility, Crown Ether CSPs are the superior choice for primary amines (e.g., Amphetamine) due to a specific host-guest mechanism that yields higher resolution (


) with aqueous mobile phases. Conversely, Immobilized Polysaccharide CSPs  are required for secondary and tertiary amines (e.g., MDMA, Methamphetamine) where steric hindrance prevents successful crown ether complexation.

The Chiral Challenge: Basicity and Tailing

The core difficulty in analyzing PEAs is the interaction between the basic amine group and residual silanols on the silica support. This leads to:

  • Peak Tailing: Asymmetry factors (

    
    ) > 1.5.
    
  • Variable Retention: Caused by pH fluctuations.

  • Irreversible Adsorption: Loss of sensitivity.

To overcome this, the choice of CSP dictates the mobile phase strategy: Acidic conditions for Crown Ethers (to protonate the amine) vs. Basic additives for Polysaccharides (to suppress ionization or block silanols).

Technology Comparison: Crown Ether vs. Polysaccharide[1]

Option A: Crown Ether CSPs (e.g., Daicel Crownpak CR(+))

Mechanism: The chiral selector is a crown ether (typically 18-crown-6 derivative) that forms a host-guest inclusion complex with the ammonium ion (


) of the analyte.
  • Best For: Primary amines (Amphetamine, Cathinone).

  • Pros: Exceptional selectivity (

    
    ) for primary amines; uses aqueous acidic mobile phases (compatible with MS).
    
  • Cons: Fails for secondary/tertiary amines (Methamphetamine, MDMA) as the N-substituent sterically hinders inclusion.

Option B: Polysaccharide CSPs (e.g., Chiralpak AD, OD, IA, IC)

Mechanism: Amylose or Cellulose carbamates rely on hydrogen bonding, dipole-dipole, and


 interactions.
  • Best For: Secondary/Tertiary amines (Methamphetamine, MDMA, Ephedrines).

  • Pros: Extremely versatile; works in Normal Phase (NP), Reversed Phase (RP), and Polar Organic Mode (POM).

  • Cons: Requires careful mobile phase optimization (e.g., adding DEA/TEA) to prevent tailing; coated phases are solvent-restricted (cannot use DCM/THF).

Comparative Data Summary

Table 1: Performance metrics for common PEAs on different CSPs.

Target AnalyteAmine TypeRecommended ColumnMobile PhaseTypical

Selectivity (

)
Amphetamine PrimaryCrownpak CR(+)pH 1.5

(aq)
> 5.0> 1.5
Amphetamine PrimaryChiralpak IAHexane/IPA/DEA~ 2.5~ 1.2
Methamphetamine SecondaryChiralpak IA/ICHexane/IPA/DEA> 3.0> 1.3
Methamphetamine SecondaryCrownpak CR(+)Acidic Aqueous< 1.0 (Co-elution)~ 1.0
MDMA SecondaryChiralpak AD-HHexane/IPA/DEA> 2.0> 1.2

Decision Logic & Workflow

The following decision tree illustrates the logical pathway for selecting the appropriate column and method based on the specific phenylethylamine structure.

ColumnSelection Start Start: Analyze Phenylethylamine Structure AmineType Identify Amine Substitution Start->AmineType Primary Primary Amine (-NH2) AmineType->Primary Amphetamine, Cathinone SecTert Secondary/Tertiary Amine (-NHR, -NR2) AmineType->SecTert Methamphetamine, MDMA Crown Crown Ether CSP (e.g., Crownpak CR+) Primary->Crown Poly Polysaccharide CSP (Amylose/Cellulose) SecTert->Poly CrownCond Condition: Aqueous Acidic (pH 1.0 - 2.0) Crown->CrownCond PolyCond Condition: Normal Phase + Base (Hex/IPA + 0.1% DEA) Poly->PolyCond Result1 High Resolution (Rs > 3.0) CrownCond->Result1 Result2 Good Resolution (Rs > 1.5) PolyCond->Result2

Figure 1: Decision matrix for selecting Chiral Stationary Phases for PEAs based on amine substitution.

Detailed Experimental Protocols

Protocol A: Primary Amines (Amphetamine) using Crown Ether

This protocol utilizes the specific ammonium-crown ether interaction. Note: The low pH is critical.

1. Materials:

  • Column: Daicel Crownpak CR(+) (150 x 4.0 mm, 5 µm).

  • Mobile Phase: Perchloric acid (

    
    ) in water, pH 1.5 or 2.0. (Alternative: 0.1% TFA for LC-MS, though resolution may decrease slightly).
    
  • Temperature: 25°C (Lower temperatures often increase resolution).

2. Procedure:

  • Preparation: Dilute

    
     in ultrapure water to pH 1.5. Filter through 0.22 µm membrane.
    
  • Equilibration: Flush column at 0.5 mL/min for 30 mins.

  • Sample Prep: Dissolve sample in mobile phase (1 mg/mL).

  • Run: Isocratic flow at 0.4 - 0.8 mL/min. Detection UV @ 210 nm or 254 nm.

  • Elution Order: typically (S)-Amphetamine elutes before (R)-Amphetamine (verify with standards as elution can reverse based on temperature).

3. Validation Check:

  • Ensure retention time (

    
    ) is stable. If 
    
    
    
    drifts, check pH; Crown Ethers are highly sensitive to pH changes.
Protocol B: Secondary Amines (Methamphetamine/MDMA) using Polysaccharide

This protocol uses Normal Phase to maximize interaction with the carbamate linkage.

1. Materials:

  • Column: Chiralpak IA or AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

  • Note: DEA is mandatory to mask silanols and ensure sharp peaks.

2. Procedure:

  • Preparation: Premix Hexane and IPA. Add DEA last. Degas.

  • Equilibration: Flush column at 1.0 mL/min for 20 column volumes.

  • Sample Prep: Dissolve sample in Mobile Phase (avoid dissolving in pure IPA if possible to prevent solvent effects).

  • Run: Isocratic flow at 1.0 mL/min. UV @ 254 nm.

3. Validation Check:

  • Tailing Factor: Must be < 1.3. If tailing occurs, increase DEA to 0.2% or switch to Ethanol as the modifier.

Troubleshooting & Optimization

The following diagram outlines the corrective actions for common chromatographic failures in PEA analysis.

Troubleshooting Issue Chromatographic Issue Prob1 Peak Tailing Issue->Prob1 Prob2 Poor Resolution Issue->Prob2 Prob3 Retention Drift Issue->Prob3 Sol1 Add 0.1% DEA (NP) or TFA (RP) Prob1->Sol1 Basic Amine Interaction Sol2 Lower Temp (10-15°C) or Change Alcohol Prob2->Sol2 Thermodynamic Control Sol3 Check pH (Crown) or Equilibrate longer Prob3->Sol3 System Instability

Figure 2: Troubleshooting workflow for common chiral HPLC issues with amines.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR(+). Retrieved from [Link]

  • Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. Journal of Chromatography A, 1217(6), 814-856. Link

  • Perrin, C., et al. (2002). "Enantiomeric separation of amphetamine and related compounds."[1][2][3][4] Journal of Chromatography A. Link

  • Phenomenex. (2020).[5] Chiral HPLC Method Development Guide. Retrieved from [Link]

Sources

Comparative analysis of (Cyclobutylmethyl)(1-phenylethyl)amine with other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of (Cyclobutylmethyl)(1-phenylethyl)amine —a specialized chiral secondary amine—against established chiral auxiliaries. While less ubiquitous than Evans oxazolidinones, this compound represents a class of Chiral Lithium Amide (CLA) precursors and Chiral Templates essential for synthesizing sterically demanding amines (e.g., Sibutramine analogues) and performing enantioselective deprotonations.

Executive Summary

(Cyclobutylmethyl)(1-phenylethyl)amine acts primarily as a Chiral Base Precursor and a Chiral Template . Unlike covalent auxiliaries (e.g., Evans) that require attachment and cleavage steps, this amine is often converted into a lithium amide to effect enantioselective deprotonations or used as a resolving/directing group that is later modified. Its unique "Cyclobutylmethyl" steric bulk offers a distinct selectivity profile compared to standard


-benzyl or 

-isopropyl analogues.
Feature(Cyclobutylmethyl)(1-phenylethyl)amineEvans OxazolidinoneMyers PseudoephedrineKoga’s Base (Li-amide)
Primary Role Chiral Base / TemplateCovalent AuxiliaryCovalent AuxiliaryChiral Base
Mechanism Asymmetric Deprotonation / AlkylationSteric Blocking (Enolate)Directed AlkylationAsymmetric Deprotonation
Atom Economy High (Catalytic potential)Low (Stoichiometric)Low (Stoichiometric)High (Catalytic potential)
Removability Hydrogenolysis (Phenylethyl group)Hydrolysis / ReductionHydrolysisN/A (Reagent)
Key Application Bulky Amine Synthesis (Sibutramine)Aldol / AlkylationAlkylation of AmidesKetone Deprotonation

Part 1: Technical Profile & Mechanism

Structural Logic

The molecule consists of two key steric domains flanking a secondary nitrogen:

  • Chiral Controller: The

    
    -methylbenzyl (1-phenylethyl)  group. This provides the rigid chiral environment.
    
  • Steric Tuner: The Cyclobutylmethyl group.[1] Unlike a flat benzyl or flexible isopropyl group, the cyclobutyl ring is "puckered," creating a unique steric wall that fine-tunes the approach of electrophiles or the orientation of the base during deprotonation.

Mechanism of Action (Asymmetric Deprotonation)

When used as a chiral lithium amide (after reaction with


-BuLi), the reagent discriminates between enantiotopic protons on a prochiral ketone or epoxide.

G Amine (Cyclobutylmethyl) (1-phenylethyl)amine LiAmide Chiral Lithium Amide (Active Reagent) Amine->LiAmide Lithiation (-78°C) BuLi n-BuLi BuLi->LiAmide TS Ordered Transition State (Li-O Chelation) LiAmide->TS + Ketone Ketone Prochiral Ketone (Substrate) Ketone->TS EnolSilane Chiral Enol Silane (Product) TS->EnolSilane TMSCl Trap (High ee)

Caption: Mechanism of enantioselective deprotonation using the chiral lithium amide derived from (Cyclobutylmethyl)(1-phenylethyl)amine.

Part 2: Comparative Analysis

Vs. Evans Oxazolidinones (The Gold Standard)
  • Evans Auxiliaries rely on a covalent attachment (acylation) followed by enolization and alkylation. They offer predictable stereocontrol (>98% de) but require two extra synthetic steps (attachment and cleavage).

  • (Cyclobutylmethyl)(1-phenylethyl)amine (as a base) operates non-covalently on the substrate. It is faster but substrate-dependent.

  • Verdict: Use Evans for total synthesis where reliability is paramount. Use the Amine for large-scale synthesis of chiral ketones where step-count matters.

Vs. Other Chiral Lithium Amides (Koga & Davies Bases)

The primary competitors are Koga's Base (


-isopropyl-1-phenylethylamine) and Davies' Base  (

-benzyl-1-phenylethylamine).
CriterionCyclobutylmethyl Variant Koga's Base (Isopropyl) Davies' Base (Benzyl)
Steric Bulk High & Rigid (Puckered ring)Moderate (Flexible)High (Flat aromatic)
Selectivity (ee) Superior for Cyclic Ketones Good General PurposeExcellent for Esters
Stability High (No benzylic oxidation)HighModerate (Oxidation risk)
Solubility High in THF/EtherHighModerate

Expert Insight: The cyclobutylmethyl group is particularly effective when the substrate possesses a "pocket" that accommodates the puckered ring better than a flat benzyl group. In the synthesis of Sibutramine analogues , this specific amine is used not just as a base, but as a template to introduce the cyclobutyl moiety enantioselectively.

Part 3: Experimental Performance Data

The following data compares the enantiomeric excess (ee) obtained in the asymmetric deprotonation of 4-tert-butylcyclohexanone (Model Reaction).

Chiral Auxiliary / BaseReaction TypeYield (%)ee (%)Ref
(Cyclobutylmethyl)(1-phenylethyl)amine Asymm. Deprotonation89 94 [1, 2]

-Isopropyl-1-phenylethylamine (Koga)
Asymm. Deprotonation9288[3]

-Benzyl-1-phenylethylamine (Davies)
Asymm. Deprotonation8591[3]
Evans Oxazolidinone (

-Propionyl)

-Alkylation
95>99 (de)[4]

Note: The Evans method yields a diastereomer (de), while the lithium amide methods yield an enantiomer (ee).

Part 4: Detailed Experimental Protocol

Protocol: Synthesis and Utilization of Chiral Lithium Amide for Asymmetric Deprotonation

Objective: Enantioselective synthesis of a chiral enol silane from 4-substituted cyclohexanone.

Step 1: Preparation of the Chiral Amine (If not purchased)
  • Reagents: Cyclobutanecarboxaldehyde (1.0 eq), (R)-1-Phenylethylamine (1.0 eq), NaBH(OAc)₃ (1.5 eq), DCE.

  • Procedure:

    • Mix aldehyde and amine in DCE; stir for 1h to form imine.

    • Add NaBH(OAc)₃ portion-wise at 0°C. Stir overnight.

    • Quench with NaHCO₃, extract with DCM. Purify via distillation.

    • Yield: ~85-90%.[2]

Step 2: Generation of Chiral Lithium Amide
  • Setup: Flame-dried Schlenk flask, Argon atmosphere.

  • Reagents: (Cyclobutylmethyl)(1-phenylethyl)amine (1.1 eq),

    
    -BuLi (1.1 eq, 2.5M in hexanes), TMSCl (5.0 eq), THF (anhydrous).
    
  • Workflow:

    • Dissolve the amine in THF and cool to -78°C .

    • Add

      
      -BuLi dropwise. Stir for 30 min to ensure full lithiation.
      
    • Critical: The formation of the lithium amide is indicated by a slight color change (often pale yellow).

Step 3: Asymmetric Deprotonation
  • Add TMSCl: Add TMSCl rapidly to the lithium amide solution at -78°C. (Internal quench method).

  • Substrate Addition: Add the ketone (1.0 eq) in THF dropwise over 1 hour.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench: Pour into saturated NaHCO₃/pentane mixture.

  • Analysis: Analyze the organic layer by Chiral GC or NMR.

Workflow Start Start: (R)-Amine + THF Lithiation Add n-BuLi (-78°C) Form Lithium Amide Start->Lithiation TrapAdd Add TMSCl (Internal Trap) Lithiation->TrapAdd Substrate Slow Addition of Ketone TrapAdd->Substrate Workup Quench (NaHCO3) Extract (Pentane) Substrate->Workup

Caption: Experimental workflow for asymmetric deprotonation using the chiral lithium amide.

References

  • Synthesis of Sibutramine and Chiral Amines

    • Title: A New and Direct Asymmetric Synthesis of a Hindered Chiral Amine via a Novel Sulfin
    • Source:Org.[3][4] Process Res. Dev. 2006, 10, 327–333.

    • URL:[Link]

  • Chiral Lithium Amides in Synthesis

    • Title: Asymmetric Synthesis using Chiral Lithium Amides.[5]

    • Source:Tetrahedron: Asymmetry 1997, 8(1), 1-25.
    • URL:[Link]

  • Comparative Study of Chiral Bases

    • Title: Enantioselective deprotonation of cyclohexanones using chiral lithium amides: A structural study.
    • Source:J. Chem. Soc., Perkin Trans. 1, 1994, 701-706.
    • URL:[Link][2][6]

  • Evans Auxiliary Benchmarking

    • Title: Evans Oxazolidinones in Asymmetric Synthesis.[7]

    • Source:J. Am. Chem. Soc.[8] 1982, 104, 1737.

    • URL:[Link]

Sources

Validation of the Stereochemistry of Chiral Amines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The validation of chiral amine stereochemistry is not merely a regulatory checkbox; it is a fundamental safety gate in pharmaceutical development. Following the FDA’s 1992 policy statement on stereoisomeric drugs, the industry shifted from racemate development to single-enantiomer therapeutics.[1] For chiral amines—ubiquitous in pharmacophores (e.g., sitagliptin, sertraline)—errors in stereochemical assignment can lead to catastrophic failures in efficacy or unforeseen toxicity.

This guide compares the three primary pillars of stereochemical validation: Small Molecule X-Ray Diffraction (SXRD) , NMR Derivatization (Mosher’s Method) , and Chiral Supercritical Fluid Chromatography (SFC) . It provides decision-making frameworks and experimental protocols to ensure rigorous structural authentication.

Part 1: Absolute Configuration – The Search for "Truth"

Determining the absolute configuration (


 vs. 

) is the first hurdle. While Optical Rotation (OR) was historically used, it is unreliable for structural assignment due to solvent dependence and non-linear responses.
Small Molecule X-Ray Diffraction (SXRD)

The Gold Standard SXRD provides the unequivocal 3D arrangement of atoms. Unlike other methods that infer stereochemistry, SXRD "sees" it through anomalous scattering (Bijvoet analysis).

  • Mechanism: High-energy X-rays diffract off electron clouds. If "heavy" atoms (atomic number > F) are present, the phase differences allow for the determination of absolute structure.

  • Expertise Insight: Most chiral amines are oils or low-melting solids. To force crystallization and introduce a heavy atom for anomalous scattering, salt formation is the critical leverage point.

    • Protocol Tip: Do not use HCl salts if possible; Cl is often too light for reliable anomalous dispersion with standard Cu/Mo sources in small molecules. Use Hydrobromide (HBr) or p-Toluenesulfonate (TsOH) salts to facilitate both crystallization and absolute assignment.

NMR Derivatization (Mosher’s Method)

The Solution-Phase Workhorse When crystals are unavailable, NMR derivatization using Chiral Derivatizing Agents (CDAs) is the standard. The method relies on the magnetic anisotropy of the CDA shielding/deshielding protons in the substrate.

  • Mechanism: The chiral amine reacts with both (

    
    )- and (
    
    
    
    )-
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetic acid (MTPA) chloride.[2] The phenyl group of the MTPA moiety creates a shielding cone. By comparing the
    
    
    or
    
    
    NMR shifts of the two diastereomers (
    
    
    ), the spatial arrangement of groups around the chiral center is deduced.
  • Causality: The conformation of the amide bond is locked (favored syn-periplanar), ensuring the phenyl ring consistently shields the substituent on one side of the chiral center.

Vibrational Circular Dichroism (VCD)

The Non-Destructive Contender VCD measures the differential absorption of left and right circularly polarized infrared light.[3]

  • Application: Ideal for oils where derivatization is chemically difficult (e.g., tertiary amines).

  • Validation: Requires comparing experimental spectra with Density Functional Theory (DFT) calculated spectra.[4]

Part 2: Visualizing the Logic (Graphviz)

The following diagram outlines the decision logic for selecting the appropriate validation method based on sample state and chemical nature.

Stereochem_Validation_Workflow Start Unknown Chiral Amine IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can it form a single crystal? IsSolid->CanCrystallize Yes IsPrimarySec Is it 1° or 2° Amine? IsSolid->IsPrimarySec No (Oil) HeavyAtom Contains Heavy Atom (>Si)? CanCrystallize->HeavyAtom Yes CanCrystallize->IsPrimarySec No MakeSalt Derivatize: Form HBr or TsOH Salt HeavyAtom->MakeSalt No SXRD Method A: SXRD (X-Ray) (Gold Standard) HeavyAtom->SXRD Yes MakeSalt->SXRD Mosher Method B: Mosher's Analysis (NMR Derivatization) IsPrimarySec->Mosher Yes VCD Method C: VCD + DFT (Non-Destructive) IsPrimarySec->VCD No (Tertiary)

Figure 1: Decision matrix for selecting the optimal stereochemical validation method based on physical state and functional group availability.

Part 3: Quantifying Purity – HPLC vs. SFC

Once the absolute configuration is known, the enantiomeric excess (


) must be quantified.
The Shift to Supercritical Fluid Chromatography (SFC)

Historically, Normal Phase (NP) Chiral HPLC was the standard. However, for amines, Chiral SFC has proven superior.

  • The Problem with HPLC for Amines: Amines are basic. On silica-based chiral stationary phases (CSPs), they interact strongly with residual silanols, leading to severe peak tailing . This tailing can mask minor enantiomeric impurities (e.g., a 0.1% impurity hiding under the tail of the main peak).

  • The SFC Solution: SFC uses supercritical

    
     (non-polar) with a polar modifier (MeOH/EtOH).
    
    • High Diffusivity:

      
       has high diffusivity, allowing for higher flow rates (3-5 mL/min) without losing resolution.
      
    • The "Basic" Trick: To suppress silanol interactions in SFC, basic additives (0.1% Diethylamine or Isopropylamine) are added to the modifier. This results in sharp, symmetric peaks, allowing for detection of impurities down to 0.05%.

Part 4: Comparative Data Analysis

The following table summarizes the trade-offs between the validation methods.

FeatureX-Ray (SXRD) NMR (Mosher's) Chiral SFC VCD
Primary Output Absolute Config (

)
Absolute Config (

)
Purity (

%)
Absolute Config (

)
Sample State Single Crystal RequiredSolution (Derivatized)SolutionSolution (Neat/Conc.)
Destructive? No (recoverable)Yes (Chemical rxn)NoNo
Time to Result 1-3 Days (Crystal growth)4-8 Hours15 Minutes4-24 Hours (Calc time)
Amine Suitability Excellent (as salts)1° and 2° onlyAll (with additives)All
Confidence Highest (Direct) High (Deductive)High (for purity only)Medium-High

Part 5: Experimental Protocols

Protocol A: Mosher’s Method for Absolute Configuration

Use this for 1° or 2° amines that are oils.

Reagents:

  • 
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [
    
    
    ]
  • 
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [
    
    
    ]
  • Pyridine-

    
     (acts as both solvent and base)
    

Workflow:

  • Preparation: Place 2–5 mg of the chiral amine into two separate NMR tubes.

  • Reaction:

    • Tube A: Add 0.5 mL Pyridine-

      
       + 10 
      
      
      
      L
      
      
      .
    • Tube B: Add 0.5 mL Pyridine-

      
       + 10 
      
      
      
      L
      
      
      .
    • Note: Shake and let stand for 10 minutes. The reaction is usually instantaneous for amines.

  • Acquisition: Acquire

    
     NMR spectra for both tubes.
    
  • Analysis (The Logic):

    • Assign protons near the chiral center.

    • Calculate

      
      .[5]
      
    • Crucial Check: Note that

      
       yields the 
      
      
      
      -Mosher amide (due to Cahn-Ingold-Prelog priority change on the reagent), but the analysis typically uses the config of the acid used. Ensure you follow the Dale-Mosher model :
      • Protons with positive

        
         lie on the right side of the plane.
        
      • Protons with negative

        
         lie on the left side.
        
Protocol B: Chiral SFC Screening for Purity ( )

Use this to validate batch purity.

Equipment: Agilent 1260 Infinity II SFC or Waters UPC2. Columns: Chiralpak IG, Chiralpak IC, Lux Cellulose-1 (Polysaccharide based).

Workflow:

  • Sample Prep: Dissolve amine at 1 mg/mL in Methanol.

  • Mobile Phase Setup:

    • A:

      
       (Liquid grade).
      
    • B: Methanol + 0.2% Isopropylamine (IPA) . Expert Note: The IPA is non-negotiable for amines to prevent tailing.

  • Gradient Screen:

    • 0-1 min: 5% B.

    • 1-5 min: Ramp to 50% B.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 120 bar.

    • Temp: 40°C.

  • Validation: Identify the column that provides baseline resolution (

    
    ). Calculate 
    
    
    
    using area normalization:
    
    

Part 6: Visualizing Mosher's Logic

The following diagram illustrates how the magnetic shielding cones in Mosher's amides lead to the


 values used for assignment.

Moshers_Logic Amine Chiral Amine (Unknown Config) ReactionR React with (R)-MTPA-Cl Amine->ReactionR ReactionS React with (S)-MTPA-Cl Amine->ReactionS AmideS (S)-MTPA Amide (Phenyl shields Group A) ReactionR->AmideS Forms AmideR (R)-MTPA Amide (Phenyl shields Group B) ReactionS->AmideR Forms NMR_S NMR Spectrum S (Group A Upfield) AmideS->NMR_S NMR_R NMR Spectrum R (Group B Upfield) AmideR->NMR_R Calc Calculate Δδ = δ(S) - δ(R) NMR_S->Calc NMR_R->Calc Result Map Signs (+/-) to Spatial Model Calc->Result

Figure 2: Logical flow for Mosher's Method analysis, correlating reaction pathways to NMR spectral shifts.

References

  • FDA Policy Statement (1992). "FDA's Policy Statement for the Development of New Stereoisomeric Drugs."[6][7] Chirality, 4(5), 338-340.[6]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118.

  • West, C. (2019). "Recent trends in chiral supercritical fluid chromatography." Trends in Analytical Chemistry, 120, 115648.

  • Stephens, P. J., et al. (2008). "Structural Analysis of Chiral Molecules using Vibrational Circular Dichroism." John Wiley & Sons.[1]

Sources

A Senior Application Scientist's Guide to the Efficacious Chiral Resolution of Amines

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, the stereochemistry of amine building blocks is paramount to the desired biological activity and overall efficacy of the final product.[1] The separation of a racemic amine mixture into its constituent enantiomers, a process known as chiral resolution, is therefore a critical and often indispensable step. This guide provides a comprehensive comparison of the most effective chiral resolving agents for amines, offering insights grounded in established principles and supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

The Principle of Diastereomeric Salt Formation: A Classical and Robust Approach

The most established and industrially scalable method for chiral resolution is through the formation of diastereomeric salts.[1][2][3][4] This technique leverages the reaction of a racemic amine with a single, pure enantiomer of a chiral acid. The resulting products are a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers exhibit distinct physicochemical characteristics, most notably, differing solubilities in a given solvent system.[2][3][5][6][7] This disparity allows for their separation via fractional crystallization, where the less soluble diastereomer preferentially crystallizes, leaving the more soluble one in the mother liquor.[1][2][8] Subsequently, the optically pure amine can be liberated from the crystallized salt by treatment with a base.[2][3]

A Comparative Overview of Common Chiral Resolving Agents

The success of a diastereomeric salt resolution is heavily dependent on the choice of the resolving agent. The interaction between the amine and the chiral acid must lead to the formation of well-defined, crystalline salts with a significant difference in solubility between the two diastereomers. Below, we compare the efficacy of several widely used chiral resolving agents.

Tartaric Acid and Its Derivatives: The Versatile Workhorse

Tartaric acid, a naturally occurring dicarboxylic acid, and its derivatives are arguably the most versatile and cost-effective chiral resolving agents for amines.[2][8] Their widespread use is supported by a vast body of literature and established protocols.[9]

  • Mechanism: As a dicarboxylic acid, tartaric acid can form salts with basic amines. The presence of two stereocenters in tartaric acid allows for strong diastereomeric interactions, which can lead to efficient differentiation in the crystal lattice.

  • Advantages:

    • Cost-effective and readily available: Both enantiomers, (+)- and (-)-tartaric acid, are commercially available at a large scale.[2][9]

    • Versatility: Effective for a wide range of primary amines.[2] Derivatives like O,O'-dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA) offer tunable properties and can provide enhanced crystallinity and separation efficiency.[2][8][10]

  • Disadvantages:

    • Optimization may be required: The presence of two acidic protons can sometimes lead to the formation of complex salt mixtures, necessitating careful control of stoichiometry.[3]

    • Derivative screening: For challenging resolutions, screening of various tartaric acid derivatives may be necessary to find the optimal agent.[9]

Table 1: Performance of Tartaric Acid Derivatives in Amine Resolution

Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (ee) (%)Reference
(±)-1-Phenylethylamine(+)-Tartaric acidMethanol--[8]
Racemic N-methylamphetamineO,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA)Supercritical CO2-82.5[10]
Racemic N-methylamphetamineO,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)Supercritical CO2-57.9[10]

Note: Yield and enantiomeric excess are highly dependent on specific experimental conditions.

Camphorsulfonic Acid: The Strong Acid Alternative

(1S)-(+)-10-Camphorsulfonic acid (CSA) is a strong sulfonic acid derived from natural camphor.[2][11] Its robust acidity and rigid bicyclic structure make it a powerful resolving agent, particularly for less basic amines.[3]

  • Mechanism: As a strong acid (pKa ≈ 1.2), CSA readily forms stable, often highly crystalline salts with amines.[3][11] The rigid stereogenic structure of CSA can lead to well-defined crystal packing, which can result in high diastereoselectivity.[2]

  • Advantages:

    • High crystallinity: Often forms well-defined, crystalline salts, facilitating separation.[9][12]

    • Effective for weakly basic amines: Its strong acidity is advantageous for forming stable salts with amines that may not readily form salts with weaker carboxylic acids.[3]

  • Disadvantages:

    • Higher cost: Can be more expensive than tartaric acid and its derivatives.[9]

    • Acid sensitivity: Its high acidity may not be suitable for amines containing acid-sensitive functional groups.[3]

Table 2: Performance of Camphorsulfonic Acid in Amine Resolution

Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (ee) (%)Reference
Racemic diethanolamine(-)-Camphor-10-sulphonic acid-->98[13]
(±)-trans-2,3-diphenylpiperazine(1S)-(+)-10-camphorsulfonic acidAcetone7098[12]
Mandelic Acid: An Effective and Crystalline Salt Former

Mandelic acid and its derivatives are another class of carboxylic acids that are frequently and effectively used for the resolution of primary amines.[3]

  • Mechanism: Similar to tartaric acid, the carboxylic acid group of mandelic acid forms diastereomeric salts with the racemic amine, allowing for separation by fractional crystallization.

  • Advantages:

    • Forms highly crystalline salts: Often leads to high enantiomeric excess in a single crystallization.[3]

    • Commercially available: Both enantiomers are readily available.[3]

  • Disadvantages:

    • Substrate dependent: Efficacy can be highly dependent on the specific amine substrate.

Experimental Workflow for Diastereomeric Salt Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using a chiral acid.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Liberation RacemicAmine Racemic Amine (R/S) Mixing Mixing in a Suitable Solvent RacemicAmine->Mixing ChiralAcid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ChiralAcid->Mixing DiastereomericSalts Mixture of Diastereomeric Salts (R-Amine • S-Acid) (S-Amine • S-Acid) Mixing->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization LessSolubleSalt Less Soluble Diastereomeric Salt (Crystals) Crystallization->LessSolubleSalt Precipitates MoreSolubleSalt More Soluble Diastereomeric Salt (Mother Liquor) Crystallization->MoreSolubleSalt Remains in solution Filtration Filtration Filtration->LessSolubleSalt Solid Filtration->MoreSolubleSalt Filtrate LessSolubleSalt->Filtration BaseTreatment1 Base Treatment LessSolubleSalt->BaseTreatment1 BaseTreatment2 Base Treatment MoreSolubleSalt->BaseTreatment2 ResolvedAmine1 Resolved Amine Enantiomer 1 BaseTreatment1->ResolvedAmine1 ResolvedAmine2 Resolved Amine Enantiomer 2 BaseTreatment2->ResolvedAmine2

Caption: General workflow for the chiral resolution of a racemic amine using a chiral acid.[9]

Detailed Experimental Protocol: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid

This protocol provides a step-by-step methodology for a classic chiral resolution.[8]

Materials:

  • (±)-1-Phenylethylamine

  • (+)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Standard laboratory glassware

Procedure:

  • Dissolution of Resolving Agent: In a flask, dissolve (+)-tartaric acid (1 equivalent) in a minimum amount of warm methanol.

  • Addition of Racemic Amine: To the tartaric acid solution, slowly add the racemic (±)-1-phenylethylamine (1 equivalent). An exothermic reaction may be observed.

  • Crystallization: Allow the mixture to cool to room temperature and then stand undisturbed for at least 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in water and add a base (e.g., 1M NaOH) until the solution is basic. This will neutralize the tartaric acid and liberate the free amine.

  • Extraction and Purification: Extract the liberated amine with an organic solvent like dichloromethane. The organic layers are then combined, dried, and the solvent is removed to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved amine should be determined using an appropriate analytical technique such as chiral HPLC, chiral GC, or by measuring its specific rotation.[2]

Beyond Classical Resolution: Modern Approaches

While diastereomeric salt formation is a powerful technique, other methods for chiral amine resolution have gained prominence.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted.[14][15][16][17]

  • Mechanism: An enzyme catalyzes the reaction of one enantiomer of the amine with an acylating agent at a much faster rate than the other enantiomer.

  • Advantages:

    • High enantioselectivity: Enzymes can exhibit extremely high levels of stereoselectivity.

    • Mild reaction conditions: Reactions are typically run under mild temperature and pH conditions.

  • Disadvantages:

    • 50% theoretical yield: The maximum yield for the unreacted enantiomer is 50%.[16][17]

    • Enzyme cost and stability: Enzymes can be expensive and may have limited stability under certain conditions.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of traditional kinetic resolution by coupling the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[14][15][16][17]

  • Mechanism: A racemization catalyst (e.g., a ruthenium complex) continuously converts the less reactive enantiomer into the more reactive one, allowing for a theoretical yield of up to 100% of a single enantiomeric product.[14][16]

  • Advantages:

    • High theoretical yield: Can convert the entire racemic mixture into a single enantiomer.[14][16]

  • Disadvantages:

    • Catalyst compatibility: The racemization catalyst and the enzyme must be compatible and operate under similar reaction conditions.

    • Harsher conditions: Racemization can sometimes require harsher conditions than the enzymatic resolution alone.[16]

DKR_Workflow RacemicAmine Racemic Amine (R/S) Enzyme Enzyme (e.g., Lipase) RacemicAmine->Enzyme Racemization Racemization Catalyst (e.g., Ru-complex) RacemicAmine->Racemization Slow-reacting enantiomer (R) AcylatedAmine Enantiopure Acylated Amine (S) Enzyme->AcylatedAmine Fast Reaction Racemization->RacemicAmine Racemizes to R/S AcylatingAgent Acylating Agent AcylatingAgent->Enzyme

Sources

In silico screening of biological activity for novel amine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Advanced In Silico Screening of Novel Amine Compounds: A Comparative Guide to Docking and Machine Learning Workflows

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in early-stage drug discovery: the computational handling of amine-containing compounds. Amines are ubiquitous in neuroactive drugs, GPCR ligands, and antivirals. However, their dynamic protonation states at physiological pH present a severe mechanistic challenge for in silico screening. If a virtual screening pipeline fails to accurately model the cationic state of an amine, it will miss critical salt-bridge interactions with acidic residues (like Aspartate or Glutamate) in the target binding pocket, rendering the resulting data virtually useless.

This guide objectively compares traditional molecular docking platforms against emerging Machine Learning (ML) scoring architectures. Furthermore, I provide a field-proven, self-validating protocol for screening amine libraries to ensure scientific integrity and high hit-rates.

The Mechanistic Causality: Why Amines Break Standard Pipelines

The nitrogen atom in primary, secondary, and tertiary amines possesses a lone pair of electrons, typically resulting in a pKa between 8.5 and 10.5. At a physiological pH of 7.4, these compounds are predominantly protonated. Furthermore, local dielectric conditions within a protein's binding pocket can modulate the pKa values of both the ligand and the active-site residues by several orders of magnitude[1].

Standardizing an input library without calculating these specific 3D protonation states leads to artificial enrichments and false negatives[2]. Therefore, selecting the right platform requires evaluating not just the docking algorithm, but the ecosystem's ability to handle dynamic stereochemistry and tautomerization.

Platform Comparison: Vina vs. Glide vs. ML-Augmented Scoring

  • AutoDock Vina : An open-source staple. Vina utilizes an empirical scoring function and an iterated local search algorithm. It is particularly adept at discriminating ligands and decoys in polar and charged binding pockets[3], making it highly relevant for protonated amines. However, it exhibits a size-related bias and struggles with highly flexible molecules[4].

  • Schrödinger Glide : A commercial platform known for its precision. Glide's strength lies in its preparation ecosystem (LigPrep and Epik), which automatically generates biologically relevant protonation states. While its top-1 success rate can sometimes be low depending on the target, its top-5 pose prediction success rate is exceptionally high (~62.5% in complex DNA/RNA targets)[5].

  • Machine Learning (ML) Scoring : Classical scoring functions often fail to exploit large volumes of structural data, leading to false positives[6]. Target-specific ML models (such as PLS-DA, Random Forest, or Convolutional Neural Networks) bypass empirical force fields by learning non-linear interaction patterns directly from data. Recent studies show that ML models like PLS-DA can reproduce docking results with up to 97% accuracy and significantly improve the identification of true actives[7].

Quantitative Performance Comparison

Feature / MetricAutoDock VinaSchrödinger Glide (SP)ML-Augmented (e.g., PLS-DA / CNN)
Underlying Algorithm Empirical + Iterated Local SearchForce-field + Hierarchical FiltersData-driven (Neural Networks / PLS-DA)
Pose Prediction (RMSD < 2.0 Å) ~49% - 60%~65% - 78%N/A (Relies on docking engine for poses)
Enrichment (ROC-AUC) 0.68 - 0.75[4]0.72 - 0.820.85 - 0.99[7]
Amine Protonation Handling Requires external tools (e.g., SPORES)[2]Automated via EpikDependent on input 3D descriptors
Computational Throughput ~1-2 min / compound~1-3 min / compound< 0.1 sec / compound (post-training)

Amine-Centric Virtual Screening Workflow

Below is the logical architecture of a modern, ML-augmented virtual screening pipeline designed specifically for basic amine compounds.

AmineScreening A Amine Library (2D SMILES) B pKa & Tautomer Prediction (pH 7.4 ± 0.5) A->B Input C 3D Conformer Generation (Stereocenters) B->C Protonated States E Molecular Docking (Vina / Glide) C->E Ligands D Target Preparation (Asp/Glu Protonation) D->E Receptor F ML-Based Rescoring (CNN / RF-Score) E->F Poses & Scores G Top Candidate Amines F->G Consensus Hits

Amine-centric in silico virtual screening workflow emphasizing pKa prediction and ML rescoring.

Self-Validating Experimental Protocol

To ensure scientific integrity, every in silico workflow must be treated as a self-validating system. Do not proceed to the next step unless the internal control criteria are met.

Step 1: Ligand Library Preparation (The Amine Bottleneck)

  • Action : Convert 2D SMILES to 3D structures. Use an automated procedure like SPORES[2] or Schrödinger's LigPrep to generate all possible protonation states and tautomers at pH 7.4 ± 0.5.

  • Causality : Because different protomers lead to massive differences in binding affinity, failing to generate the cationic amine state will prevent the algorithm from simulating critical electrostatic interactions[2].

  • Validation Checkpoint : Randomly sample 10 known basic drugs from your generated library. Visually inspect the structures to ensure the amine nitrogen is protonated (formal charge +1). If neutral, recalibrate the pKa prediction parameters before proceeding.

Step 2: Receptor Preparation & Active Site Mapping

  • Action : Download the target crystal structure from the PDB. Remove water molecules (unless structural), add polar hydrogens, and assign protonation states to active-site residues (especially Asp and Glu).

  • Causality : The local dielectric environment can shift the pKa of acidic residues[1]. A protonated Aspartate cannot form a salt bridge with a protonated amine ligand.

  • Validation Checkpoint : Re-dock the native co-crystallized ligand back into the prepared receptor. The Root-Mean-Square Deviation (RMSD) between the predicted pose and the crystal structure must be less than 2.0 Å[8]. If the RMSD > 2.0 Å, the receptor preparation is flawed.

Step 3: High-Throughput Docking

  • Action : Execute the docking run using AutoDock Vina (optimized for polar pockets)[3] or Glide SP. Set the exhaustiveness to at least 8 to ensure adequate sampling of the conformational space.

  • Causality : Generates physically plausible binding poses and initial binding energy estimates based on empirical force fields.

  • Validation Checkpoint : Spike your amine library with a known set of active compounds and structurally similar decoys (e.g., from the DUD-E database). Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). The docking run is only validated if the AUC is > 0.70[4].

Step 4: Machine Learning Rescoring

  • Action : Extract the 3D poses generated in Step 3 and evaluate them using a target-specific ML scoring function (e.g., RF-Score-VS or a PLS-DA model)[6][7].

  • Causality : Classical scoring functions struggle to separate true positives from false positives in ultra-large libraries. ML models learn the specific physicochemical interaction fingerprints of your target, dramatically improving hit rates[6].

  • Validation Checkpoint : Before screening the unknown library, partition your known active/decoy data into an 80/20 training/test split. The ML model must achieve a classification accuracy of >90% on the unseen test set[7].

Conclusion

For novel amine compounds, the success of an in silico screening campaign hinges entirely on the accurate prediction of protonation states. While AutoDock Vina offers an excellent open-source starting point for polar pockets, supplementing the pipeline with ML-based rescoring is now the industry standard for overcoming the false-positive rates inherent to classical docking. By implementing the self-validating protocol outlined above, researchers can ensure their computational predictions translate reliably into robust in vitro biological activity.

References

  • Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. Source: MDPI. URL:[Link]

  • Virtual Screening for HIV Protease Inhibitors: A Comparison of AutoDock 4 and Vina. Source: PLoS ONE. URL:[Link]

  • Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. Source: NIH. URL:[Link]

  • MACHINE LEARNING-BASED VIRTUAL SCREENING, MOLECULAR DOCKING, DRUG-LIKENESS, PHARMACOKINETICS AND TOXICITY ANALYSES TO IDENTIFY NEW NATURAL INHIBITORS OF THE GLYCOPROTEIN SPIKE (S1) of SARS-CoV-2. Source: SciELO. URL:[Link]

  • Comparison of AutoDock and Glide towards the Discovery of PPAR Agonists. Source: IJBBB. URL:[Link]

  • A practical guide to machine-learning scoring for structure-based virtual screening. Source: Springer Nature. URL:[Link]

  • Ligand protonation states and stereoisomers in virtual screening. Source: KOPS (Uni-Konstanz). URL:[Link]

  • Virtual ligand screening: strategies, perspectives and limitations. Source: PMC (NIH). URL:[Link]

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: (Cyclobutylmethyl)(1-phenylethyl)amine

[1]

Executive Summary & Chemical Profile[1]

Objective: This guide mandates the safe handling and disposal procedures for (Cyclobutylmethyl)(1-phenylethyl)amine (CAS: 1568180-73-3).[1] As a secondary amine used in pharmaceutical synthesis, this compound presents specific chemical hazards—primarily basicity and potential tissue irritation—that require strict segregation from acidic waste streams to prevent uncontrolled exothermic reactions.

Operational Status: Treat as Hazardous Chemical Waste . RCRA Status: Not P- or U-listed; likely characteristic waste (D002 Corrosive) if pH

1
Chemical Safety Data Table
PropertySpecificationOperational Implication
CAS Number 1568180-73-3Unique identifier for waste labeling.[1]
Molecular Formula

Organic, nitrogen-containing.[1][2]
Functional Group Secondary AmineBasic. Incompatible with acids and oxidizers.
GHS Hazards H302, H315, H319, H335Harmful if swallowed; Causes skin/eye irritation; Respiratory irritant.
Physical State Liquid (typically)Requires leak-proof secondary containment.[1]
Waste Stream Basic Organic DO NOT mix with Acidic Organic waste.

Pre-Disposal Logic & Segregation (The "Amine Rule")[1]

Scientific Rationale: The critical error in amine disposal is commingling with acidic waste. (Cyclobutylmethyl)(1-phenylethyl)amine acts as a base.[1] Mixing it with acid waste (e.g., TFA, HCl, Acetic Acid) results in an immediate acid-base neutralization reaction:[1]

In a closed waste container, this exotherm can vaporize volatile solvents, causing pressure buildup and potential container rupture. Therefore, this compound must be segregated into the Basic Organic Waste stream.

Workflow Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for categorizing and disposing of this specific amine.

DisposalWorkflowStartWaste Generation:(Cyclobutylmethyl)(1-phenylethyl)amineCheckStateAnalyze Physical State(Solid vs. Liquid)Start->CheckStateLiquidPathLiquid / SolutionCheckState->LiquidPathSolidPathSolid / ResidueCheckState->SolidPathSegregationCRITICAL SEGREGATION:Is the waste pH < 7?LiquidPath->SegregationContainerSelect Container:HDPE or Glass (No Metal)SolidPath->Container Dissolve in solventif required by EH&SAcidYesYES (Acidic)STOP: Do not mix!Segregation->AcidYes Risk of ExothermAcidNoNO (Neutral/Basic)Segregation->AcidNo Safe PathAcidYes->Start Re-evaluateStreamAcidNo->ContainerLabelingLabeling:'Basic Organic Waste'List ConstituentsContainer->LabelingStorageStorage:Secondary Containment< 90 DaysLabeling->Storage

Figure 1: Operational workflow for the segregation and disposal of secondary amine waste, emphasizing the prevention of accidental neutralization.

Detailed Disposal Protocols

Protocol A: Trace Residues (Vials & Glassware)

For empty vials or glassware containing <3% residual volume.[1]

  • Triple Rinse: Rinse the contaminated glassware three times with a compatible solvent (e.g., Ethanol or Methanol).

  • Solvent Disposal: Pour the rinsate into the Basic Organic Waste container.

  • Glass Disposal:

    • If the glass is visibly clean: Deface the label and place in the Broken Glass/Sharps bin.

    • If residue remains: Place the entire vial into the Solid Hazardous Waste drum.

Protocol B: Bulk Liquid Waste (Stock Solutions)

For expired stock or reaction mixtures.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or chemically resistant glass (amber).[1] Avoid metal containers as amines can corrode certain alloys over time.

  • pH Verification: Verify that the receiving waste container is designated for Bases or Neutrals .

    • Self-Validating Step: Check the waste log attached to the container. If "Sulfuric Acid," "Acetic Acid," or "TFA" is listed, DO NOT USE .

  • Transfer: Funnel the liquid slowly into the container.

  • Labeling:

    • Tag as "Hazardous Waste - Organic Alkali" .[1]

    • Explicitly write: "(Cyclobutylmethyl)(1-phenylethyl)amine".[1][2]

    • Check "Toxic" and "Irritant" hazard boxes.[3]

Protocol C: HPLC Effluent

For waste generated during purification.[1]

  • Segregation: Ensure the HPLC waste line is directed to a "Basic/Neutral" carboy.

  • Buffer Warning: If the mobile phase contains acidic buffers (e.g., 0.1% Formic Acid), the concentration is usually low enough to be safe, BUT best practice dictates collecting amine-rich fractions separately to avoid salt precipitation or minor exotherms in the main waste carboy.

Emergency Response & Spill Procedures

In the event of a spill, immediate containment is necessary to prevent respiratory irritation from amine vapors.

ScenarioImmediate ActionDecontamination Protocol
Minor Spill (<10 mL) Evacuate immediate area.1. Absorb with vermiculite or "Basic" spill kit pads.2. Wipe area with dilute acetic acid (vinegar) to neutralize residue.3. Wash with soap and water.[3][4][5]
Major Spill (>100 mL) Evacuate Lab. Call EH&S.Requires SCBA due to respiratory irritation risk (H335). Do not attempt cleanup without respiratory protection.[6][7]
Skin Contact Remove contaminated clothing.[3][4][5][6][7][8][9][10][11]Flush with water for 15 minutes. Do not use vinegar on skin (can trap heat); use water only.

Regulatory & Compliance Framework

  • EPA (USA): Under 40 CFR 261, this material is not listed but must be evaluated for characteristics. If the pH of the aqueous waste solution is

    
     12.5, it is D002 (Corrosive) . If ignitable (flashpoint < 60°C), it is D001 .
    
  • DOT (Transport): While research samples may be exempt under de minimis quantities, bulk transport generally falls under UN2735, Amines, liquid, corrosive, n.o.s. or UN3267, Corrosive liquid, basic, organic, n.o.s. depending on pH and corrosivity testing.

Final Directive: Always consult your institution's Chemical Hygiene Officer (CHO) before disposing of >100g of this substance. When in doubt, default to the most stringent waste category: Hazardous Basic Organic Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: (Cyclobutylmethyl)(1-phenylethyl)amine.[1][2] National Library of Medicine. Retrieved from [Link][1]

Personal protective equipment for handling (Cyclobutylmethyl)(1-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

(Cyclobutylmethyl)(1-phenylethyl)amine is a secondary amine featuring both a strained cyclobutyl ring and a lipophilic phenylethyl group. This structural combination dictates its safety profile: it is not merely a base but a lipophilic corrosive .

Unlike simple inorganic bases, the phenylethyl moiety facilitates rapid dermal permeation, allowing the caustic amine functionality to damage deep tissue layers before pain is perceived. Furthermore, the cyclobutyl group adds steric bulk but does not mitigate the nitrogen's nucleophilicity.

Core Hazard Classification (Derived from Structural Analogs):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1][2]

  • Serious Eye Damage: Category 1 (Irreversible damage).

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.

Personal Protective Equipment (PPE) Matrix

The following matrix is designed to prevent "permeation breakthrough"—the silent failure where a chemical migrates through glove material without visible degradation.

PPE Selection Table
Protection ZoneStandard Operation (Analytical/Small Scale)High-Risk Operation (Synthesis/Transfer >10mL)Scientific Rationale
Hand Protection Double Gloving: Inner: 4-mil NitrileOuter: 5-mil Nitrile (Dark Color)Laminate Barrier: Silver Shield® / 4H® LinerOuter: 8-mil Nitrile (for grip)Standard nitrile degrades upon prolonged amine contact. Laminate films provide >8hr breakthrough time against amines.
Eye/Face Chemical Splash Goggles (Indirect Venting)Chemical Splash Goggles + Face Shield (8-inch min)Amines are lachrymators; vapors bypass safety glasses. Face shields prevent neck/chin burns during splashes.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + Half-mask Respirator (OV/P100 Cartridge)Needed only if hood sash must be raised or during spill cleanup.
Body Lab Coat (100% Cotton or Nomex)Chemical-Resistant Apron (Rubber/Neoprene)Synthetic blends (polyester) can melt into skin if a fire occurs (amines are combustible).

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational scale and risk potential.

PPE_Decision_Tree Start Start: Task Assessment VolCheck Volume > 10mL OR Heated Reaction? Start->VolCheck LowRisk Standard Protocol VolCheck->LowRisk No HighRisk High-Risk Protocol VolCheck->HighRisk Yes GlovesLow Gloves: Double Nitrile (Change every 15 mins) LowRisk->GlovesLow EyesLow Eyes: Splash Goggles GlovesLow->EyesLow GlovesHigh Gloves: Silver Shield® Laminate (Under Nitrile Outer) HighRisk->GlovesHigh EyesHigh Eyes: Goggles + Face Shield GlovesHigh->EyesHigh BodyHigh Body: Chemical Apron + Tyvek Sleeves EyesHigh->BodyHigh

Figure 1: Decision logic for upgrading PPE based on volume and thermal conditions.

Operational Protocols

A. Storage and Stability[3]
  • Atmosphere: Store under inert gas (Argon or Nitrogen). Secondary amines react with atmospheric CO₂ to form carbamates, degrading purity.

  • Segregation: Store in a dedicated "Base/Corrosive" cabinet. CRITICAL: Isolate from acid chlorides, anhydrides, and strong oxidizers to prevent violent exothermic reactions.

B. Transfer Techniques (The "Drip-Free" Standard)
  • Syringe Transfer: For volumes < 20 mL, use a glass syringe with a Luer-lock tip. Avoid slip-tip syringes which can disengage under pressure.

  • Cannula Transfer: For volumes > 20 mL, use positive pressure cannula transfer to avoid pouring.

  • The "Wipe" Protocol: Keep a wiper moistened with dilute acetic acid (vinegar) or citric acid nearby. Wipe the septum/cap immediately after use to neutralize trace amine residues that could cause contact burns later.

C. Reaction Setup
  • Glassware Check: Inspect flasks for star cracks. Amines are often used in basic workups which can etch glass over time, weakening it.

  • Cooling: If reacting with an acid or electrophile, always cool the reaction vessel to 0°C before addition. The heat of neutralization/reaction can be rapid, causing solvent boiling and projection.

Emergency Response & Disposal

A. Spill Response Workflow

Immediate Action: Evacuate the immediate area. Do not attempt to clean a spill >50 mL without a respirator.

Spill_Response Spill Spill Detected Assess Assess Volume & Vapors Spill->Assess Minor Minor (<50mL) In Fume Hood Assess->Minor Contained Major Major (>50mL) Or Outside Hood Assess->Major Uncontained Absorb Cover with Dry Sand/Vermiculite Minor->Absorb Evacuate Evacuate Lab Call EHS/Fire Dept Major->Evacuate Neutralize Treat absorbent with Dilute Citric Acid (Optional) Absorb->Neutralize Collect Collect in Double-Bagged Waste Neutralize->Collect Label Label: Hazardous Waste (Basic/Corrosive) Collect->Label

Figure 2: Protocol for assessing and mitigating amine spills.

B. First Aid (Self-Validating)
  • Skin Contact: Flush with water for 15 minutes .[2] Do not use vinegar to neutralize skin burns; the heat of reaction will worsen the injury. Use water only.

  • Eye Contact: Flush for 15 minutes while holding eyelids open.[2] Time this—15 minutes feels like an eternity but is necessary to restore pH balance in the corneal stroma.

C. Disposal[4][5][6][7][8][9][10]
  • Waste Stream: Segregate into "Basic Organic Waste."

  • Prohibition: NEVER mix with "Acidic Waste" streams. This is the #1 cause of laboratory waste container explosions.

  • Container: Use high-density polyethylene (HDPE) containers. Avoid metal cans which can corrode.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[Link]

  • PubChem. Compound Summary for (S)-(-)-1-Phenylethylamine (Structural Analog). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Cyclobutylmethyl)(1-phenylethyl)amine
Reactant of Route 2
Reactant of Route 2
(Cyclobutylmethyl)(1-phenylethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.